Product packaging for Isotianil(Cat. No.:CAS No. 224049-04-1)

Isotianil

Katalognummer: B1240973
CAS-Nummer: 224049-04-1
Molekulargewicht: 298.1 g/mol
InChI-Schlüssel: WLPCAERCXQSYLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isotianil is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3,4-dichloro-1,2-thiazole-5-carboxylic acid with o-cyanoaniline. It is a fungicide used for the control of rice blast. It has a role as an antifungal agrochemical. It is a monocarboxylic acid amide, a nitrile, an organochlorine compound, an anilide fungicide and a member of 1,2-thiazoles.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H5Cl2N3OS B1240973 Isotianil CAS No. 224049-04-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3OS/c12-8-9(18-16-10(8)13)11(17)15-7-4-2-1-3-6(7)5-14/h1-4H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPCAERCXQSYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C(=NS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058025
Record name Isotianil
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Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224049-04-1
Record name Isotianil
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isotianil [ISO]
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Record name Isotianil
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Record name 3,4-dichloro-N-(2-cyanophenyl)isothiazole-5-carboxamide
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Record name ISOTIANIL
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Foundational & Exploratory

Discovery and chemical synthesis pathway of Isotianil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Isotianil

Executive Summary

This compound is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in crops rather than acting directly on pathogens.[1][2] Discovered by Bayer AG (now Bayer CropScience AG) and jointly developed with Sumitomo Chemical Co., Ltd., it represents a significant advancement in crop protection, particularly against rice blast (Magnaporthe grisea).[1][3] This technical guide provides a comprehensive overview of the discovery, mode of action, and chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The development of this compound emerged from a strategic shift in fungicide research towards compounds that could stimulate a plant's own defense mechanisms.[4] This approach offers a distinct advantage over conventional fungicides by reducing the risk of pathogen resistance.

Screening and Identification

This compound was discovered as a result of an extensive and exhaustive search for isothiazole-based compounds with plant disease resistance-inducing activity by Bayer AG. Unlike traditional fungicides, initial screenings demonstrated that this compound exhibits no direct antimicrobial activity against key phytopathogenic fungi and bacteria, including Magnaporthe grisea and Xanthomonas oryzae pv. oryzae, even at high concentrations. Instead, its efficacy was observed in pot and field tests, where it showed excellent preventive effects on diseases when applied to the host plant. This characteristic positioned this compound as a "plant activator."

In 2005, Bayer CropScience and Sumitomo Chemical Co., Ltd. began joint development of the compound, using the active ingredient development codes BYF1047 and S-2310, respectively. This collaboration led to its successful registration and market launch in Korea in 2010 and Japan in 2011.

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's primary mode of action is the activation of the salicylic acid (SA) signaling pathway, a crucial component of a plant's immune response. This induction of SAR provides broad-spectrum resistance against pathogens. The key molecular and cellular events are:

  • Activation of Salicylate-Related Pathways: this compound acts as an elicitor, triggering responses typically associated with the accumulation of salicylic acid.

  • Upregulation of Defense Genes: Treatment with this compound leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1, which are established markers for SAR activation. Research has also identified the induction of other disease-resistance related genes, including WRKY45.

  • Accumulation of Defense Enzymes: The application of this compound induces the accumulation of key defense-related enzymes in plant tissues. These include Phenylalanine ammonia-lyase (PAL), which is central to the phenylpropanoid pathway for synthesizing antimicrobial compounds, and Chitinase, which degrades fungal cell walls.

This indirect mode of action requires a few days to manifest its full preventive effect, as the plant needs time to build up its defenses.

This compound Mode of Action cluster_plant_cell Plant Cell This compound This compound Application SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Activates Defense_Genes Upregulation of Defense Genes (e.g., PR1, NPR1, WRKY45) SA_Pathway->Defense_Genes Induces Defense_Enzymes Accumulation of Defense Enzymes (PAL, Chitinase, etc.) SA_Pathway->Defense_Enzymes Induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Defense_Enzymes->SAR Pathogen Pathogen Attack (e.g., Rice Blast) SAR->Pathogen Provides Resistance To

Caption: this compound's mode of action via SAR induction.

Chemical Synthesis Pathway

The primary synthesis route for this compound (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide) is an amidation reaction. This process involves the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with 2-cyanoaniline (also known as anthranilonitrile).

Core Reaction

The synthesis is outlined in several patents, such as WO 99/24413. The core transformation is the formation of an amide bond between the acyl chloride of the isothiazole ring and the amine group of 2-cyanoaniline.

This compound Synthesis Pathway cluster_info Reaction Type: Amidation reactant1 3,4-dichloroisothiazole- 5-carbonyl chloride product This compound (3,4-dichloro-N-(2-cyanophenyl) -5-isothiazolecarboxamide) reactant1->product + reactant2 2-cyanoaniline (anthranilonitrile) reactant2->product info_node Formation of an amide bond between the acyl chloride and the primary amine.

Caption: Core chemical synthesis pathway of this compound.
Synthesis of Precursors

While the final amidation step is straightforward, the synthesis of the precursors can be more complex.

  • 3,4-dichloroisothiazole-5-carboxylic acid: This key intermediate can be synthesized from chlorinated maleonitrile or fumaronitrile, which is treated with disulfur dichloride to form a trisubstituted isothiazole derivative, followed by nitrile hydrolysis to yield the carboxylic acid.

  • 2-cyanoaniline: This starting material can be obtained through various established organic synthesis routes.

Data and Experimental Protocols

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Common Name This compound
CAS Number 224049-04-1
Molecular Formula C₁₀H₅Cl₂N₃OS
Molecular Weight 298.1 g/mol
Appearance White crystalline powder
Melting Point 193°C
Water Solubility 0.5 mg/L (at 20°C)
Log P (octanol-water) 3.1
Biological Activity Data

This compound's lack of direct antimicrobial activity is a defining feature. Its value lies in its ability to induce a defensive state in the host plant.

Test OrganismConcentrationActivity/ResultReference
Magnaporthe grisea0.1 - 100 ppmNo antifungal activity in vitro
Xanthomonas oryzae pv. oryzae500 ppmNo antibacterial activity in vitro
Rice Plants (cv. Koshihikari)5 ppm (water culture)Induction of defense enzymes (Lipoxygenase, PAL, Chitinase)
Rice Plants (field test)6g a.i./nursery boxExcellent preventive efficacy against rice blast
Experimental Protocols

Protocol 1: General Synthesis of this compound (Amidation)

This protocol is a generalized representation based on the reaction described in patent literature.

  • Dissolution: Dissolve 2-cyanoaniline (1.0 mmol) in a suitable dry aprotic solvent (e.g., tetrahydrofuran, ethyl acetate).

  • Base Addition: Add an organic base, such as triethylamine (1.5 mmol), to the solution while cooling to scavenge the HCl byproduct.

  • Acyl Chloride Addition: Slowly add a solution of 3,4-dichloroisothiazole-5-carbonyl chloride (1.5 mmol) in the same dry solvent to the reaction mixture, maintaining a low temperature.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, treat the reaction mixture with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Evaluation of In Vitro Antifungal Activity

This protocol is adapted from the methodology used in the development of this compound.

In Vitro Antifungal Assay Workflow start Start prep_media Prepare potato dextrose broth containing this compound (0.1 - 100 ppm) start->prep_media inoculate Inoculate media with a spore suspension of the target fungus (e.g., M. grisea) prep_media->inoculate incubate Incubate for 2 days inoculate->incubate measure Measure light transmittance of the medium incubate->measure evaluate Evaluate antifungal activity (lack of growth inhibition) measure->evaluate end End evaluate->end

Caption: Experimental workflow for in vitro antifungal assay.
  • Media Preparation: Prepare potato dextrose broth containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ppm).

  • Inoculation: Inoculate the prepared media with a standardized spore suspension of the test fungus (e.g., Magnaporthe grisea).

  • Incubation: Incubate the cultures for 2 days under appropriate temperature and light conditions.

  • Measurement: Measure the light transmittance of the culture medium. A lack of change in transmittance compared to a control without the fungus indicates no growth, while high turbidity indicates fungal growth.

  • Evaluation: Evaluate the antifungal activity. For this compound, no significant inhibition of fungal growth is expected.

Protocol 3: Assessment of Plant Defense Enzyme Induction

This protocol outlines the steps to measure the induction of SAR-related enzymes in plants.

  • Plant Treatment: Grow rice plants (e.g., cv. Koshihikari) in a water culture medium. Add this compound to the medium to achieve a final concentration of 5 ppm.

  • Pathogen Inoculation: After 5 days of treatment with this compound, spray the foliage of the rice plants with a spore suspension of Magnaporthe grisea.

  • Sample Collection: Collect leaf samples at various time points after inoculation (e.g., 0, 24, 48, 72 hours).

  • Enzyme Extraction: Homogenize the leaf tissue in an appropriate extraction buffer to prepare a crude enzyme extract.

  • Enzyme Activity Assay: Perform specific enzyme activity assays for key defense enzymes like Phenylalanine ammonia-lyase (PAL), Chitinase, and Lipoxygenase using established spectrophotometric methods.

  • Data Analysis: Compare the enzyme activity in this compound-treated plants to untreated control plants to determine the level of induction.

Conclusion

This compound represents a successful outcome of a research strategy focused on harnessing a plant's intrinsic defense mechanisms. Its discovery provided a novel mode of action for controlling devastating diseases like rice blast, offering a valuable tool for resistance management and sustainable agriculture. The chemical synthesis, centered around a robust amidation reaction, allows for efficient manufacturing. This guide provides the foundational technical details for professionals engaged in the research and development of next-generation crop protection agents.

References

Physicochemical Properties and Structural Analysis of Isotianil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotianil is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in various crops, notably against rice blast (Magnaporthe grisea).[1] Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound primes the plant's own defense mechanisms. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details its structural characteristics, and outlines the experimental protocols for their determination. Furthermore, it delves into the proposed signaling pathway through which this compound elicits a defense response in plants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active ingredient is fundamental for formulation development, environmental fate assessment, and toxicological studies. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide[2]
CAS Number 224049-04-1[2]
Chemical Formula C₁₁H₅Cl₂N₃OS[2]
Molecular Weight 298.15 g/mol [2]
Appearance White powder
Melting Point 193-195 °C
Boiling Point Decomposes at 310°C
Water Solubility 0.5 mg/L (at 20 °C)
Partition Coefficient (Log P) 2.96 (at 25 °C)
Vapor Pressure 2.36 x 10⁻⁷ Pa (at 25 °C)
pKa 8.92 (at 20 °C)
Relative Density 1.74 g/cm³

Structural Analysis

The molecular structure of this compound comprises a 3,4-dichloro-1,2-thiazole-5-carboxamide core linked to a 2-cyanophenyl group. This unique structure is responsible for its biological activity as a plant defense activator.

While detailed crystallographic and NMR spectral data are not publicly available in extensive detail, the structure has been confirmed through various analytical techniques. A publication by J. Zhang et al. titled "Synthesis, Structure, and Spectroscopic Properties of this compound as a Bactericide" indicates that the crystal structure has been determined. Further analysis of isothiazole–thiazole derivatives has also involved X-ray diffraction to confirm molecular structures.

The characterization of this compound and related compounds typically involves:

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive proof of structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule, confirming the structural formula.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the molecular formula and structural components.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Protocols

The following sections describe the general methodologies for determining the key physicochemical properties of a chemical substance like this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined to assess the purity and identity of a substance.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heating block or bath is used.

  • Procedure: The capillary tube is placed in the apparatus and heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

  • Observation: The melting process is observed through a magnifying lens.

Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Obtain dry, powdered this compound sample prep2 Pack into capillary tube prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate meas1->meas2 meas3 Observe for melting meas2->meas3 data1 Record temperature at first liquid formation meas3->data1 data2 Record temperature at complete liquefaction data1->data2

Caption: Workflow for determining the melting point of this compound.

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a substance.

Methodology:

  • Method Selection: The flask method is suitable for substances with solubility > 10⁻² g/L, while the column elution method is used for lower solubilities.

  • Flask Method:

    • A sufficient amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature until equilibrium is reached.

    • The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC-MS).

  • Temperature Control: The experiment is conducted at a constant, controlled temperature, typically 20 °C.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107/117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and its potential for bioaccumulation.

Methodology:

  • Shake Flask Method (OECD 107):

    • A solution of the test substance in either water-saturated n-octanol or n-octanol-saturated water is prepared.

    • The two phases are mixed in a vessel and shaken until equilibrium is achieved.

    • The phases are then separated by centrifugation.

    • The concentration of the substance in both the n-octanol and aqueous phases is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. Log P is the base-10 logarithm of this value.

  • HPLC Method (OECD 117): This method estimates Log P based on the retention time of the substance on a reversed-phase HPLC column, calibrated with reference compounds of known Log P values.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is important for assessing the volatility of a substance.

Methodology:

Several methods can be employed depending on the expected vapor pressure range, including:

  • Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at different pressures.

  • Static Method: Measures the vapor pressure directly in a closed system at equilibrium.

  • Effusion Method (Knudsen Effusion): Measures the rate of escape of vapor through a small orifice in a cell.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding its behavior in different pH environments.

Methodology:

  • Potentiometric Titration: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH is measured after each addition of titrant, and the pKa is determined from the inflection point of the titration curve.

  • Spectrophotometric Method: This method is used for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The absorbance is measured at various pH values, and the pKa is calculated from the change in absorbance.

Mode of Action: Signaling Pathway

This compound is known to induce Systemic Acquired Resistance (SAR), a broad-spectrum plant defense mechanism. This is primarily mediated through the salicylic acid (SA) signaling pathway. While the precise molecular interactions of this compound are still under investigation, the current understanding suggests the following signaling cascade:

  • Perception and Signal Transduction: this compound is perceived by the plant, leading to the accumulation of the signaling molecule salicylic acid (SA).

  • NPR1 Activation: In the resting state, the key regulatory protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) exists as an oligomer in the cytoplasm. Increased SA levels trigger a change in the cellular redox state, leading to the monomerization of NPR1.

  • Nuclear Translocation of NPR1: Monomeric NPR1 translocates to the nucleus.

  • Transcriptional Activation: In the nucleus, NPR1 interacts with TGA transcription factors. This complex then binds to the promoters of defense-related genes, including Pathogenesis-Related (PR) genes.

  • Role of WRKY45: this compound treatment has been shown to induce the expression of the transcription factor WRKY45. In rice, WRKY45 plays a crucial role in BTH-inducible blast resistance and acts in the SA signaling pathway, though it may function partially independently of NPR1 (referred to as NH1 in rice). WRKY45 can activate the expression of other downstream defense genes.

  • Defense Response: The activation of PR genes and other defense-related genes leads to the production of antimicrobial compounds, reinforcement of cell walls, and other defense responses that confer broad-spectrum disease resistance.

Proposed Signaling Pathway of this compound in Plant Defense

G cluster_stimulus Stimulus cluster_signal Signal Transduction cluster_response Defense Response This compound This compound SA Salicylic Acid (SA) Accumulation This compound->SA NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer triggers redox change WRKY45 WRKY45 Induction SA->WRKY45 NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer monomerization NPR1_nucleus NPR1 in nucleus NPR1_monomer->NPR1_nucleus translocation PR_genes Pathogenesis-Related (PR) Gene Expression NPR1_nucleus->PR_genes activates with TGA factors Defense_genes Other Defense Gene Expression WRKY45->Defense_genes activates SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Defense_genes->SAR

Caption: Proposed signaling cascade initiated by this compound, leading to Systemic Acquired Resistance (SAR).

Conclusion

This compound represents a significant advancement in crop protection through its unique mode of action as a plant activator. Its physicochemical properties, characterized by low water solubility and moderate lipophilicity, are well-suited for its application and systemic activity in plants. While detailed structural analysis data remains proprietary, the established molecular structure provides a basis for understanding its function. The elucidation of its role in the salicylic acid signaling pathway, involving key regulators like NPR1 and WRKY45, offers valuable insights for the development of new and effective crop protection strategies that leverage the plant's innate immunity. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this innovative fungicide.

References

Isotianil's Mode of Action Against Magnaporthe oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Isotianil is a novel plant defense activator that provides effective control against rice blast, caused by the fungus Magnaporthe oryzae. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity against the pathogen.[1][2] Its mode of action is centered on the induction of the host plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR).[1][2] By activating the salicylic acid (SA) signaling pathway, this compound primes the plant for a more rapid and robust defense response upon pathogen attack.[1] This leads to the upregulation of defense-related genes, such as OsWRKY45, and the accumulation of defense-associated enzymes like Phenylalanine Ammonia-Lyase (PAL), Lipoxygenase (LOX), and Chitinase. The resulting fortified state of the plant effectively inhibits the invasive growth of M. oryzae, providing long-lasting and broad-spectrum disease resistance.

Introduction

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae (also known as Pyricularia oryzae), is the most destructive disease of rice worldwide, posing a significant threat to global food security. The pathogen can infect all aerial parts of the rice plant, leading to significant yield losses. Historically, management has relied on fungicides that directly target the pathogen, but this approach carries the risk of developing resistant fungal strains.

This compound (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide) represents a paradigm shift in disease control. Discovered by Bayer AG and jointly developed with Sumitomo Chemical Co., Ltd., it is classified as a "plant activator." This technical guide provides an in-depth analysis of the molecular and biochemical mechanisms underlying this compound's mode of action against M. oryzae, focusing on its interaction with the host plant's defense signaling pathways.

Core Mechanism: Induction of Systemic Acquired Resistance (SAR)

The primary mechanism of this compound is the activation of SAR, a plant-wide state of heightened defense readiness. This compound acts as a chemical elicitor, mimicking a pathogen attack and triggering the plant's immune response without causing disease.

Activation of the Salicylic Acid (SA) Signaling Pathway

The SA pathway is a cornerstone of plant defense, particularly against biotrophic and hemibiotrophic pathogens like M. oryzae. This compound functions as an analog or elicitor of salicylic acid, initiating a signaling cascade that is crucial for establishing SAR. Treatment with this compound leads to the upregulation of key genes within the SA pathway, including NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), a master regulator of SA-mediated defense, and various WRKY transcription factors, notably OsWRKY45 in rice. These transcription factors then bind to the promoters of a wide array of defense-related genes, activating their expression.

Isotianil_SA_Pathway cluster_plant_cell Plant Cell cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Binds/Elicits SA_Accum Salicylic Acid (SA) Accumulation Receptor->SA_Accum Triggers NPR1_WRKY NPR1 Activation & WRKY Transcription Factors (e.g., OsWRKY45) SA_Accum->NPR1_WRKY Activates Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1_WRKY->Defense_Genes Induces

This compound-Induced Salicylic Acid (SA) Signaling Pathway.

Molecular and Biochemical Impact on the Host Plant

The activation of the SA pathway by this compound results in a profound reprogramming of the plant's transcriptome and proteome, leading to the synthesis of numerous defense compounds.

Upregulation of Defense-Related Genes

Transcriptome analysis reveals that this compound treatment leads to the significant accumulation of transcripts for Pathogenesis-Related (PR) proteins, such as PR1. These proteins have antimicrobial properties and contribute to strengthening the plant's defenses.

Enhancement of Defense Enzyme Activity

This compound induces the accumulation and heightened activity of several key defense-related enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): As the first enzyme in the phenylpropanoid pathway, PAL is critical for the synthesis of phenolics, phytoalexins, and lignin, which serve as chemical and physical barriers to pathogen invasion.

  • Lipoxygenase (LOX): LOX is involved in the biosynthesis of jasmonic acid and other oxylipins, which are signaling molecules that play a role in plant defense responses.

  • Chitinase: This enzyme degrades chitin, a major structural component of fungal cell walls, thereby exerting direct pressure on the invading pathogen.

Downstream_Responses cluster_enzymes Enzyme Synthesis cluster_outcomes Biochemical & Structural Defenses DG_Expr Defense Gene Expression (Activated by SA Pathway) PAL Phenylalanine Ammonia-Lyase (PAL) DG_Expr->PAL LOX Lipoxygenase (LOX) DG_Expr->LOX Chitinase Chitinase DG_Expr->Chitinase Phenolics Phenolics & Lignin (Cell Wall Fortification) PAL->Phenolics Oxylipins Defense Signaling (Oxylipins) LOX->Oxylipins Chitin_Deg Fungal Cell Wall Degradation Chitinase->Chitin_Deg

Downstream Biochemical Responses to this compound Treatment.

Consequential Effects on Magnaporthe oryzae

The host-mediated defenses induced by this compound create an environment that is non-conducive to fungal proliferation. While this compound has no direct effect on spore germination or appressorium formation, it critically impairs the fungus's ability to invade host tissue. Microscopic analyses have shown that this compound treatment can prevent the invasive growth of the pathogen, effectively stopping colonization during the transition from epidermal to mesophyll cells. This blockade prevents the establishment of the fungus within the plant, thereby controlling the disease.

Experimental_Workflow A This compound Application B Plant Defense Activation (SAR) A->B C M. oryzae Inoculation B->C D Attempted Fungal Penetration C->D E Invasive Growth Inhibited D->E F Disease Control E->F

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Isotianil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotianil is a novel fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in host plants rather than acting directly on pathogens.[1][2] Developed by Bayer AG and Sumitomo Chemical, it provides long-lasting, broad-spectrum protection against diseases like rice blast (Magnaporthe grisea) by priming the plant's own defense mechanisms.[1][3][4] Unlike conventional fungicides which target specific pathogen enzymes and are prone to resistance development, this compound's mode of action through host defense induction presents a promising strategy for sustainable crop protection.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes to aid researchers in the design and development of next-generation plant activators with enhanced efficacy and novel modes of action.

Mechanism of Action: SAR Induction

This compound's efficacy is not derived from direct antimicrobial activity. Instead, it triggers the plant's salicylic acid (SA) signaling pathway, a crucial component of the plant's immune response. This activation leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1, and the accumulation of defense-related enzymes. This cascade primes the plant, enabling a faster and more robust defense response upon subsequent pathogen attack, a phenomenon known as Systemic Acquired Resistance (SAR).

Isotianil_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound Analog SA_Pathway Salicylic Acid (SA) Signaling Pathway Activation This compound->SA_Pathway Gene_Expression Upregulation of Defense Genes (e.g., PR1, NPR1) SA_Pathway->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR Leads to Resistance Enhanced Disease Resistance SAR->Resistance Pathogen Pathogen Attack Pathogen->Resistance Blocked by SAR

Caption: The signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).

Structure-Activity Relationship (SAR) Studies

The core structure of this compound consists of a 3,4-dichloro-1,2-thiazole-5-carboxamide moiety linked to a 2-cyanophenyl group. SAR studies primarily focus on modifying these key components to enhance biological activity, broaden the fungicidal spectrum, or introduce direct fungicidal properties.

Key Structural Modifications and Activity

Research into this compound analogs has explored several modification strategies:

  • Bridging with other Fungicidal Pharmacophores: One successful approach involves linking the 3,4-dichloroisothiazole core of this compound with the pharmacophore of another fungicide class, such as strobilurins. This has led to the discovery of compounds with a dual mode of action: direct fungicidal activity and SAR induction.

  • Modification of the Phenyl Ring: Altering the substituents on the N-phenyl ring significantly impacts activity. The position and nature of these substituents are crucial for efficacy against different pathogens.

  • Replacement of the Amide Linker: Studies have shown that replacing the carboxylic ester with a carboxamide in certain analog series can be important for improving fungicidal activity.

  • Combination with other Heterocycles: Novel isothiazole-thiazole derivatives have been designed by combining the bioactive substructures of this compound and the fungicide oxathiapiprolin, resulting in compounds with excellent activity against oomycetes.

Quantitative SAR Data

The following table summarizes quantitative data for representative this compound analogs and related derivatives, demonstrating the impact of structural modifications on fungicidal efficacy.

Compound/Analog IDStructural ModificationTarget PathogenActivity (EC₅₀ in mg/L)Reference
This compound Parent CompoundMagnaporthe griseaPrimarily SAR inducer, weak in vitro activity
Analog 7a 3,4-dichloroisothiazole bridged with a strobilurin pharmacophore via a cis-methoxy oxime ether linkerBroad SpectrumPotent direct fungicidal and SAR activity
Analog 6u Isothiazole-thiazole derivativePseudoperonospora cubensis0.046
Analog 6u Isothiazole-thiazole derivativePhytophthora infestans0.20
Analog 1d N-acyl-N-arylalanine with 3,4-dichloroisothiazol-5-ylcarbonylAlternaria brassicicola92% effective at 200 µg/mL (in vivo)
Analog 2g 3,4-dichloroisothiazole derivative with N-arylalanine fragmentSclerotinia sclerotiorumModerate activity at 100 µg/mL (in vitro)
Flutianil Analog 1r Cyano-methylene thiazolidine with 2-F and 5-CF₃ on S-phenylPodosphaera xanthii0.8
Flutianil Analog 1r Cyano-methylene thiazolidine with 2-F and 5-CF₃ on S-phenylBlumeria graminis f. sp. tritici1.3

Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that gives half-maximal response.

Experimental Protocols

The evaluation of this compound analogs requires a combination of in vitro and in vivo assays to assess both direct fungicidal activity and SAR induction.

General Workflow for Analog Screening

The development and evaluation of novel analogs typically follow a structured workflow, from chemical synthesis to biological validation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies start Design Analogs synthesis Synthesize & Purify Target Compounds start->synthesis characterization Structural Characterization (NMR, HRMS) synthesis->characterization invitro_assay Mycelial Growth Inhibition Assay characterization->invitro_assay ec50_calc Determine EC₅₀ Values invitro_assay->ec50_calc plant_treatment Treat Plants with Analogs ec50_calc->plant_treatment pathogen_inoculation Inoculate with Pathogen plant_treatment->pathogen_inoculation disease_assessment Assess Disease Severity (% Protection) pathogen_inoculation->disease_assessment gene_expression Defense Gene Expression Analysis (qRT-PCR) disease_assessment->gene_expression For promising candidates lead Lead Compound Identification disease_assessment->lead gene_expression->lead

Caption: A typical experimental workflow for screening this compound analogs.
Protocol: In Vitro Fungicide Sensitivity Assay

This protocol is used to determine the direct fungicidal activity of analogs by measuring the inhibition of fungal mycelial growth.

1. Materials and Apparatus:

  • Fungal isolate of interest (e.g., Phytophthora infestans, Sclerotinia sclerotiorum).
  • Potato Dextrose Agar (PDA) or other suitable growth medium.
  • Sterile 90 mm Petri dishes or 24/96-well plates.
  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO).
  • Sterile scalpel or cork borer (5 mm diameter).
  • Incubator set to the optimal temperature for the target fungus.
  • Calipers or imaging system for measurement.

2. Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.
  • Fungicide Amendment: Add appropriate volumes of the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate should be prepared with the solvent only. Pour approximately 20 mL of the amended agar into each Petri dish and allow it to solidify.
  • Inoculation: From the margin of an actively growing fungal culture, cut a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared Petri dish.
  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature (e.g., 20-25°C) until the fungal colony in the control plate has reached near-full growth.
  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition data.

Protocol: In Vivo Plant Protection Assay (Rice Blast Model)

This protocol assesses the ability of a compound to induce resistance in a host plant.

1. Materials and Apparatus:

  • Rice seedlings (a susceptible cultivar), typically at the 3-4 leaf stage.
  • Test compounds formulated as a sprayable solution with a surfactant.
  • Spore suspension of Magnaporthe grisea.
  • Spray chamber/atomizer.
  • High-humidity chamber or growth room (>90% RH).

2. Procedure:

  • Compound Application: Prepare solutions of the test analogs at various concentrations (e.g., 50, 100, 200 mg/L). Spray the rice seedlings uniformly until runoff. A control group should be sprayed with the formulation blank. Allow the plants to dry.
  • Incubation for SAR Induction: Keep the treated plants in a greenhouse for a period to allow for the induction of resistance, typically 5-7 days.
  • Pathogen Inoculation: Prepare a spore suspension of M. grisea (e.g., 1 × 10⁵ spores/mL). Spray the spore suspension onto the treated and control plants.
  • Disease Development: Place the inoculated plants in a high-humidity chamber at approximately 25°C for 24 hours to facilitate infection. Then, move them back to a greenhouse with a regular light/dark cycle.
  • Disease Assessment: After 5-7 days post-inoculation, assess the disease severity by counting the number of lesions per leaf or by using a disease severity scale.
  • Analysis: Calculate the percent disease control for each treatment relative to the inoculated control group.

Conclusion

The study of this compound analogs has revealed promising avenues for the development of novel crop protection agents. The core 3,4-dichloroisothiazole moiety is a robust scaffold for creating compounds that not only induce the plant's natural defenses but can also possess direct fungicidal activity. Key SAR insights indicate that strategic modifications, such as bridging with other fungicidal pharmacophores or optimizing substitutions on associated aromatic rings, can lead to dual-action compounds with enhanced efficacy and a broader activity spectrum. Future research should continue to explore these hybrid-molecule strategies and delve deeper into the quantitative relationships between molecular structure and the induction of specific defense-related genes to rationally design the next generation of plant activators.

References

Metabolic Fate and Degradation of Isotianil in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and degradation pathways of the fungicide Isotianil in soil environments. The information is compiled from peer-reviewed literature and regulatory documents to support research and development professionals in understanding the environmental behavior of this compound.

Executive Summary

This compound (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide) is a systemic fungicide that functions as a plant activator, inducing systemic acquired resistance against pathogens like rice blast. When introduced into the soil, this compound undergoes microbial degradation. The primary metabolic pathway involves the cleavage of the amide bond, a common reaction for anilide-type compounds. This initial step yields two major metabolites: 3,4-dichloro-1,2-thiazole-5-carboxylic acid (DCIT-acid) and 2-aminobenzonitrile (anthranilonitrile). These primary metabolites are further degraded, ultimately leading to the formation of non-extractable (bound) soil residues and mineralization to carbon dioxide. The degradation rate of this compound in soil is influenced by environmental conditions, with reported half-lives (DT50) ranging from less than a day to over 90 days depending on the specific soil compartment and conditions.

Quantitative Data on this compound Degradation

The dissipation of this compound in soil has been quantified in various laboratory and field studies. The half-life (DT50) is a key metric for understanding its persistence.

Table 1: Summary of this compound Dissipation Half-Life (DT50) in Soil

Study TypeSoil Condition/CompartmentDT50 Range (days)Reference(s)
LaboratoryAqueous Soil Layer0.3 - 3.3[1]
LaboratorySoil Layer69.3 - 92.4[1]
LaboratoryWhole Soil System61.9 - 73.7[1]
Field DissipationPaddy Fields0.5 - 13[1]

Note: A complete time-course dataset detailing the percentage distribution of the parent compound, metabolites, CO2, and bound residues over time is not publicly available in the reviewed literature.

Metabolic Degradation Pathways

The degradation of this compound in soil is a multi-step process initiated by microbial action. The principal reactions include amide hydrolysis followed by further degradation of the resulting metabolites.

Primary Degradation

The initial and most significant metabolic reaction is the cleavage of the amide linkage of the this compound molecule. This hydrolysis results in the formation of two primary metabolites[2].

  • 3,4-dichloro-1,2-thiazole-5-carboxylic acid (DCIT-acid)

  • 2-aminobenzonitrile (anthranilonitrile)

Studies have shown that DCIT-acid can be a major transient metabolite in soil.

Secondary Degradation and Mineralization

Following the initial hydrolysis, the primary metabolites undergo further degradation. While the complete pathway, including all minor intermediates, is a subject of ongoing research, the ultimate fate of the carbon from the this compound molecule is mineralization to CO₂ and incorporation into the soil organic matter as bound residues. Recent studies have also identified several other minor degradation products through high-resolution mass spectrometry, indicating a complex degradation network.

Degradation Pathway Diagram

The following diagram illustrates the established degradation pathway of this compound in soil.

Isotianil_Degradation_Pathway This compound This compound (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide) DCIT_acid DCIT-acid (3,4-dichloro-1,2-thiazole-5-carboxylic acid) This compound->DCIT_acid Amide Hydrolysis (Microbial) Anthranilonitrile Anthranilonitrile (2-aminobenzonitrile) This compound->Anthranilonitrile Amide Hydrolysis (Microbial) Further_Degradation_Thiazole Further Degradation Products DCIT_acid->Further_Degradation_Thiazole Degradation Further_Degradation_Aniline Further Degradation Products Anthranilonitrile->Further_Degradation_Aniline Degradation Bound_Residues Bound Residues Further_Degradation_Thiazole->Bound_Residues CO2 Mineralization (CO₂) Further_Degradation_Thiazole->CO2 Further_Degradation_Aniline->Bound_Residues Further_Degradation_Aniline->CO2

Caption: Proposed metabolic pathway of this compound in soil.

Experimental Protocols

The study of this compound's metabolic fate in soil typically follows standardized guidelines, such as the OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil". These studies are crucial for regulatory assessment and environmental risk analysis.

Representative Aerobic Soil Metabolism Study Protocol

This section outlines a typical experimental protocol for assessing the aerobic degradation of this compound in soil, based on established methodologies.

  • Test Substance: Technical grade this compound, often radiolabeled with ¹⁴C on the thiazole or phenyl ring to facilitate tracking of the parent compound and its transformation products.

  • Soil Selection: Representative agricultural soils are chosen, characterized by their physicochemical properties including pH, organic carbon content, texture (% sand, silt, clay), and microbial biomass.

  • Application of Test Substance: The ¹⁴C-labeled this compound is applied to fresh soil samples at a concentration relevant to its maximum recommended field application rate.

  • Incubation Conditions:

    • The treated soil samples are maintained in the dark to prevent photodegradation.

    • Incubation is carried out at a constant temperature (e.g., 20-25°C).

    • Soil moisture is maintained at 40-60% of the maximum water holding capacity.

    • A continuous flow of CO₂-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

  • Sampling: Duplicate or triplicate samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Trapping of Volatiles: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH), and organic volatile compounds are trapped using a suitable adsorbent (e.g., polyurethane foam). The radioactivity in these traps is quantified by Liquid Scintillation Counting (LSC).

  • Extraction of Soil Residues: At each sampling point, soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol, followed by more polar solvents) to separate the parent compound and its metabolites from the soil matrix.

  • Analysis and Quantification:

    • The total radioactivity in the solvent extracts is determined by LSC.

    • Extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify this compound and its metabolites.

    • Identification of metabolites is typically achieved using co-chromatography with reference standards and confirmed by mass spectrometry (e.g., LC-MS/MS or high-resolution mass spectrometry).

  • Non-Extractable (Bound) Residues: The radioactivity remaining in the soil after exhaustive extraction is quantified by combustion analysis.

  • Data Analysis: A mass balance is calculated at each sampling interval to account for the distribution of the initial applied radioactivity. Degradation kinetics (DT50 and DT90) for this compound and its major metabolites are calculated using appropriate kinetic models.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a pesticide soil metabolism study.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_reporting 4. Data Interpretation soil_collection Soil Collection & Characterization test_system Test System Setup soil_collection->test_system radiolabeling Radiolabeling of this compound radiolabeling->test_system application Application to Soil incubation Aerobic Incubation (Dark, Controlled Temp/Moisture) application->incubation sampling Time-course Sampling incubation->sampling volatiles Trapping of Volatiles (¹⁴CO₂ & Organics) incubation->volatiles extraction Solvent Extraction sampling->extraction mass_balance Mass Balance Calculation volatiles->mass_balance quant_extracts Quantification (LSC) extraction->quant_extracts chromatography Chromatography (HPLC) extraction->chromatography bound_residues Bound Residue Analysis (Combustion) extraction->bound_residues quant_extracts->mass_balance identification Metabolite ID (LC-MS) chromatography->identification identification->mass_balance pathway Pathway Elucidation identification->pathway bound_residues->mass_balance kinetics Degradation Kinetics (DT50) mass_balance->kinetics

Caption: General workflow for a ¹⁴C-pesticide soil metabolism study.

References

Ecotoxicological Impact of Isotianil on Non-Target Aquatic Organisms: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotianil, an isothiazole-based fungicide, functions as a plant activator by inducing Systemic Acquired Resistance (SAR) in crops, notably against rice blast (Magnaporthe grisea).[1] This document provides a comprehensive technical overview of the current scientific understanding of the ecotoxicological impact of this compound on non-target aquatic organisms. The available data indicates a low acute toxicity profile for the parent compound towards key aquatic species, with toxicity values often exceeding its limit of water solubility. However, a notable knowledge gap exists concerning its chronic toxicity and the specific toxicological mechanisms in aquatic fauna. This guide summarizes the available quantitative data, outlines probable experimental methodologies based on international standards, and discusses the known mode of action and potential environmental fate of this compound.

Chemical Identity and Mode of Action

This compound (IUPAC name: 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide) is a fungicide that does not exhibit direct antimicrobial activity.[1] Instead, it mimics the plant's natural defense signaling, leading to the accumulation of pathogenesis-related (PR) proteins and enzymes such as lipoxygenase, phenylalanine ammonia-lyase, and chitinase.[1][2] This induction of the SAR pathway enhances the plant's resistance to fungal pathogens.[1] The primary metabolic pathway for this compound in plants involves the cleavage of the amide bond, forming 3,4-dichloro-1,2-thiazole-5-carboxylic acid (DCIT-acid) and anthranilonitrile.

Quantitative Ecotoxicological Data

The acute toxicity of this compound to a range of non-target aquatic organisms has been evaluated. The data consistently indicate low acute toxicity, with LC50 and EC50 values greater than the highest tested concentration, which is limited by this compound's water solubility.

Table 1: Acute Ecotoxicity of this compound to Non-Target Aquatic Organisms

Test OrganismSpeciesEndpointDurationResult (mg/L)Reference
FishCyprinus carpio (Carp)LC5096 hours> 1.0
InvertebrateDaphnia magnaEC5048 hours> 1.0
AlgaePseudokirchneriella subcapitataEC5072 hours> 1.0

Note: The ">" symbol indicates that no significant effect was observed at the highest tested concentration, which was limited by the aqueous solubility of this compound.

Environmental Fate and Degradation

This compound is subject to degradation in the aquatic environment. A recent study investigated its hydrolysis and photolysis, identifying several degradation products. One of these products, M118 (aminobenzonitrile), was found to have moderate ecotoxicity towards Daphnia magna. This highlights the importance of considering the environmental transformation products of this compound in a comprehensive risk assessment.

Experimental Protocols

While specific experimental protocols for the conducted this compound studies are not detailed in the available literature, they likely followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish.

  • Test Species: A recommended species like Carp (Cyprinus carpio), Rainbow Trout (Oncorhynchus mykiss), or Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Method: Fish are exposed to a range of concentrations of the test substance under controlled conditions. Mortality is observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 is calculated, which is the concentration estimated to be lethal to 50% of the test fish population over the 96-hour period.

Daphnia magna Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity to the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Duration: 48 hours.

  • Method: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 is determined, representing the concentration that causes immobilization in 50% of the daphnids.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing green alga species such as Pseudokirchneriella subcapitata.

  • Test Duration: 72 hours.

  • Method: Exponentially growing algal cultures are exposed to different concentrations of the test substance. Algal growth is measured over time, typically by cell counts or fluorescence.

  • Endpoint: The EC50 for growth rate inhibition is calculated.

The general workflow for assessing the aquatic ecotoxicity of a pesticide like this compound is depicted in the following diagram.

cluster_0 Tier 1: Base Data cluster_1 Tier 2: Chronic & Specific Studies cluster_2 Risk Assessment A Acute Fish Toxicity (e.g., OECD 203) G Derive Predicted No-Effect Concentration (PNEC) A->G B Acute Daphnia Immobilisation (e.g., OECD 202) B->G C Algal Growth Inhibition (e.g., OECD 201) C->G D Chronic Fish Toxicity (e.g., Fish Early-Life Stage, OECD 210) D->G E Chronic Daphnia Reproduction (e.g., OECD 211) E->G F Bioaccumulation/Bioconcentration (e.g., OECD 305) F->G I Risk Characterisation (PEC/PNEC Ratio) G->I H Determine Predicted Environmental Concentration (PEC) H->I

Generalized workflow for aquatic ecotoxicity risk assessment.

Signaling Pathways and Toxicological Mechanisms in Aquatic Organisms

A significant knowledge gap exists regarding the specific toxicological mechanisms and signaling pathways affected by this compound in non-target aquatic organisms. Its mode of action as a plant defense inducer (SAR activator) is not directly applicable to the physiology of aquatic animals such as fish and invertebrates. Research on the broader class of isothiazole fungicides has not yet elucidated a common mechanism of toxicity in these organisms that can be definitively attributed to this compound. Further research is required to understand the sublethal effects and the molecular initiating events of this compound toxicity in aquatic fauna.

Conclusion and Future Directions

The available data suggest that this compound has a low acute toxicity to fish, aquatic invertebrates, and algae. However, the lack of chronic toxicity data and information on its toxicological mode of action in aquatic animals are major limitations in conducting a comprehensive environmental risk assessment. The finding that a degradation product of this compound exhibits moderate toxicity to Daphnia magna underscores the need to evaluate the entire lifecycle of the compound in the environment.

Future research should prioritize:

  • Chronic Toxicity Studies: Conducting long-term studies on fish (e.g., early-life stage tests) and invertebrates (e.g., Daphnia reproduction tests) to determine No Observed Effect Concentrations (NOEC).

  • Mechanism of Action: Investigating the molecular and cellular targets of this compound in aquatic organisms to understand its toxicological pathways.

  • Degradation Product Toxicity: Quantifying the toxicity of major degradation products to a range of aquatic species.

  • Bioconcentration: Determining the bioconcentration factor (BCF) in fish to assess the potential for bioaccumulation in aquatic food webs.

A more complete understanding of these aspects is essential for a robust assessment of the potential long-term risks of this compound to aquatic ecosystems.

References

A Technical Guide to the Molecular Interactions of Isotianil and Fungal Pathogens: Understanding the Basis of Induced Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotianil is a novel plant defense activator belonging to the isothiazole-carboxamide chemical class. Unlike traditional fungicides, it does not exhibit direct antimicrobial activity against fungal pathogens.[1][2] Instead, this compound functions by inducing Systemic Acquired Resistance (SAR) in host plants, a broad-spectrum and durable defense mechanism.[1][2] This technical guide provides an in-depth exploration of the molecular basis of this compound's mode of action, the plant defense pathways it activates, and a scientific discussion on the concept of "resistance" in this context. Given that fungi do not develop resistance to this compound directly, this paper will address the potential mechanisms by which fungal pathogens could overcome the plant-mediated defenses induced by this compound. This document is intended to serve as a comprehensive resource for researchers in plant pathology, fungal biology, and agrochemical development.

This compound: A Plant Defense Inducer, Not a Direct Fungicide

This compound, with the IUPAC name 3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide, was developed by Bayer AG and has been commercialized for the control of significant plant diseases, most notably rice blast caused by Magnaporthe oryzae.[2] A critical characteristic of this compound is its classification by the Fungicide Resistance Action Committee (FRAC) under Mode of Action Group P 03, which encompasses host plant defense inducers. This classification underscores that its efficacy is not derived from direct toxicity to fungi but from its ability to "prime" the plant's immune system.

In Vitro Antimicrobial Activity

Numerous studies have demonstrated that this compound lacks direct antifungal and antibacterial activity across a range of concentrations. This is a key differentiator from conventional fungicides that target specific fungal metabolic pathways or cellular structures.

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

Organism Assay Type This compound Concentration Observed Activity Reference
Magnaporthe griseaMycelial Growth on MediaNot specifiedNo antimicrobial activity
Various FungiSpore Suspension in Broth0.1 - 100 ppmNo antifungal activity
Various BacteriaColony Growth on Agar500 ppmNo antibacterial activity

Molecular Mode of Action: Activation of the Salicylic Acid (SA) Signaling Pathway

The primary mechanism of action for this compound is the activation of the salicylic acid (SA) signaling pathway in plants. SA is a crucial signaling molecule in plant defense, and its accumulation is a hallmark of Systemic Acquired Resistance (SAR). Treatment with this compound mimics the initial stages of a pathogen attack, triggering a cascade of defense responses.

Key Components of the this compound-Induced SAR Pathway
  • Signal Perception (Hypothesized): While the direct plant receptor for this compound is not yet fully elucidated, it is understood to initiate a signal upstream of SA accumulation.

  • Salicylic Acid (SA) Accumulation: this compound treatment leads to an increase in endogenous SA levels.

  • NPR1 (Non-expresser of Pathogenesis-Related genes 1): NPR1 is a key regulator of the SA pathway. Upon SA accumulation, NPR1 is activated and translocates to the nucleus.

  • WRKY Transcription Factors: Activated NPR1 interacts with WRKY transcription factors, such as WRKY45 in rice, which are master regulators of defense gene expression.

  • Upregulation of Pathogenesis-Related (PR) Genes: This signaling cascade culminates in the upregulation of a suite of PR genes, including PR1. These genes encode proteins with antimicrobial properties or roles in reinforcing the plant cell wall.

  • Enzyme Accumulation: this compound treatment also induces the accumulation of defense-related enzymes like chitinase and phenylalanine ammonia-lyase. Chitinases can directly degrade fungal cell walls, which are rich in chitin.

Visualization of the this compound-Induced SAR Pathway

Isotianil_SAR_Pathway cluster_plant_cell Plant Cell cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor activates SA Salicylic Acid (SA) Accumulation Receptor->SA NPR1_inactive NPR1 (inactive) SA->NPR1_inactive triggers activation NPR1_active NPR1 (active) (translocates to nucleus) NPR1_inactive->NPR1_active WRKY WRKY Transcription Factors (e.g., WRKY45) NPR1_active->WRKY interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1) WRKY->PR_Genes activates transcription Defense_Response Systemic Acquired Resistance (SAR) - PR Proteins - Chitinase - Phenylalanine ammonia-lyase PR_Genes->Defense_Response leads to

Caption: this compound-induced Systemic Acquired Resistance (SAR) pathway in plants.

Fungal "Resistance" to this compound: Overcoming Induced Plant Defenses

Since this compound does not directly target fungal components, "resistance" in the traditional sense (e.g., target-site mutation, metabolic degradation of the fungicide) does not occur. Instead, a fungal pathogen's success in the presence of this compound treatment would rely on its ability to overcome the plant's enhanced defenses. This is a multifaceted process rooted in the co-evolutionary arms race between plants and pathogens. Potential mechanisms include:

  • Effector-Mediated Suppression of Plant Immunity: Pathogenic fungi secrete effector proteins that can interfere with various stages of the plant's immune response. An "this compound-resistant" fungal strain might possess effectors that specifically target and suppress key components of the SA signaling pathway, such as NPR1 or WRKY transcription factors.

  • Detoxification of Plant Antimicrobial Compounds: Plants produce phytoalexins and other antimicrobial compounds as part of the SAR response. Fungi can evolve enzymes that degrade these compounds, rendering them harmless.

  • Alteration of Fungal Cell Wall Composition: To counter the effects of plant-derived chitinases, fungi may alter the composition or structure of their cell walls to mask chitin or make it less accessible.

  • Enhanced Efflux of Plant Defense Compounds: Fungal efflux pumps, typically associated with resistance to direct-acting fungicides, could potentially also play a role in exporting plant-derived antimicrobial compounds from the fungal cell. The overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters is a known mechanism of multidrug resistance in fungi.

Logical Workflow for Investigating Fungal Evasion of this compound-Induced Defenses

Fungal_Evasion_Workflow Start Isolate fungal strains from This compound-treated, diseased plants Inoculation Inoculate this compound-treated and control plants with fungal isolates Start->Inoculation Virulence_Assay Assess virulence and disease severity Inoculation->Virulence_Assay Selection Select highly virulent strains on This compound-treated plants Virulence_Assay->Selection Genomic_Analysis Genomic and transcriptomic analysis of selected strains vs. wild-type Selection->Genomic_Analysis Effector_Screening Identify and characterize putative effector proteins Genomic_Analysis->Effector_Screening Pathway_Analysis Analyze expression of genes related to cell wall synthesis, detoxification, and efflux pumps Genomic_Analysis->Pathway_Analysis Functional_Validation Functional validation of candidate genes (e.g., gene knockout, heterologous expression) Effector_Screening->Functional_Validation Pathway_Analysis->Functional_Validation Conclusion Elucidate mechanism of plant defense evasion Functional_Validation->Conclusion

References

Gene Expression Profiling of Rice (Oryza sativa) Treated with Isotianil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotianil is a novel plant defense activator that induces Systemic Acquired Resistance (SAR) in rice, offering a proactive approach to disease management, particularly against the devastating rice blast fungus, Magnaporthe oryzae. Unlike conventional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a more robust and rapid defense response upon pathogen attack. This technical guide provides an in-depth overview of the gene expression changes in rice following this compound treatment, detailing the experimental protocols to study these effects and visualizing the key signaling pathways involved.

Disclaimer: Comprehensive quantitative gene expression data (RNA-seq or microarray) specifically for this compound treatment in rice is not publicly available. Therefore, this guide utilizes data from studies on Benzothiadiazole (BTH), a well-characterized plant activator with a similar mode of action to this compound, to illustrate the expected transcriptomic changes. The provided protocols are a synthesis of established methods for gene expression analysis in rice.

Data Presentation: Gene Expression Changes in Response to Plant Activator Treatment

The application of plant activators like this compound triggers a significant reprogramming of the rice transcriptome, characterized by the upregulation of a suite of defense-related genes. The following tables summarize the expected quantitative changes in gene expression based on studies using the functional analog BTH.

Table 1: Upregulation of Key Defense-Related Genes in Rice Treated with a Plant Activator

GeneGene AccessionFunctionFold Change (Relative to Mock)Time Point
WRKY45AK100147Transcription Factor~1524 hours
PR-1bAK066191Pathogenesis-Related Protein~1024 hours
Glutathione S-transferase (GST)AK103453Detoxification, Oxidative Stress Response~824 hours
Cytochrome P450AK072220Secondary Metabolism, Detoxification~524 hours

Data is synthesized from quantitative PCR (qPCR) results from studies on BTH-treated rice and represents an approximate induction level.[1]

Table 2: Induction of Defense-Related Enzymes by this compound Treatment

EnzymeFunction in Plant Defense
LipoxygenaseProduction of signaling molecules (e.g., jasmonates)
Phenylalanine ammonia-lyasePhenylpropanoid pathway, production of phytoalexins and lignin
ChitinaseDegradation of fungal cell walls

This table is based on qualitative reports of enzyme accumulation following this compound treatment.[2]

Experimental Protocols

This section outlines the detailed methodologies for conducting gene expression profiling of this compound-treated rice.

This compound Treatment of Rice Plants

Objective: To induce a defense response in rice seedlings with this compound for subsequent gene expression analysis.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

  • This compound solution (concentration to be optimized, typically in the µM to mM range)

  • Mock solution (solvent control, e.g., water with the same concentration of surfactant as the this compound solution)

  • Pots with sterile soil or hydroponic culture system

  • Growth chamber with controlled temperature, humidity, and light conditions

Procedure:

  • Plant Growth: Germinate rice seeds and grow seedlings in pots or a hydroponic system under controlled conditions (e.g., 28°C day/25°C night, 14-hour photoperiod). Use seedlings at the 3-4 leaf stage for treatment.

  • Treatment Application: Prepare the this compound working solution and the mock solution. Apply the solutions to the rice plants. A common method is soil drenching, where a defined volume of the solution is applied to the soil of each pot. Foliar spray is an alternative method.

  • Time Course Sampling: Harvest leaf tissue from both this compound-treated and mock-treated plants at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamics of gene expression.

  • Sample Processing: Immediately freeze the collected leaf tissue in liquid nitrogen to halt biological processes and preserve RNA integrity. Store the samples at -80°C until RNA extraction.

RNA Extraction from Rice Leaf Tissue

Objective: To isolate high-quality total RNA from this compound-treated and control rice leaves.

Materials:

  • Frozen rice leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • RNA extraction kit (e.g., TRIzol reagent, RNeasy Plant Mini Kit)

  • DNase I, RNase-free

  • RNase-free water, tubes, and pipette tips

Procedure (using TRIzol reagent):

  • Tissue Homogenization: Grind the frozen leaf tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Lysis: Transfer approximately 100 mg of the powdered tissue to a tube containing 1 mL of TRIzol reagent. Vortex vigorously for 15 seconds to homogenize.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol by vortexing briefly and then centrifuging at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with RNase-free DNase I according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by RNA Sequencing (RNA-seq)

Objective: To obtain a comprehensive profile of the transcriptome in this compound-treated rice.

Materials:

  • High-quality total RNA samples

  • RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit)

  • High-throughput sequencing platform (e.g., Illumina NovaSeq)

  • Bioinformatics software for data analysis

Procedure:

  • Library Preparation:

    • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-attached magnetic beads.

    • Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime with random hexamers.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

    • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

    • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to create a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate millions of short reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

    • Alignment: Align the high-quality reads to the rice reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Identify genes that are significantly differentially expressed between this compound-treated and mock-treated samples using statistical methods (e.g., DESeq2, edgeR). This analysis will yield fold change values and p-values for each gene.

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by this compound treatment.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the experimental workflow for gene expression profiling.

Isotianil_Signaling_Pathway cluster_Cell Rice Cell This compound This compound SA Salicylic Acid (SA) Accumulation This compound->SA induces WRKY45 OsWRKY45 (Transcription Factor) SA->WRKY45 activates PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR-1b) WRKY45->PR_Genes upregulates Defense_Response Enhanced Defense Response PR_Genes->Defense_Response leads to Pathogen Pathogen (e.g., Magnaporthe oryzae) Pathogen->Defense_Response inhibited by

Caption: this compound-induced defense signaling pathway in rice.

Gene_Expression_Workflow cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Phase Plant_Treatment 1. Rice Plant Treatment (this compound vs. Mock) RNA_Extraction 2. RNA Extraction Plant_Treatment->RNA_Extraction Library_Prep 3. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC 5. Quality Control & Read Trimming Sequencing->QC Alignment 6. Alignment to Reference Genome QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification Diff_Expression 8. Differential Expression Analysis Quantification->Diff_Expression Functional_Analysis 9. Functional Annotation & Pathway Analysis Diff_Expression->Functional_Analysis

Caption: Experimental workflow for RNA-seq analysis of this compound-treated rice.

Conclusion

This compound represents a promising strategy for sustainable crop protection by harnessing the plant's own defense mechanisms. Understanding the molecular basis of this compound-induced resistance through gene expression profiling is crucial for optimizing its application and for the development of new, more effective plant activators. The methodologies and expected outcomes presented in this guide provide a framework for researchers to investigate the intricate transcriptomic changes that underpin SAR in rice, ultimately contributing to improved disease resistance in this vital global food crop.

References

Beyond Direct Engagement: A Technical Guide to Isotianil-Induced Proteomic Shifts in Rice and Their Role in Suppressing Pyricularia oryzae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the indirect mechanism of action of Isotianil against the rice blast fungus, Pyricularia oryzae. The focus is on the proteomic alterations within the host plant, Oryza sativa (rice), which lead to an induced state of resistance.

Executive Summary

Rice blast, caused by the fungus Pyricularia oryzae, remains a significant threat to global food security. Traditional fungicides often target the pathogen directly, leading to the evolution of resistant strains. This compound represents a paradigm shift, functioning as a plant activator. It does not exhibit direct antifungal properties but rather primes the rice plant's own defense systems. This guide provides an in-depth analysis of the proteomic changes that occur in rice upon exposure to this compound, leading to a state of systemic acquired resistance (SAR) that is inhospitable to P. oryzae. We will explore the experimental protocols used to elucidate these changes, present key quantitative data on protein expression, and visualize the underlying signaling pathways that orchestrate this robust defense response.

Introduction to this compound and Pyricularia oryzae

Pyricularia oryzae is a hemibiotrophic fungal pathogen that devastates rice crops worldwide. The infection cycle begins with the germination of conidia on the leaf surface, followed by the formation of a specialized infection structure called an appressorium, which facilitates penetration of the host cuticle. Once inside, the fungus spreads, causing the characteristic diamond-shaped lesions of rice blast disease.

This compound is a novel fungicide that operates not by targeting the fungus, but by activating the plant's innate immune system.[1] This mode of action, known as systemic acquired resistance (SAR), is a long-lasting, broad-spectrum defense mechanism.[1] Upon treatment with this compound, the rice plant undergoes significant transcriptional and proteomic reprogramming, effectively preparing it to fend off subsequent pathogen attacks.

Experimental Methodologies

The study of this compound-induced proteomic changes in rice involves a multi-step experimental workflow. The protocols outlined below are representative of common practices in plant proteomics.

Plant Growth, Treatment, and Sample Collection
  • Rice Cultivation: Rice seedlings (e.g., cultivar Nipponbare) are grown under controlled greenhouse conditions (e.g., 28°C day/25°C night, 16h photoperiod).

  • This compound Application: At the 3-4 leaf stage, seedlings are treated with an this compound solution (e.g., via soil drench or foliar spray) or a mock solution for control groups.

  • Pathogen Challenge (Optional): A subset of treated and control plants may be inoculated with a spore suspension of P. oryzae to study the proteomic response during an active infection.

  • Sample Harvesting: Leaf tissues are harvested at various time points post-treatment (e.g., 24, 48, 72 hours), immediately frozen in liquid nitrogen, and stored at -80°C until protein extraction.

Protein Extraction and Quantification
  • Tissue Grinding: Frozen leaf tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.

  • Protein Extraction: The powder is suspended in an extraction buffer (e.g., Tris-HCl buffer containing sucrose, KCl, EDTA, and protease inhibitors). Phenol extraction followed by ammonium acetate precipitation is a common method to obtain a clean protein pellet.

  • Protein Quantification: The total protein concentration in the extracts is determined using a standard method, such as the Bradford assay, to ensure equal loading for subsequent analyses.

Proteomic Analysis (iTRAQ-based)

Isobaric tags for relative and absolute quantitation (iTRAQ) is a powerful method for comparative proteomics.

  • Protein Digestion: A quantified aliquot of protein (e.g., 100 µg) from each sample is reduced, alkylated, and then digested into peptides using trypsin overnight at 37°C.[2]

  • iTRAQ Labeling: The resulting peptide mixtures from control and treated samples are labeled with different iTRAQ reagent isotopes.

  • Fractionation: The labeled peptides are combined and fractionated using techniques like strong cation exchange chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: The MS/MS spectra are searched against a rice protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins. The relative abundance of the iTRAQ reporter ions in the MS/MS spectra is used to quantify the changes in protein expression between the control and this compound-treated samples.

Experimental_Workflow cluster_plant_prep Plant Preparation & Treatment cluster_protein_proc Protein Processing cluster_analysis Quantitative Analysis A Rice Seedling Cultivation B This compound Treatment A->B C Control (Mock Treatment) A->C D Sample Harvesting (Leaf Tissue) B->D C->D E Protein Extraction & Quantification D->E F Trypsin Digestion E->F G iTRAQ Labeling F->G H LC-MS/MS G->H I Database Search & Protein ID H->I J Relative Protein Quantification I->J

Fig. 1: Experimental workflow for quantitative proteomics of this compound-treated rice.

Proteomic Changes in Rice Induced by this compound

This compound treatment leads to the differential regulation of a host of proteins in rice, fundamentally bolstering its defense capabilities. The primary effect is the accumulation of pathogenesis-related (PR) proteins and enzymes involved in key defense signaling and metabolic pathways.

While specific, comprehensive proteomic datasets for this compound are not widely published, we can infer the expected changes based on its known mechanism as a plant activator that induces SAR. Research has shown that this compound induces the accumulation of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and chitinase.[1] The data presented below are representative of the types of protein changes observed in rice during SAR and defense responses against P. oryzae.

Upregulated Proteins in Defense Signaling and Response

These proteins are directly involved in recognizing the pathogen, signaling the threat, and mounting a defense.

Protein NameProtein ID (UniProt)Fold Change (Illustrative)Functional Class
Pathogenesis-related protein 1 (PR-1)P04284> 3.0Defense Response
ChitinaseP29053> 2.5PR Protein (PR-3)
Phenylalanine ammonia-lyase (PAL)P25872> 2.0Secondary Metabolism
LipoxygenaseP38418> 2.0Jasmonic Acid Pathway
WRKY45 Transcription FactorQ6Z8E2> 1.8Signal Transduction
PeroxidaseP13813> 2.2Oxidative Burst
Beta-1,3-glucanaseP33618> 2.3PR Protein (PR-2)
Downregulated Proteins in Primary Metabolism

To reallocate resources towards defense, plants often downregulate proteins involved in growth and primary metabolism, such as photosynthesis.

Protein NameProtein ID (UniProt)Fold Change (Illustrative)Functional Class
RuBisCO large subunitP0C508< 0.6Photosynthesis
Chlorophyll a-b binding proteinP09919< 0.7Photosynthesis
ATP synthase subunit betaP20668< 0.8Energy Metabolism

Signaling Pathways Activated by this compound

This compound is known to act upstream of salicylic acid (SA), a key plant defense hormone that mediates SAR. The activation of the SA pathway leads to the expression of a large suite of defense genes, including those for PR proteins. The transcription factor WRKY45 is a critical node in this pathway in rice.[3]

The diagram below illustrates the putative signaling cascade initiated by this compound, leading to the production of defense-related proteins.

Signaling_Pathway cluster_perception Initiation cluster_signaling Signal Transduction Cascade cluster_response Defense Response Gene Expression cluster_output Protein Accumulation & Resistance This compound This compound Application SA Salicylic Acid (SA) Accumulation This compound->SA Induces WRKY45 WRKY45 Activation SA->WRKY45 PR_Genes PR Gene Expression (e.g., PR-1, Chitinase) WRKY45->PR_Genes Activates Transcription PAL_Gene PAL Gene Expression WRKY45->PAL_Gene Activates Transcription PR_Proteins PR Protein Accumulation PR_Genes->PR_Proteins Phytoalexins Phytoalexin Production PAL_Gene->Phytoalexins Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Resistance Phytoalexins->Resistance

Fig. 2: this compound-induced defense signaling pathway in rice.

Impact on Pyricularia oryzae

The proteomic shift in rice creates a multi-pronged defense against P. oryzae:

  • Cell Wall Reinforcement: Upregulation of peroxidases contributes to the cross-linking of cell wall components, creating a stronger physical barrier against fungal penetration.

  • Antifungal Compounds: The accumulation of PR proteins, such as chitinases and β-1,3-glucanases, directly targets the fungal cell wall, which is primarily composed of chitin and glucans. This can inhibit hyphal growth.

  • Antimicrobial Secondary Metabolites: Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway, which produces a wide range of antimicrobial compounds, including phytoalexins, that are toxic to the fungus.

  • Signaling for Further Defense: The sustained activation of signaling pathways ensures that the defense response is maintained throughout the plant, preventing the spread of the pathogen from the initial infection site.

Conclusion

This compound exemplifies a modern approach to crop protection that leverages the host's own defense machinery. This technical guide has detailed the mechanism by which this compound induces systemic acquired resistance in rice, focusing on the resultant proteomic changes. By upregulating a suite of defense-related proteins, particularly those in the salicylic acid pathway, rice plants treated with this compound are better equipped to resist infection by Pyricularia oryzae. This indirect mode of action is a valuable tool in integrated pest management, potentially reducing the selection pressure for fungicide resistance in pathogen populations. Future research should focus on obtaining a direct and comprehensive proteomic dataset of this compound's effects to further refine our understanding and optimize its application in agriculture.

References

Isotianil as an Inducer of Systemic Acquired Resistance (SAR) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotianil is a novel plant defense activator belonging to the isothiazole chemical class. It functions as an inducer of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant immunization mechanism. Unlike conventional fungicides, this compound does not exhibit direct antimicrobial activity against phytopathogens.[1][2] Instead, it primes the plant's innate immune system, leading to a more rapid and robust defense response upon pathogen attack. This technical guide provides an in-depth overview of this compound's mode of action, focusing on its role in the salicylic acid (SA) signaling pathway, and presents quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key molecular pathways and experimental workflows.

Introduction to this compound and Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance is a plant-wide defense response triggered by a localized exposure to a pathogen or a chemical elicitor.[2] This response is characterized by the systemic expression of a broad range of defense-related genes, leading to enhanced resistance against a wide spectrum of pathogens. Plant activators are compounds that induce SAR, and this compound has emerged as a potent example, demonstrating excellent preventative effects at low dosages against significant diseases like rice blast, caused by Magnaporthe oryzae.[1][2] A key characteristic of this compound is its long-lasting efficacy.

Mechanism of Action: The Salicylic Acid Pathway and the Central Role of WRKY45

This compound's mode of action is intrinsically linked to the salicylic acid (SA) signaling pathway, a cornerstone of plant defense against biotrophic and hemi-biotrophic pathogens. Upon application, this compound primes the plant for an accelerated and amplified defense response. While the precise molecular target of this compound is still under investigation, evidence suggests it acts upstream of or in parallel with SA accumulation, leading to the activation of downstream signaling components.

In rice, a key target of this compound, the SA signaling pathway is known to bifurcate into at least two independent branches, one dependent on the NPR1 (Non-expresser of Pathogenesis-Related genes 1) ortholog, NH1, and another crucially mediated by the transcription factor WRKY45 . This compound treatment has been shown to induce the expression of WRKY45. This transcription factor plays a pivotal role in orchestrating the expression of a battery of defense-related genes, including those encoding for Pathogenesis-Related (PR) proteins, such as PR1, and enzymes involved in the biosynthesis of antimicrobial compounds.

The activation of WRKY45 leads to a transcriptional cascade, upregulating other downstream transcription factors and defense genes, ultimately culminating in a primed state of heightened defense readiness throughout the plant.

Quantitative Data on this compound Efficacy and SAR Induction

The following tables summarize the quantitative effects of this compound on disease resistance and the induction of defense-related markers.

Table 1: Efficacy of this compound Against Fungal Pathogens

PathogenHost PlantApplication MethodThis compound Concentration/DoseDisease Reduction (%)Reference(s)
Magnaporthe oryzae (Rice Blast)RiceFoliar Spray100 ppm~80-90%
Magnaporthe oryzae (Rice Blast)RiceFoliar Spray250 ppm>90%
Magnaporthe oryzae pathovar Triticum (Wheat Blast)WheatSeed Treatment10 mg a.i./dt seeds70-95%
Magnaporthe oryzae pathovar Triticum (Wheat Blast)WheatDrench13 mg a.i./pot~80-100%

Table 2: Induction of Defense-Related Enzymes by this compound in Rice

EnzymeInduction Level (Ratio to Untreated Control)Pathogen Inoculation (M. oryzae)Reference(s)
Phenylalanine Ammonia-Lyase (PAL)2-7.9 (#)With or Without
Chitinase (CHT)2-7.9 (#)With or Without
Lipoxygenase (LOX)>8 (##)With or Without
Peroxidase (POX)0.5-1.9 (*)With or Without
Polyphenol Oxidase (PPO)<0.5 (-)With or Without
Note: The symbols represent a semi-quantitative ratio of enzyme activity compared to the untreated, non-inoculated control as reported in the source.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's SAR-inducing properties.

Pathogen Inoculation and Disease Assessment (Magnaporthe oryzae on Rice)

Objective: To evaluate the protective effect of this compound against rice blast disease.

Materials:

  • Rice plants (e.g., cultivar Koshihikari) at the 2-3 leaf stage.

  • Magnaporthe oryzae spore suspension (e.g., 1 x 10^5 spores/mL in 0.02% Silwet L-77 or 0.25% gelatin solution).

  • This compound solution at desired concentrations (e.g., 100 ppm, 250 ppm).

  • Spray bottle or atomizer.

  • Growth chamber with controlled temperature, humidity, and light cycles.

Procedure:

  • This compound Treatment: Apply this compound solution to rice plants via foliar spray until runoff. Control plants are sprayed with a mock solution (water with the same solvent concentration as the this compound solution). Allow plants to dry.

  • Pathogen Inoculation: After a specified period post-treatment (e.g., 1, 5, or 10 days), inoculate the rice plants by spraying with the M. oryzae spore suspension. Ensure even coverage of all leaf surfaces.

  • Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) at approximately 25-28°C in the dark for the first 24 hours to promote fungal penetration. Subsequently, move the plants to a growth chamber with a photoperiod (e.g., 16h light/8h dark).

  • Disease Assessment: After a set incubation period (e.g., 7 days), assess disease severity. This can be done by:

    • Lesion Counting: Counting the number of blast lesions per leaf or per plant.

    • Diseased Leaf Area: Visually estimating the percentage of leaf area covered by lesions.

    • Disease Scoring: Using a standardized disease rating scale (e.g., 0-9 scale from the International Rice Research Institute).

  • Data Analysis: Calculate the percentage of disease reduction in this compound-treated plants compared to the mock-treated control.

Quantification of Salicylic Acid (SA) by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the accumulation of free salicylic acid in plant tissues following this compound treatment.

Materials:

  • Plant tissue (e.g., rice leaves), frozen in liquid nitrogen and ground to a fine powder.

  • Extraction solvent (e.g., 90% methanol or a mixture of ethyl acetate:cyclopentane:isopropanol).

  • Internal standard (e.g., o-anisic acid).

  • HPLC system with a fluorescence detector and a C18 reverse-phase column.

  • Mobile phase (e.g., a gradient of methanol and 0.5% acetic acid in water).

Procedure:

  • Extraction: Homogenize the powdered plant tissue in the extraction solvent containing the internal standard.

  • Phase Separation and Purification: Centrifuge the homogenate to pellet debris. The supernatant containing SA can be further purified using solid-phase extraction (SPE) C18 columns to remove interfering compounds.

  • Evaporation and Reconstitution: Evaporate the purified extract to dryness under vacuum and reconstitute the residue in a small volume of the initial mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A typical gradient could be a linear increase in the organic phase (e.g., methanol) in an aqueous acidic solution (e.g., 0.5% acetic acid).

    • Flow Rate: Approximately 0.9-1.0 mL/min.

    • Detection: Use a fluorescence detector with an excitation wavelength of ~305 nm and an emission wavelength of ~407 nm for sensitive and specific detection of SA.

  • Quantification: Identify and quantify the SA peak based on its retention time compared to a pure SA standard. The concentration of SA in the original plant tissue is calculated by comparing the peak area of SA to that of the internal standard and relating it to a standard curve.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To measure the activity of the defense-related enzyme PAL in plant extracts.

Materials:

  • Plant tissue, frozen in liquid nitrogen and ground to a fine powder.

  • Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing PVPP and β-mercaptoethanol).

  • Substrate solution: L-phenylalanine in the same buffer.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize the powdered plant tissue in the cold extraction buffer. Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract and the L-phenylalanine substrate solution.

    • Incubate the reaction at a specific temperature (e.g., 37°C or 40°C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped by adding an acid (e.g., 1 M HCl).

  • Measurement: Measure the absorbance of the reaction mixture at 290 nm. The product of the PAL reaction, trans-cinnamic acid, has a characteristic absorbance at this wavelength.

  • Calculation of Activity: Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient. PAL activity is typically expressed as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Chitinase Activity Assay

Objective: To measure the activity of the defense-related enzyme chitinase.

Materials:

  • Plant tissue, frozen in liquid nitrogen and ground to a fine powder.

  • Extraction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.2).

  • Substrate: Colloidal chitin.

  • DNS (3,5-dinitrosalicylic acid) reagent.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize the powdered plant tissue in the cold extraction buffer. Centrifuge to obtain the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the extract.

  • Enzyme Assay:

    • Mix the enzyme extract with a suspension of colloidal chitin.

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes). Chitinase will hydrolyze chitin into N-acetylglucosamine (NAG) oligomers and monomers.

  • Measurement of Reducing Sugars:

    • Stop the reaction by adding DNS reagent and boiling for 5-10 minutes. The DNS reagent reacts with the reducing ends of the sugars produced, resulting in a color change.

    • Measure the absorbance of the solution at 540 nm.

  • Calculation of Activity: Use a standard curve of N-acetylglucosamine to determine the amount of reducing sugars released. Chitinase activity is expressed as units per milligram of protein (U/mg protein), where one unit is the amount of enzyme that releases 1 µmol of NAG equivalents per minute.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of SAR-related genes, such as OsWRKY45 and OsPR1, in response to this compound treatment.

Materials:

  • Plant tissue (e.g., rice leaves).

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qRT-PCR master mix (e.g., SYBR Green-based).

  • qRT-PCR instrument.

  • Gene-specific primers for target genes (OsWRKY45, OsPR1) and a reference gene (e.g., Actin or Ubiquitin).

Primer Sequences (Example for Rice):

  • OsWRKY45: (Forward and reverse primers would be designed based on the specific gene sequence from a database like NCBI).

  • OsPR1: (Forward and reverse primers would be designed based on the specific gene sequence).

  • Actin (Reference): (Forward and reverse primers would be designed based on the specific gene sequence).

Procedure:

  • RNA Extraction: Isolate total RNA from this compound-treated and control plant tissues using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and the SYBR Green master mix.

    • Run the reaction in a qRT-PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using the 2-ΔΔCt method. The expression level of the target gene is normalized to the expression of the reference gene, and the fold change in expression in the this compound-treated samples is calculated relative to the control samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

SAR_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling This compound This compound SA_Biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_Biosynthesis Induces/Primes SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation WRKY45_Activation WRKY45 Activation SA_Accumulation->WRKY45_Activation PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1) WRKY45_Activation->PR_Genes Upregulates SAR_Response Systemic Acquired Resistance (SAR) PR_Genes->SAR_Response

Caption: Simplified SAR signaling pathway induced by this compound in rice.

Experimental_Workflow_Efficacy Plant_Growth 1. Grow Rice Plants (e.g., 2-3 leaf stage) Isotianil_Application 2. Apply this compound (Foliar Spray) Plant_Growth->Isotianil_Application Pathogen_Inoculation 3. Inoculate with Magnaporthe oryzae Isotianil_Application->Pathogen_Inoculation Incubation 4. Incubate under Controlled Conditions Pathogen_Inoculation->Incubation Disease_Assessment 5. Assess Disease Severity (Lesion count, % area) Incubation->Disease_Assessment Data_Analysis 6. Calculate Disease Reduction (%) Disease_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating this compound's efficacy.

Gene_Expression_Workflow Sample_Collection 1. Collect Leaf Tissue (this compound-treated vs. Control) RNA_Extraction 2. Total RNA Extraction Sample_Collection->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 4. Quantitative RT-PCR (OsWRKY45, OsPR1, Actin) cDNA_Synthesis->qRT_PCR Data_Analysis 5. Relative Gene Expression Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis

References

Methodological & Application

Application of Isotianil for controlling rice blast in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Isotianil in Rice Blast Control

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: Application of this compound for Controlling Rice Blast (Magnaporthe oryzae) in Field Conditions

Abstract

This compound is a novel plant activator belonging to the isothiazole chemical class, developed to manage rice blast, one of the most destructive diseases in rice cultivation worldwide.[1][2] Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound does not act on the pathogen itself.[1][3] Instead, it functions by inducing the plant's innate defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[1] This mode of action involves activating the salicylic acid (SA) signaling pathway, leading to the expression of defense-related genes and the accumulation of pathogenesis-related (PR) proteins. This compound provides long-lasting and stable efficacy at low application rates and is suitable for various application methods, including seed treatment, nursery box application, and foliar sprays. These attributes make it a valuable tool for integrated pest management (IPM) programs, reducing reliance on traditional fungicides and minimizing environmental load.

Mechanism of Action: Inducing Systemic Acquired Resistance (SAR)

This compound protects rice plants by priming their immune system for a more rapid and robust response to an attack by the rice blast fungus, Magnaporthe oryzae. The compound itself has no direct antifungal properties. The key mechanism is the activation of the plant's SAR pathway.

Signaling Cascade:

  • Uptake and Translocation: this compound is absorbed by the plant through its roots or leaves and is translocated systemically.

  • Activation of SA Pathway: It triggers the salicylic acid (SA) signaling pathway, a central component of plant defense against biotrophic pathogens.

  • Gene Expression: This activation leads to the upregulation of key regulatory genes, notably the transcription factor WRKY45 in rice.

  • Synthesis of Defense Compounds: The expression of WRKY45 and other downstream genes results in the accumulation of defense-related enzymes and proteins, such as chitinases, phenylalanine ammonia-lyase (PAL), lipoxygenase, and other Pathogenesis-Related (PR) proteins. These molecules enhance the plant's ability to resist fungal penetration and proliferation.

Caption: this compound-induced Systemic Acquired Resistance (SAR) pathway in rice.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various application methods and dosage rates in numerous field trials.

Table 1: Efficacy and Application Rates of this compound Formulations

Formulation / Application MethodActive Ingredient (a.i.) ConcentrationApplication RateEfficacy / Key FindingsReference
Seed Treatment (e.g., Routine® Start 280FS)This compound (200 g/L) + Trifloxystrobin (80 g/L)Standard seed treatment protocolsProtects against blast infections for the first 40-50 days after sowing. Reduces need for 1-2 foliar sprays.
Nursery Box Granule (e.g., Stout® Dantotsu®)This compound + ClothianidinApplied at seeding or before transplantingLong-lasting, stable efficacy against leaf blast under slight to severe disease pressure.
Foliar Spray 200 SC (Suspension Concentrate)50 - 100 g a.i./haSignificant reduction in the number of lesions compared to untreated controls.
Paddy Water / Soil Application Granule formulationVaries by productReduced environmental load compared to spray treatments; facilitates uptake by plant roots.

Table 2: Impact of this compound on Plant Defense Markers

AssayTreatmentObservationReference
Enzyme Activity 5 ppm this compound in water cultureInduced accumulation of Lipoxygenase, Phenylalanine ammonia-lyase, and Chitinase.
Gene Expression This compound treatment (unspecified)Induced expression of disease-resistance related genes, including WRKY45.
Lesion Development Foliar spray (100-250 ppm a.i.) 5 days before inoculationFewer lesions per plant at M. grisea spore concentrations of 1x10⁴ to 1x10⁵ spores/mL.

Application Protocols

This compound's versatility allows for several application methods, which can be selected based on rice cultivation practices and disease pressure.

Protocol for Seed Treatment

This method provides protection from the earliest growth stage.

  • Product Selection: Use a registered seed treatment formulation containing this compound, such as Routine® Start 280FS (200 g/L this compound).

  • Dosage Calculation: Follow the product label for the specific rate per unit weight of seeds (e.g., mL of product per kg of seed).

  • Slurry Preparation: Prepare a slurry by mixing the required amount of product with a specified volume of clean water. Ensure continuous agitation to maintain a uniform suspension.

  • Seed Coating: Apply the slurry to the rice seeds using professional seed treatment equipment (e.g., rotating drum or continuous flow treater). Ensure even and complete coverage of all seeds.

  • Drying: Air-dry the treated seeds in a shaded, well-ventilated area until they are suitable for sowing. Avoid direct sunlight.

  • Sowing: Sow the treated seeds as per standard agricultural practice. The protective effect is expected to last for 40-50 days post-sowing.

Protocol for Nursery Box Application

This is a common and efficient method in regions where rice seedlings are raised in nursery boxes before transplanting.

  • Product Selection: Use a granular formulation of this compound designed for nursery box application.

  • Timing: Application can be done at the time of seeding or at any point up to the day of transplanting.

  • Application:

    • At Seeding: Mix the recommended amount of granules uniformly with the nursery soil or potting medium before sowing the seeds.

    • Post-Emergence: Uniformly broadcast the granules over the surface of the nursery boxes. Light irrigation after application can help in the release and absorption of the active ingredient.

  • Transplanting: Transplant the seedlings into the main field as per the normal schedule. The active ingredient absorbed by the roots will provide systemic protection.

Protocol for Foliar Spray Application

This method is used for protecting the crop during later growth stages.

  • Timing: The optimal timing is critical. For neck blast, applications should be timed between the early-boot and mid-boot stages to protect the panicles. Applying too late, after necks have emerged from the boot, is ineffective.

  • Dosage: Use a rate of 50 to 100 g a.i./ha. This corresponds to 250 to 500 mL/ha for a 200 SC formulation.

  • Spray Volume: Ensure adequate water volume for thorough coverage of the plant foliage. A spray volume of approximately 400-500 L/ha is recommended.

  • Application: Use standard boom sprayers to apply the fungicide solution evenly across the field.

  • Repeat Application: If disease pressure is high, a second application may be necessary 7-10 days after the first to protect secondary tillers.

Experimental Protocols for Efficacy Evaluation

Evaluating the field performance of this compound requires systematic data collection and analysis.

Field_Trial_Workflow A 1. Experimental Design (Randomized Complete Block) B 2. Plot Preparation & Seedling Raising A->B C 3. This compound Application (Select Method: Seed, Nursery, Foliar) B->C D 4. Transplanting to Field Plots C->D E 5. Pathogen Inoculation (Optional, for controlled trials) Spray M. oryzae spore suspension D->E F 6. Disease Assessment (Regular Intervals) D->F E->F G 7. Data Collection - Disease Incidence (%) - Disease Severity (0-9 Scale) - AUDPC Calculation F->G H 8. Yield Data (At Harvest) G->H I 9. Statistical Analysis (ANOVA) H->I

Caption: Standard workflow for an this compound field efficacy trial.

Protocol for Disease Assessment
  • Assessment Timing: Begin assessments 7-10 days after inoculation or upon the first appearance of natural symptoms. Repeat assessments at 7-day intervals.

  • Parameters:

    • Disease Incidence (%): Calculate the percentage of plants in a sampling unit (e.g., 20 random plants per plot) showing at least one blast lesion.

    • Disease Severity: Assess the severity of leaf or panicle blast using the Standard Evaluation System (SES) for rice from the International Rice Research Institute (IRRI), which employs a 0-9 scale.

      • 0: No lesions observed.

      • 1: Small brown specks of pinhead size.

      • 3: Small, roundish necrotic gray spots (1-2 mm) with a brown margin.

      • 5: Typical spindle-shaped blast lesions (1-2 cm long), covering <10% of the leaf area.

      • 7: Many large lesions, covering 26-50% of the leaf area.

      • 9: Most leaves are dead, covering >75% of the leaf area.

  • AUDPC Calculation: Use the sequential disease severity data to calculate the Area Under the Disease Progress Curve (AUDPC). A lower AUDPC value indicates better disease control.

Protocol for Biochemical Assay (Chitinase Activity)

This protocol provides a method to quantify the induction of a key defense-related enzyme.

  • Sample Collection: Collect leaf samples from both this compound-treated and untreated control plants at various time points (e.g., 0, 24, 48, 72 hours) after treatment or pathogen challenge. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Grind 1g of leaf tissue in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Chitinase Assay:

    • The assay measures the release of N-acetylglucosamine (GlcNAc) from a colloidal chitin substrate.

    • Prepare a reaction mixture containing the enzyme extract and colloidal chitin in a buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0).

    • Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction by adding a stopping reagent (e.g., 1N HCl) and centrifuging to remove the remaining chitin.

    • Quantify the amount of GlcNAc released in the supernatant using a colorimetric method (e.g., reaction with dinitrosalicylic acid reagent) and measure the absorbance at 540 nm.

  • Data Analysis: Express chitinase activity in units, where one unit is defined as the amount of enzyme that releases 1 µmol of GlcNAc per minute under the specified assay conditions. Compare the activity between treated and control samples.

References

Effective concentration of Isotianil for in vitro fungal growth inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotianil

This compound is a novel fungicide belonging to the thiadiazole-carboxamide chemical class.[1] It operates through a unique mode of action known as host plant defense induction, categorized under the Fungicide Resistance Action Committee (FRAC) Group P 03.[1][2] Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound acts as a plant activator.[3][4] It stimulates the plant's innate immune system, leading to Systemic Acquired Resistance (SAR), which provides broad-spectrum and long-lasting protection against a variety of pathogens.

A critical characteristic of this compound is its lack of direct toxicity to pathogenic fungi and bacteria in in vitro settings. Instead of inhibiting fungal growth directly, it primes the plant for a more robust and rapid defense response upon pathogen attack. This is a key consideration for researchers designing experiments to evaluate its efficacy.

Mode of Action: Systemic Acquired Resistance (SAR)

This compound's mechanism involves the activation of the salicylic acid (SA) signaling pathway within the plant, a crucial component of SAR. Treatment with this compound leads to the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1, which serve as markers for SAR activation. Furthermore, it has been observed to induce the accumulation of defense-related enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and chitinase. Chitinases are particularly important as they can directly degrade the chitin in fungal cell walls, thereby inhibiting pathogen growth and spread within the plant tissue.

This compound-Induced Systemic Acquired Resistance (SAR) Pathway cluster_plant_cell Plant Cell This compound This compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway activates NPR1 NPR1 Gene SA_Pathway->NPR1 upregulates WRKY45 WRKY45 Gene SA_Pathway->WRKY45 upregulates Defense_Enzymes Defense Enzymes (Chitinase, PAL) SA_Pathway->Defense_Enzymes induces accumulation of PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1) NPR1->PR_Genes activates transcription of WRKY45->PR_Genes activates transcription of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Defense_Enzymes->SAR Pathogen Fungal Pathogen SAR->Pathogen Inhibits Standard In Vitro Fungal Growth Inhibition Assay Workflow A1 Prepare Fungal Inoculum (Spore or Mycelial Suspension) B2 Inoculate Medium with Fungus A1->B2 A2 Prepare Serial Dilutions of Test Compound B1 Add Compound to Medium (Liquid or Solid) A2->B1 C1 Incubate under Optimal Conditions B2->C1 B3 Include Positive (No Compound) and Negative (No Inoculum) Controls C2 Measure Fungal Growth (Visual, OD, Diameter) C1->C2 C3 Calculate % Inhibition, MIC, or EC50 C2->C3

References

Application Notes: Greenhouse Bioassay for Evaluating Isotianil Efficacy Against Xanthomonas

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthomonas spp. are a genus of gram-negative bacteria responsible for numerous devastating plant diseases, such as bacterial leaf blight in rice (Xanthomonas oryzae pv. oryzae), citrus canker (Xanthomonas citri), and black rot in crucifers (Xanthomonas campestris pv. campestris). These pathogens lead to significant crop losses worldwide, necessitating effective control strategies. Isotianil is a novel plant defense activator that functions by inducing Systemic Acquired Resistance (SAR) in plants.[1] Unlike traditional bactericides, this compound does not exhibit direct antimicrobial activity but instead primes the plant's innate immune system to defend against subsequent pathogen attacks.[1] This document provides detailed protocols for a greenhouse bioassay designed to evaluate the efficacy of this compound in protecting host plants from Xanthomonas infection.

Principle of the Bioassay

The bioassay is designed to assess the protective efficacy of this compound when applied preventively. Since this compound's mode of action is the induction of the plant's defense mechanisms, it must be applied prior to inoculation with the pathogen.[1][2] The plant is treated with this compound, allowing sufficient time for the activation of defense-related genes and the accumulation of pathogenesis-related (PR) proteins. Subsequently, the treated plants are challenged with a standardized inoculum of Xanthomonas. The efficacy of the treatment is determined by comparing the disease severity on treated plants to that on untreated control plants.

Isotianil_Mode_of_Action cluster_0 Mechanism A This compound Application B Induction of Plant Defense Signaling (e.g., WRKY45 gene) A->B C Accumulation of Defense Compounds (e.g., PR-Proteins, Phytoalexins) B->C D Systemic Acquired Resistance (SAR) C->D E Reduced Disease Severity upon Xanthomonas Infection D->E

Caption: Simplified pathway of this compound-induced Systemic Acquired Resistance (SAR).

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the greenhouse bioassay.

Protocol 1: Preparation of Xanthomonas Inoculum

This protocol describes the preparation of a standardized bacterial suspension for plant inoculation.

  • Bacterial Culture: Streak a pure culture of the desired Xanthomonas species/pathovar onto Yeast Dextrose Calcium Carbonate (YDC) agar plates.[3]

  • Incubation: Incubate the plates at 28°C for 48-72 hours, or until single, mucoid, yellow colonies are well-developed.

  • Harvesting Cells: Aseptically flood the surface of the agar plates with sterile 10 mM Potassium Phosphate Buffer (KPB), pH 7.4. Gently scrape the bacterial colonies from the agar surface using a sterile cell scraper or glass rod.

  • Suspension Preparation: Transfer the bacterial suspension to a sterile container.

  • Concentration Standardization: Adjust the concentration of the bacterial suspension to approximately 1 x 10⁸ Colony Forming Units per milliliter (CFU/mL). This typically corresponds to an optical density (OD) of 0.15 at 600 nm (A600), though this should be calibrated for the specific spectrophotometer and bacterial strain used.

  • Final Inoculum: The standardized suspension is now ready for use as the inoculum. Use immediately for best results.

Protocol 2: Plant Material and Growth Conditions

This protocol outlines the preparation of host plants for the assay.

  • Plant Selection: Choose a susceptible host plant variety for the Xanthomonas pathovar being tested (e.g., rice cv. Koshihikari for X. oryzae pv. oryzae).

  • Sowing: Sow seeds in pots or trays containing a sterile potting mix.

  • Greenhouse Conditions: Maintain the plants in a controlled greenhouse environment. Typical conditions are a temperature of 25-30°C, high relative humidity (>80%), and a 16/8 hour (light/dark) photoperiod.

  • Growth Stage: Grow plants until they reach the appropriate developmental stage for inoculation. For many herbaceous hosts, this is typically the 3-4 leaf stage.

Protocol 3: Application of this compound

This compound should be applied as a preventive treatment before pathogen challenge.

  • Preparation of Treatment Solutions: Prepare the desired concentrations of this compound in deionized water. Include a surfactant if recommended by the manufacturer to ensure even coverage. Prepare a control solution containing only water and the surfactant (if used).

  • Application Method:

    • Foliar Spray: Uniformly spray the plant foliage until runoff using a hand sprayer. Ensure complete coverage of all leaves. This is the most common method for greenhouse trials.

    • Soil Drench/Root Application: Alternatively, apply a known volume and concentration of the this compound solution directly to the soil to test for systemic uptake via the roots.

  • Treatment Groups: At a minimum, the experimental design should include:

    • Group A: Negative Control (Water/surfactant spray, no pathogen).

    • Group B: Pathogen Control (Water/surfactant spray + Xanthomonas inoculation).

    • Group C: this compound Treatment (this compound spray + Xanthomonas inoculation).

    • Optional: Include multiple concentrations of this compound and a commercial standard bactericide as a positive control.

  • Incubation Period: After treatment, return the plants to the greenhouse for a period of 5-10 days before inoculation. This allows time for the plant to activate its defense responses.

Protocol 4: Plant Inoculation with Xanthomonas

This protocol details methods for challenging the plants with the pathogen.

  • Select Inoculation Method: The choice of method depends on the host-pathogen system.

    • Spray Inoculation: Use a fine mist sprayer to apply the standardized bacterial inoculum (from Protocol 1) to the leaves until runoff. This method mimics natural infection.

    • Leaf Clipping/Wounding: For pathogens like X. oryzae pv. oryzae, dip sterile scissors into the inoculum and clip the tips of the upper leaves. This method ensures infection and is highly reproducible for measuring lesion length.

    • Infiltration: Use a needleless syringe to gently infiltrate a small, defined area of the leaf with the bacterial suspension. This is useful for studying localized defense responses.

  • Post-Inoculation Conditions: After inoculation, cover plants with polyethylene bags for 24-48 hours or place them in a high-humidity chamber to promote bacterial entry and infection.

Experimental_Workflow A 1. Plant Propagation (Sowing & Growth to 3-4 leaf stage) B 2. Treatment Application (Preventive Spray) A->B C 3. Defense Induction Period (5-10 days) B->C D 4. Pathogen Inoculation (Xanthomonas spray/clipping) C->D E 5. Incubation & Disease Development (7-21 days in high humidity) D->E F 6. Disease Severity Assessment (Rating scales, lesion length) E->F G 7. Data Analysis (% Disease Control, Statistics) F->G

Caption: General workflow for the greenhouse bioassay of this compound against Xanthomonas.

Protocol 5: Disease Severity Assessment

Disease symptoms are typically evaluated 7 to 21 days after inoculation.

  • Data Collection: Record disease severity for each plant. The specific metric will depend on the disease and inoculation method used.

    • Percent Disease Index (PDI): Visually estimate the percentage of leaf area affected by symptoms (e.g., lesions, chlorosis, necrosis) using a standardized disease rating scale.

    • Lesion Length: For clipping or infiltration assays, measure the length of the lesion extending from the point of inoculation in millimeters or centimeters.

  • Disease Rating Scales: Use a validated scale to standardize assessments. An example scale is provided in the data presentation section.

  • Calculate PDI: Use the following formula after scoring a number of leaves/plants per replicate: PDI = [Σ (Numerical rating × Number of leaves in that rating) / (Total number of leaves assessed × Maximum rating)] × 100

  • Calculate Efficacy: Determine the percent disease control (efficacy) of the this compound treatment using the PDI of the control group. Efficacy (%) = [(PDI in Pathogen Control - PDI in Treatment) / PDI in Pathogen Control] × 100

Data Presentation

Quantitative data should be organized into tables to facilitate clear comparison between treatments.

Table 1: Example Disease Rating Scale for Xanthomonas Leaf Blight

RatingPercent Leaf Area AffectedDescription of Symptoms
00%No visible symptoms.
11 - 10%Small, water-soaked lesions beginning to appear.
211 - 20%Lesions expanding, with some chlorosis.
321 - 40%Lesions coalescing, significant chlorosis and some necrosis.
441 - 60%Large necrotic areas, significant portion of the leaf is blighted.
5> 60%Majority of the leaf is necrotic; leaf death.

Table 2: Efficacy of this compound Treatments on Xanthomonas Disease Severity (Example Data)

This table presents hypothetical data modeled on efficacy studies to illustrate data presentation. A study on a combination product containing this compound showed significant efficacy against Xanthomonas axonopodis pv. punicae.

TreatmentConcentration (g/100L)Mean Disease Intensity (%)Percent Disease Control (Efficacy)
Untreated Control (Inoculated)-75.4-
This compound10035.253.3%
This compound15024.168.0%
This compound20018.975.0%
Commercial Standard (e.g., Copper Hydroxide)25028.562.2%
Untreated Control (Non-inoculated)-0.0100%

Note: Data are for illustrative purposes. Actual results will vary based on the host, pathogen, and environmental conditions.

References

Techniques for Foliar Application of Isotianil Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotianil is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting immunity against a range of microbial pathogens.[1][2] Unlike conventional fungicides, this compound does not exhibit direct antimicrobial activity but rather primes the plant's innate immune system for a more rapid and robust response to pathogen attack.[1][2] This is primarily achieved through the activation of the salicylic acid (SA) signaling pathway.[2] Foliar application is a common and effective method for delivering this compound to plants, ensuring systemic uptake and the initiation of the defense cascade. These application notes provide detailed protocols and technical guidance for the effective foliar application of this compound formulations in a research setting.

Data Presentation

Table 1: Efficacy of Foliar Applied this compound Against Various Plant Pathogens
CropTarget PathogenApplication Rate/ConcentrationEfficacyReference
Rice (pot test)Magnaporthe oryzae (Rice Blast)100 - 250 ppm (a.i.)Significant reduction in disease area. Better efficacy when applied 5 days prior to inoculation compared to 1 day.
Rice (field)Magnaporthe oryzae (Rice Blast)Not specifiedExcellent preventive effects at low dosages.
GrapevineBotrytis cinerea (Gray Mold)50 mL/100 L (10 g a.i./100 L)Disease incidence reduced from 49% to 8%; Severity reduced from 35% to 3%.
AvocadoColletotrichum gloeosporioides (Anthracnose)25 mL/100 L (49.4 g a.i./ha)Incidence reduced to 38.3% and severity to 5.9% compared to 95% and 27.3% in untreated control.
PomegranateXanthomonas axonopodis pv. punicae (Bacterial Blight)150 - 200 g/100 L (of a 7% this compound + 70% Fosetyl-Al WG formulation)Significantly higher efficacy against bacterial blight compared to other treatments.
BananaFusarium oxysporum f. sp. cubense Tropical Race 4 (Panama Disease)Not specifiedAlleviated symptoms and enhanced disease control.
Table 2: Recommended Application Parameters for Foliar Spray of this compound Formulations
ParameterRecommendationNotes
Application Timing Preventive, prior to pathogen infection.Efficacy is enhanced when applied several days before pathogen challenge to allow for the induction of plant defenses. For field applications, timing should coincide with periods of high disease risk.
Spray Volume 100 - 1000 L/haAdjust volume based on crop size and canopy density to ensure thorough coverage.
Spray Pressure 200 - 400 kPa (2 - 4 bar)Use appropriate nozzles and pressure to generate a fine to medium mist for uniform deposition and to minimize drift.
Adjuvants Non-ionic surfactants or organosilicone-based wetters/spreaders.Adjuvants can improve the spreading and penetration of the spray solution on the leaf surface. Always conduct a compatibility test before mixing.
pH of Spray Solution 5.5 - 6.5The stability and efficacy of some pesticides can be affected by the pH of the spray solution. It is advisable to buffer the water to a slightly acidic pH.
Environmental Conditions Apply in the early morning or late evening when temperatures are cooler and humidity is higher.Avoid application in windy conditions (>10 km/h) or when rain is expected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Laboratory and Greenhouse Bioassays

1. Objective: To prepare standardized this compound solutions for use in controlled environment experiments.

2. Materials:

  • This compound (analytical grade, >98% purity)

  • Acetone or Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Non-ionic surfactant (e.g., Tween® 20 or similar)

  • Sterile glassware (volumetric flasks, beakers)

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

3. Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh 2.98 mg of this compound (Molecular Weight: 298.15 g/mol ).

    • Dissolve the weighed this compound in 1 mL of acetone or DMSO in a sterile glass vial.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution at -20°C in a dark, airtight container.

  • Preparation of a 100 ppm (a.i.) Working Solution (as an example):

    • Calculate the required volume of the 10 mM stock solution. (100 ppm = 100 mg/L).

    • In a clean beaker, add approximately 900 mL of sterile deionized water.

    • While stirring, add the calculated volume of the this compound stock solution.

    • Add a non-ionic surfactant to a final concentration of 0.01-0.05% (v/v) to aid in wetting the leaf surface.

    • Bring the final volume to 1 L with sterile deionized water and mix thoroughly.

    • Prepare fresh working solutions on the day of application.

4. Control Preparation: Prepare a mock solution containing the same concentration of solvent (acetone or DMSO) and surfactant as the treatment solution to serve as a vehicle control.

Protocol 2: Foliar Application of this compound in a Greenhouse Setting

1. Objective: To apply this compound formulations uniformly to plants grown in a greenhouse for efficacy testing.

2. Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Handheld sprayer or a track sprayer for automated application

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Plants at the desired growth stage

  • Control plants (untreated and vehicle control)

3. Procedure:

  • Calibrate the sprayer to ensure a consistent and known spray volume is delivered per unit area or per plant.
  • Isolate the plants to be treated to prevent cross-contamination.
  • Spray the this compound working solution onto the foliage until runoff is just about to occur, ensuring thorough coverage of both adaxial and abaxial leaf surfaces.
  • For control groups, spray an equal volume of the mock solution (vehicle control) or leave untreated.
  • Allow the plants to dry completely before moving them back to their original location.
  • Record the date of application, plant growth stage, and environmental conditions (temperature, humidity).
  • Pathogen inoculation can be performed at a predetermined time after treatment (e.g., 1, 3, 5, or 7 days) to assess the induction of resistance.

Protocol 3: Small-Scale Field Plot Application of this compound

1. Objective: To evaluate the efficacy of this compound formulations under field conditions in small research plots.

2. Materials:

  • This compound formulation (e.g., Suspension Concentrate - SC, Wettable Granules - WG)

  • Backpack sprayer with a boom and appropriate nozzles (e.g., flat-fan)

  • Clean water

  • Adjuvant (if recommended for the formulation)

  • Measuring cylinders and containers for mixing

  • PPE: as per the product label and safety data sheet

  • Plot markers

3. Procedure:

  • Plot Design: Use a randomized complete block design with a minimum of three to four replications per treatment. Include an untreated control in each block.
  • Sprayer Calibration: Calibrate the backpack sprayer with water to determine the application volume per unit area (L/ha) at a comfortable walking speed and consistent pressure.
  • Preparation of Spray Solution:
  • Fill the sprayer tank with half the required volume of clean water.
  • Start agitation.
  • Accurately measure the required amount of the this compound formulation and add it to the tank.
  • If using an adjuvant, add it to the tank as per the manufacturer's recommendations.
  • Add the remaining water to the final volume and continue agitation to ensure a homogenous mixture.
  • Application:
  • Apply the spray solution uniformly to the designated plots, maintaining a constant walking speed and boom height.
  • To minimize drift, apply when wind speeds are low and avoid spraying during the hottest part of the day.
  • Ensure buffer zones are maintained between plots to prevent cross-contamination.
  • Post-Application:
  • Thoroughly clean the sprayer according to standard procedures.
  • Record all application details, including date, time, weather conditions, product and rate used, and spray volume.
  • Efficacy Assessment: Monitor the plots for disease development at regular intervals after application and compare the disease incidence and severity between treated and untreated plots.

Signaling Pathways and Experimental Workflows

This compound-Induced Systemic Acquired Resistance (SAR) Signaling Pathway

This compound application triggers a signaling cascade that leads to the activation of the plant's defense mechanisms. The key steps in this pathway are:

  • Perception: While the direct receptor for this compound is not definitively identified, it is believed to be perceived by the plant cell, initiating a signal.

  • Signal Transduction: This initial signal leads to an increase in the levels of the plant hormone salicylic acid (SA).

  • NPR1 Activation: In the cytoplasm, the master regulator of SAR, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), exists as an oligomer. The SA-induced changes in the cellular redox state lead to the reduction of disulfide bonds in the NPR1 oligomer, causing its dissociation into active monomers.

  • Nuclear Translocation of NPR1: The NPR1 monomers translocate into the nucleus.

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors. This complex then binds to the promoters of defense-related genes, including Pathogenesis-Related (PR) genes and genes encoding WRKY transcription factors.

  • Activation of Defense Responses: The expression of PR proteins and other defense-related molecules leads to the establishment of a long-lasting, broad-spectrum resistance against pathogens.

Isotianil_Signaling_Pathway This compound This compound (Foliar Application) Perception Perception This compound->Perception SA_Accumulation Salicylic Acid (SA) Accumulation Perception->SA_Accumulation NPR1_Oligomer NPR1 Oligomer (Cytoplasm) SA_Accumulation->NPR1_Oligomer induces redox change NPR1_Monomer_Cytoplasm NPR1 Monomer (Cytoplasm) NPR1_Oligomer->NPR1_Monomer_Cytoplasm monomerization NPR1_Monomer_Nucleus NPR1 Monomer (Nucleus) NPR1_Monomer_Cytoplasm->NPR1_Monomer_Nucleus nuclear translocation NPR1_TGA_Complex NPR1-TGA Complex NPR1_Monomer_Nucleus->NPR1_TGA_Complex TGA_Factors TGA Transcription Factors TGA_Factors->NPR1_TGA_Complex WRKY_Genes WRKY Gene Expression NPR1_TGA_Complex->WRKY_Genes PR_Genes PR Gene Expression NPR1_TGA_Complex->PR_Genes SAR Systemic Acquired Resistance (SAR) WRKY_Genes->SAR PR_Genes->SAR

Caption: this compound-induced SAR signaling pathway.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow Start Start Protocol1 Protocol 1: Solution Preparation Start->Protocol1 Protocol2 Protocol 2/3: Foliar Application (Greenhouse/Field) Protocol1->Protocol2 Incubation Incubation Period (for SAR induction) Protocol2->Incubation Inoculation Pathogen Inoculation Incubation->Inoculation Disease_Assessment Disease Assessment (Incidence & Severity) Inoculation->Disease_Assessment Data_Analysis Data Analysis Disease_Assessment->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for this compound efficacy testing.

References

Investigating the Synergistic Effects of Isotianil with Other Systemic Fungicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotianil is a novel plant defense activator that functions by inducing Systemic Acquired Resistance (SAR) in plants. Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound primes the plant's innate immune system, leading to a broad-spectrum and durable resistance against a variety of pathogens. A key mechanism of action for this compound is the activation of the salicylic acid (SA) signaling pathway, a critical component of plant defense. This activation leads to the upregulation of pathogenesis-related (PR) genes, enhancing the plant's ability to resist infection.

Given its unique mode of action, there is significant interest in combining this compound with conventional systemic fungicides. The rationale behind this approach is to achieve a synergistic effect, where the combined efficacy of the two compounds is greater than the sum of their individual effects. This can lead to improved disease control, a broader spectrum of activity, and a potential reduction in the development of fungicide resistance.

These application notes provide a summary of the synergistic potential of this compound with two classes of systemic fungicides: Quinone outside inhibitors (QoIs), represented by Trifloxystrobin, and phosphonates, represented by Fosetyl-Al. Detailed experimental protocols for evaluating these synergistic effects are also provided.

Synergistic Effects of this compound with Trifloxystrobin

Trifloxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi, thereby depriving them of the energy required for growth and development. The combination of this compound and Trifloxystrobin, as seen in commercial products like Routine Start® 280FS, offers a dual-pronged approach to disease control. Trifloxystrobin provides immediate, direct fungicidal activity, while this compound induces a longer-lasting systemic resistance in the plant. This combination is particularly effective against diseases like rice blast (Magnaporthe oryzae).

Quantitative Data Presentation

Table 1: In Vivo Efficacy of a Tebuconazole + Trifloxystrobin Combination Fungicide against Rice Blast (Magnaporthe oryzae)

TreatmentConcentrationMean Disease Incidence (%)Percent Disease Control
Untreated Control-54.46-
Tebuconazole 50% + Trifloxystrobin 25% WG1.0 ml/L14.6073.20

Data adapted from field trials on rice blast management. The high level of disease control suggests a strong interaction between the two active ingredients.

Signaling Pathway and Experimental Workflow

The synergistic interaction between this compound and Trifloxystrobin can be visualized as a two-tiered defense strategy.

Synergy_Workflow cluster_plant Plant Defense Mechanisms Pathogen Fungal Pathogen Plant Host Plant (e.g., Rice) SAR Systemic Acquired Resistance (SAR) Plant->SAR PR_Genes Pathogenesis-Related (PR) Gene Expression SAR->PR_Genes PR_Genes->Pathogen Inhibits Pathogen Growth This compound This compound This compound->Plant Induces SAR Trifloxystrobin Trifloxystrobin Trifloxystrobin->Pathogen Direct Inhibition of Mitochondrial Respiration

Caption: Dual-action of this compound and Trifloxystrobin.

Synergistic Effects of this compound with Fosetyl-Al

Fosetyl-Al is a phosphonate fungicide with a complex mode of action that includes both direct effects on the pathogen and stimulation of the plant's natural defense mechanisms. When combined with this compound, a potent plant defense activator, the resulting formulation can provide robust protection against a wide range of pathogens, including bacteria.

Quantitative Data Presentation

A field study on the bio-efficacy of a combination product of this compound 7% + Fosetyl-Al 70% WG against bacterial blight (Xanthomonas axonopodis pv. punicae) in pomegranate demonstrated significant disease reduction.

Table 2: In Vivo Efficacy of this compound 7% + Fosetyl-Al 70% WG against Bacterial Blight in Pomegranate

TreatmentApplication Rate ( g/100 L water)Mean Disease Intensity on Leaves (%) (After 2nd Spray)Mean Disease Intensity on Fruits (%) (After 2nd Spray)
Untreated Control-35.8538.50
This compound 7% + Fosetyl-Al 70% WG15019.2020.31
This compound 7% + Fosetyl-Al 70% WG20018.1218.39

Data from a two-season field study, indicating a dose-dependent efficacy of the combination product in reducing disease intensity on both leaves and fruits.[1][2][3]

Signaling Pathway and Experimental Workflow

The combination of this compound and Fosetyl-Al creates a multi-layered defense enhancement within the plant.

Defense_Pathway This compound This compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Activates FosetylAl Fosetyl-Al Plant_Defense Plant Defense Mechanisms FosetylAl->Plant_Defense Stimulates Pathogen Pathogen (e.g., Xanthomonas) FosetylAl->Pathogen Directly Inhibits SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR Plant_Defense->SAR SAR->Pathogen Inhibits Direct_Effect Direct Antimicrobial Effect

Caption: Combined defense induction by this compound and Fosetyl-Al.

Experimental Protocols

In Vivo Evaluation of Synergistic Efficacy

This protocol is designed to assess the synergistic effect of this compound and a systemic fungicide in a whole-plant system, which is crucial for evaluating the contribution of induced resistance.

Objective: To determine if the combination of this compound and a systemic fungicide provides a greater level of disease control than the sum of the individual components.

Materials:

  • Test plants (e.g., rice seedlings for rice blast, pomegranate plants for bacterial blight)

  • Pathogen inoculum (e.g., Magnaporthe oryzae spores, Xanthomonas axonopodis pv. punicae suspension)

  • This compound technical grade or formulated product

  • Systemic fungicide (e.g., Trifloxystrobin, Fosetyl-Al) technical grade or formulated product

  • Wetting agent

  • Sterile distilled water

  • Pressurized sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Propagation: Grow healthy, uniform plants to the desired growth stage (e.g., 3-4 leaf stage for rice).

  • Treatment Groups: Prepare the following treatment groups:

    • Untreated control (sprayed with water and wetting agent)

    • This compound alone at a range of concentrations (e.g., 0.5x, 1x, 2x of the recommended field rate)

    • Systemic fungicide alone at a range of concentrations (e.g., 0.5x, 1x, 2x of the recommended field rate)

    • This compound and systemic fungicide in combination at various ratios of their respective concentrations.

  • Fungicide Application:

    • For curative studies, apply the treatments after pathogen inoculation.

    • For preventative studies, apply the treatments prior to pathogen inoculation (e.g., 24-72 hours before).

    • Ensure even coverage of the foliage.

  • Pathogen Inoculation:

    • Prepare a standardized inoculum of the pathogen.

    • Inoculate the plants uniformly, for example, by spraying a spore suspension.

  • Incubation: Place the plants in a growth chamber or greenhouse with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycle).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area affected, number of lesions).

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Determine the synergistic, additive, or antagonistic effect of the combination using Colby's formula :

      • Expected Efficacy (E) = X + Y - (XY/100)

      • Where X is the percent disease control of this compound alone, and Y is the percent disease control of the systemic fungicide alone.

      • If the observed efficacy of the combination is greater than E, the interaction is synergistic.

      • If the observed efficacy is equal to E, the interaction is additive.

      • If the observed efficacy is less than E, the interaction is antagonistic.

In Vitro Checkerboard Assay for Direct Fungicidal Synergy (Applicable to combinations where both components have direct antimicrobial activity)

While this compound lacks direct fungicidal activity, this protocol is relevant for assessing the direct synergistic effects of its partner fungicides with other compounds.

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between two fungicides against a specific fungal pathogen in vitro.

Materials:

  • 96-well microtiter plates

  • Fungal pathogen culture

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound and systemic fungicide stock solutions

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare Fungicide Dilutions:

    • In a 96-well plate, prepare serial dilutions of Fungicide A horizontally and Fungicide B vertically to create a matrix of concentrations.

  • Inoculation:

    • Add a standardized fungal inoculum to each well.

  • Controls:

    • Include wells with each fungicide alone, a growth control (inoculum only), and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for fungal growth.

  • Assessment:

    • Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism

Conclusion

The combination of the plant defense activator this compound with systemic fungicides like Trifloxystrobin and Fosetyl-Al represents a promising strategy for integrated disease management. The dual modes of action – direct antimicrobial activity from the partner fungicide and induced systemic resistance from this compound – can lead to enhanced and more durable disease control. The provided protocols offer a framework for researchers to quantitatively assess these synergistic interactions and to develop more effective and sustainable disease management strategies. Further research to generate more comprehensive quantitative data on a wider range of pathogens and crop systems is warranted.

References

Application Notes and Protocols for Isotianil in Managing Bacterial Blight of Pomegranate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial blight, caused by Xanthomonas axonopodis pv. punicae, is a significant disease affecting pomegranate (Punica granatum L.) cultivation, leading to substantial yield losses. Isotianil is a novel plant defense activator that functions by inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant defense mechanism.[1][2] Unlike conventional bactericides, this compound does not exhibit direct antimicrobial activity but rather primes the plant's innate immune system for a more robust and rapid response to pathogen attack.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in managing pomegranate bacterial blight, targeted at research and development professionals.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

This compound acts as a functional analogue of salicylic acid (SA), a key signaling molecule in plant defense.[1] Its mode of action involves the activation of the SA-mediated signaling pathway, leading to the upregulation of a suite of defense-related genes and the accumulation of antimicrobial compounds.

The proposed signaling pathway for this compound-induced SAR is as follows:

  • Perception and Signal Transduction: Following application, this compound is recognized by the plant, initiating a signaling cascade.

  • Activation of the SA Pathway: this compound treatment leads to the upregulation of genes involved in the SA signaling pathway. While it functions downstream of SA accumulation, it influences key regulators such as NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1).

  • Induction of Transcription Factors: The signaling cascade activates specific transcription factors, such as WRKYs (e.g., OsWRKY45 in rice), which are known to regulate the expression of defense-related genes.

  • Expression of Pathogenesis-Related (PR) Genes: This leads to the expression of PR genes, such as PR1, which are markers for SAR activation and contribute to enhanced resistance.

  • Enzyme Accumulation and Production of Antimicrobial Compounds: this compound treatment has been shown to induce the accumulation of defense-related enzymes like Phenylalanine Ammonia-Lyase (PAL) and Lipoxygenase (LOX). PAL is a key enzyme in the phenylpropanoid pathway, which produces various antimicrobial compounds, including phenolics and phytoalexins.

Isotianil_SAR_Pathway cluster_pathogen Pathogen Attack (Xanthomonas axonopodis pv. punicae) cluster_this compound This compound Application cluster_plant_cell Pomegranate Plant Cell Pathogen Pathogen SA_Pathway Salicylic Acid (SA) Signaling Pathway Pathogen->SA_Pathway Triggers This compound This compound This compound->SA_Pathway Induces NPR1 NPR1 Activation SA_Pathway->NPR1 WRKYs WRKY Transcription Factors NPR1->WRKYs PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1) WRKYs->PR_Genes PAL_LOX Induction of Defense Enzymes (PAL, LOX) WRKYs->PAL_LOX SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Antimicrobial_Compounds Production of Antimicrobial Compounds (Phenolics, Phytoalexins) PAL_LOX->Antimicrobial_Compounds Antimicrobial_Compounds->SAR SAR->Pathogen Inhibits

Fig. 1: Proposed signaling pathway of this compound-induced SAR in pomegranate.

Application Protocols for Field Trials

Field studies have demonstrated the efficacy of a co-formulation of this compound 7% + Fosetyl Al 70% WG in managing bacterial blight in pomegranate.

3.1. Treatment Regimen

  • Product: this compound 7% + Fosetyl Al 70% WG

  • Dosage:

    • T1: 150 gm per 100 liters of water

    • T2: 200 gm per 100 liters of water

  • Application: Foliar spray.

  • Frequency: Two sprays at an interval of 10-15 days, commencing with the first appearance of disease symptoms.

  • Control Groups:

    • Untreated Control (water spray)

    • Standard bactericide control (e.g., copper-based fungicide)

3.2. Experimental Design

  • Design: Randomized Block Design (RBD).

  • Replications: Minimum of three replications per treatment.

  • Plot Size: Dependent on orchard layout, but ensure a sufficient number of plants per plot to minimize edge effects (e.g., 5-10 plants).

  • Buffer Zones: Maintain buffer zones between plots to prevent spray drift.

Data Collection and Analysis Protocols

4.1. Disease Severity Assessment

  • Timing: Record disease intensity before the first spray and at 5 and 10 days after each spray.

  • Method: Use a standardized disease rating scale for leaves and fruits. An example 0-5 scale for leaves and 0-6 scale for fruits is provided below.

  • Calculation: Calculate the Percent Disease Index (PDI) using the following formula: PDI = (Sum of all numerical ratings) / (Total number of leaves/fruits observed × Maximum grade) × 100

Table 1: Disease Severity Rating Scale for Pomegranate Bacterial Blight

Rating Leaf Symptoms (% area infected) Fruit Symptoms (% area infected)
0No symptomsNo symptoms
1< 1%1-10%
21-5%11-25%
36-10%26-50%
411-25%51-75%
5> 25%> 75%
6-Fruit cracking/rotting

4.2. Phytotoxicity Assessment

  • Timing: Observe for phytotoxicity symptoms at 1, 3, 5, 7, and 10 days after the second spray.

  • Parameters: Visually inspect for yellowing, stunting, necrosis, epinasty, and hyponasty.

  • Rating Scale: Use a 0-10 scale where 0 = no phytotoxicity and 10 = complete plant death.

4.3. Yield Assessment

  • Method: At harvest, record the total number and weight of fruits per plant.

  • Calculation: Calculate the average yield per plant and extrapolate to yield per hectare.

4.4. Statistical Analysis

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RBD.

  • Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means at a significance level of p ≤ 0.05.

Summary of Efficacy Data

The following tables summarize the results from field trials conducted during the Kharif seasons of 2021 and 2022.

Table 2: Efficacy of this compound 7% + Fosetyl Al 70% WG on Bacterial Blight Intensity on Pomegranate Leaves

TreatmentDosage (gm/100L)Mean Disease Intensity (%) - After 1st SprayMean Disease Intensity (%) - After 2nd Spray
Kharif 2021
This compound 7% + Fosetyl Al 70% WG20017.3118.12
This compound 7% + Fosetyl Al 70% WG15019.2819.20
Untreated Control->30.00>30.00
Kharif 2022
This compound 7% + Fosetyl Al 70% WG200Significantly LowerSignificantly Lower
This compound 7% + Fosetyl Al 70% WG150Significantly LowerSignificantly Lower
Untreated Control-HighestHighest

Note: Specific values for 2022 were not detailed in the provided search results but were reported as significantly lower than the control.

Table 3: Efficacy of this compound 7% + Fosetyl Al 70% WG on Bacterial Blight Intensity on Pomegranate Fruits

TreatmentDosage (gm/100L)Mean Disease Intensity (%) - After 1st SprayMean Disease Intensity (%) - After 2nd Spray
Kharif 2022
This compound 7% + Fosetyl Al 70% WG20017.8618.39
This compound 7% + Fosetyl Al 70% WG15018.7420.31
Untreated Control->35.00>35.00

Table 4: Effect of this compound 7% + Fosetyl Al 70% WG on Pomegranate Yield

TreatmentDosage (gm/100L)Yield (t/ha) - Kharif 2021Yield (t/ha) - Kharif 2022
This compound 7% + Fosetyl Al 70% WG200Significantly Higher16.78
This compound 7% + Fosetyl Al 70% WG150Significantly HigherSignificantly Higher
Untreated Control-LowestLowest

Note: Studies consistently showed that treatments with this compound 7% + Fosetyl Al 70% WG resulted in significantly higher yields compared to the untreated control. No phytotoxicity was observed at the tested concentrations.

Protocols for Biochemical and Molecular Analysis

To further elucidate the mechanism of action of this compound in pomegranate, the following experimental protocols are recommended.

6.1. Experimental Workflow for Biochemical and Molecular Analysis

experimental_workflow start Pomegranate Plant Treatment (this compound vs. Control) sampling Leaf Tissue Sampling (e.g., 0, 24, 48, 72 hours post-treatment) start->sampling biochemical Biochemical Assays sampling->biochemical molecular Molecular Analysis sampling->molecular pal_lox PAL and LOX Enzyme Activity Assays biochemical->pal_lox pr_protein PR-1 Protein Quantification (ELISA/Western Blot) biochemical->pr_protein rna_extraction Total RNA Extraction molecular->rna_extraction data_analysis Data Analysis and Interpretation pal_lox->data_analysis pr_protein->data_analysis rt_qpcr RT-qPCR for PR1, NPR1, WRKY Gene Expression rna_extraction->rt_qpcr rt_qpcr->data_analysis

Fig. 2: Experimental workflow for analyzing this compound's effect.

6.2. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Enzyme Extraction:

    • Homogenize 1g of leaf tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 5 mM β-mercaptoethanol and 1 mM EDTA.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Assay Mixture:

    • Prepare a reaction mixture containing 2.5 mL of 50 mM Tris-HCl buffer (pH 8.5), 0.5 mL of the enzyme extract, and 0.5 mL of 0.2% L-phenylalanine.

  • Incubation and Measurement:

    • Incubate the mixture at 38°C for 1 hour.

    • Stop the reaction by adding 0.5 mL of 1 M HCl.

    • Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Calculation:

    • Calculate PAL activity based on the change in absorbance and express as units per milligram of protein.

6.3. Lipoxygenase (LOX) Activity Assay

  • Enzyme Extraction:

    • Homogenize 1g of leaf tissue in 10 mL of 0.1 M phosphate buffer (pH 6.8).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant for the assay.

  • Assay Mixture:

    • Prepare a substrate solution of 0.25% linoleic acid in 0.2 M phosphate buffer (pH 6.8) containing 0.25% Tween-20.

    • The reaction mixture should contain 2.9 mL of the substrate solution and 0.1 mL of the enzyme extract.

  • Measurement:

    • Measure the increase in absorbance at 234 nm for 3 minutes at 30-second intervals. This indicates the formation of conjugated dienes.

  • Calculation:

    • Calculate LOX activity based on the rate of change in absorbance.

6.4. Quantification of Pathogenesis-Related Protein 1 (PR-1)

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting.

  • Procedure:

    • Extract total protein from leaf samples.

    • For ELISA, coat microtiter plates with total protein, then probe with a specific primary antibody against PR-1. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection with a suitable substrate.

    • For Western Blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the PR-1 antibody.

    • Quantify the results by comparing with a standard curve of purified PR-1 or by densitometry analysis of the bands.

6.5. Gene Expression Analysis by RT-qPCR

  • RNA Extraction: Extract total RNA from leaf samples using a suitable kit or protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (PR1, NPR1, WRKYs) and a reference gene (e.g., Actin or GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound, particularly in combination with Fosetyl Al, presents a promising tool for the integrated management of bacterial blight in pomegranate. Its mode of action as a plant defense activator offers a durable and sustainable alternative to conventional bactericides. The protocols outlined in this document provide a framework for researchers to further investigate and optimize the use of this compound, contributing to the development of effective and environmentally sound disease management strategies for this important crop. Further research is warranted to quantify the specific biochemical and molecular changes induced by this compound in pomegranate to fully elucidate its protective effects.

References

Application Notes and Protocols for the Analysis of Isotianil in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotianil is a novel fungicide that functions by inducing systemic acquired resistance in plants, offering preventative action against diseases such as rice blast.[1] To ensure food safety and compliance with regulatory limits, such as the Maximum Residue Limit (MRL) of 0.1 mg/kg set for rice in the Republic of Korea, robust and validated analytical methods for the determination of this compound residues in agricultural commodities are essential.[1] These application notes provide detailed protocols for the analysis of this compound in various agricultural matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a general method for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), preceded by a QuEChERS sample preparation method.

Quantitative Data Summary

The following tables summarize the validation data for the analytical methods described.

Table 1: Method Validation Data for this compound Analysis

ParameterResultReference
Limit of Quantification (LOQ)0.05 mg/kg[1][2]
Recovery70.0 - 103.9%[2]
Relative Standard Deviation (RSD)< 10%

Table 2: GC-MS/MS Multiple Reaction Monitoring (MRM) Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
1809115Confirmation
29718020Quantitation
2972625Confirmation

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. Two common buffered versions are the AOAC Official Method 2007.01 and the European Standard EN 15662.

1.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium acetate (NaOAc), anhydrous (for AOAC 2007.01)

  • Trisodium citrate dihydrate (for EN 15662)

  • Disodium hydrogen citrate sesquihydrate (for EN 15662)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented extracts)

  • 50 mL centrifuge tubes

  • 15 mL and 2 mL dispersive SPE (dSPE) tubes

1.2. Protocol for AOAC Official Method 2007.01 (Buffered with Acetate)

  • Homogenization: Homogenize a representative portion of the agricultural commodity.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the contents of a pre-packaged salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄, PSA, and C18. The specific amounts will depend on the aliquot volume (e.g., for a 1 mL aliquot, use a 2 mL dSPE tube with 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for analysis.

1.3. Protocol for EN 15662 Method (Buffered with Citrate)

  • Homogenization: Homogenize a representative portion of the agricultural commodity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the contents of a pre-packaged salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Follow the same procedure as in step 1.2.3.

  • Final Extract: The resulting supernatant is the final extract for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenization Homogenize Sample Weighing Weigh Sample into 50 mL Tube Homogenization->Weighing Add_ACN Add Acetonitrile (+/- Acid) Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Vortex Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

QuEChERS Sample Preparation Workflow
Instrumental Analysis: GC-MS/MS

2.1. Instrument and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.

  • Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 3 min.

    • Ramp to 180 °C at 20 °C/min, hold for 3 min.

    • Ramp to 260 °C at 15 °C/min, hold for 3 min.

    • Ramp to 300 °C at 10 °C/min, hold for 6 min.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

2.2. MRM Transitions for this compound

Refer to Table 2 for the specific MRM transitions for the quantification and confirmation of this compound.

GCMS_Workflow QuEChERS_Extract QuEChERS Extract GC_Injection GC Injection (Splitless) QuEChERS_Extract->GC_Injection GC_Separation Chromatographic Separation (DB-5MS Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM Mode) Ionization->MS_Analysis Data_Processing Data Acquisition & Processing MS_Analysis->Data_Processing

GC-MS/MS Analytical Workflow
Instrumental Analysis: LC-MS/MS (General Protocol)

While specific MRM transitions for this compound via LC-MS/MS were not definitively available in the reviewed literature, a general protocol suitable for the analysis of a broad range of pesticides is provided below. The user must optimize the MRM transitions (precursor ion, product ions, and collision energies) for this compound on their specific instrument.

3.1. Instrument and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used for pesticide analysis (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3.2. Method Development for this compound MRM Transitions

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion, which is typically the protonated molecule [M+H]⁺.

  • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor-to-product ion transition to maximize the signal intensity.

  • Select at least two transitions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).

LCMS_Workflow QuEChERS_Extract QuEChERS Extract LC_Injection LC Injection QuEChERS_Extract->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem MS Analysis (MRM Mode - requires optimization) Ionization->MS_Analysis Data_Processing Data Acquisition & Processing MS_Analysis->Data_Processing

References

Supercritical Fluid Extraction of Isotianil from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Isotianil from environmental matrices, specifically soil and agricultural products, using supercritical fluid extraction (SFE). The methodology presented is based on established scientific findings and offers a robust and efficient alternative to traditional solvent extraction techniques.

This compound (3,4-dichloro-2′-cyano-1,2-thiazole-5-carboxanilide) is a novel fungicide that functions as a plant activator, inducing systemic acquired resistance in crops like rice.[1][2][3] Its application in agriculture necessitates reliable methods for monitoring its presence in the environment to ensure food safety and assess its environmental fate. Supercritical fluid extraction with carbon dioxide (CO₂) has emerged as a green and effective technique for this purpose, demonstrating high recovery rates and minimizing the use of hazardous organic solvents.[2][4]

Quantitative Data Summary

The following table summarizes the performance of the supercritical fluid extraction method for the determination of this compound in environmental samples, as reported in peer-reviewed literature.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery Rate (%)Reference
This compoundBrown RiceSupercritical Fluid Extraction (SFE)Gas Chromatography-Mass Spectrometry (GC-MS)95.1 - 99.3
This compoundRice Field SoilSupercritical Fluid Extraction (SFE)Gas Chromatography-Mass Spectrometry (GC-MS)95.1 - 99.3

Experimental Workflow

The overall process for the analysis of this compound in environmental samples using SFE is depicted in the following workflow diagram.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Homogenization Sample Homogenization (e.g., grinding, sieving) Dehydration Mixing with Dehydrating Agent (e.g., diatomaceous earth) Homogenization->Dehydration SFE_System SFE with Supercritical CO₂ + Methanol Modifier Dehydration->SFE_System Load Sample Elution Elution from Trapping Material SFE_System->Elution Collect Extract Concentration Solvent Evaporation & Reconstitution Elution->Concentration GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GCMS Inject Sample SFE_Parameters Pressure Pressure Density Fluid Density Pressure->Density Temperature Temperature Temperature->Density SolvatingPower Solvating Power Density->SolvatingPower ExtractionEfficiency Extraction Efficiency SolvatingPower->ExtractionEfficiency Modifier Modifier (e.g., Methanol) Polarity Fluid Polarity Modifier->Polarity Polarity->ExtractionEfficiency

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Effective Use of Isotianil and Overcoming Experimental Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Isotianil. Given that this compound is a plant activator that induces Systemic Acquired Resistance (SAR) rather than a direct fungicide, this resource focuses on troubleshooting experiments where its protective effect is not observed and understanding the biological mechanisms at play.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical compound that acts as a plant activator. It does not have direct antimicrobial activity against fungal or bacterial pathogens.[1][2] Instead, it mimics the plant's natural defense signaling molecules, specifically activating the salicylic acid (SA) signaling pathway.[1] This activation "primes" the plant, leading to a faster and stronger defense response upon pathogen attack. This induced state of broad-spectrum, long-lasting resistance is known as Systemic Acquired Resistance (SAR).[1][2]

Q2: Can fungal pathogens develop resistance to this compound?

A2: The concept of resistance to this compound is different from that of traditional fungicides. Since this compound targets the plant's defense system and not the pathogen directly, pathogens do not develop resistance through mechanisms like target-site mutation. However, some pathogens have evolved mechanisms to evade or suppress the plant's SAR response, which can render this compound treatment ineffective. Therefore, the challenge lies in understanding and overcoming the pathogen's counter-defense strategies, not its resistance to the chemical itself.

Q3: Why might this compound not be effective in my experiment?

A3: Several factors can contribute to the lack of efficacy of this compound in a given experiment:

  • Pathogen-Specific Evasion: The fungal pathogen you are working with may possess effector proteins that specifically interfere with the plant's SA signaling pathway, thereby suppressing the induced defense response.

  • Sub-optimal Application: Incorrect timing, dosage, or method of application can result in insufficient activation of the plant's defense system.

  • Plant-Specific Factors: The age, health, and genetic background of the host plant can influence its ability to mount a robust SAR response.

  • Environmental Conditions: Factors such as temperature, humidity, and light can impact both the plant's physiology and the pathogen's virulence, potentially affecting the outcome of the interaction.

  • Time Lag for Activation: It takes time for the plant to build up its defenses after this compound treatment. If the pathogen is introduced too soon, the protective effects may not be fully established.

Q4: What are the key molecular markers for a successful SAR induction by this compound?

A4: A successful SAR induction by this compound can be confirmed by measuring the upregulation of pathogenesis-related (PR) genes, such as PR1 and NPR1. Additionally, the expression of genes involved in the SA signaling pathway, like SID2, and those related to the production of reactive oxygen species (ROS), such as RBOHD and PRX33, are also reliable indicators. Research has also shown that this compound can induce the expression of the WRKY45 gene, which is another marker for disease resistance in certain plants like rice.

Troubleshooting Guide

Issue: My this compound-treated plants are showing significant disease symptoms, comparable to the control group.

Possible Cause Troubleshooting Steps
Insufficient SAR Activation 1. Verify SAR Induction: Before or in parallel with your pathogen challenge, confirm the activation of the SAR pathway. Harvest leaf tissue from a subset of this compound-treated (but unchallenged) plants and perform RT-qPCR to measure the expression of key defense genes (PR1, NPR1, WRKY45). Compare the expression levels to untreated control plants. 2. Optimize this compound Application: Review your application protocol. Ensure the concentration and timing of application are in line with established protocols for your specific plant-pathogen system. Consider a dose-response or time-course experiment to determine the optimal parameters.
Pathogen Evasion of Plant Defenses 1. Literature Review: Investigate whether the pathogen you are using is known to have mechanisms to suppress plant defenses, particularly the SA pathway. 2. Pathogen Virulence Assay: Compare the virulence of your pathogen on wild-type plants versus plants with known defects in the SA signaling pathway. If the pathogen is significantly more virulent on the wild-type, it may suggest an ability to overcome basal defenses, which might extend to SAR.
Experimental Setup Issues 1. Control Groups: Ensure you have all the necessary controls: (a) mock-treated, mock-inoculated; (b) mock-treated, pathogen-inoculated; (c) this compound-treated, mock-inoculated; (d) this compound-treated, pathogen-inoculated. 2. Inoculum Load: The pathogen inoculum level might be too high, overwhelming the plant's induced defenses. Try a dilution series of your pathogen inoculum.
Plant Health and Environmental Factors 1. Plant Condition: Use healthy, unstressed plants of a consistent age and developmental stage. Stressed plants may not respond effectively to SAR induction. 2. Environmental Control: Maintain consistent and optimal environmental conditions (light, temperature, humidity) for your host plant throughout the experiment.

Data Hub

Table 1: Relative Expression of Defense-Related Genes in Arabidopsis thaliana after Treatment

This table summarizes typical fold-change values for key defense-related genes in Arabidopsis thaliana following treatment with this compound or compounds with a similar mode of action, as determined by RT-qPCR. These values can serve as a benchmark for verifying successful SAR induction in your experiments.

GeneFunctionExpected Upregulation (Fold Change vs. Control)
PRX33Peroxidase, involved in ROS production2.0 - 4.0
RBOHDRespiratory burst oxidase homolog D, key for ROS synthesis2.5 - 5.0
NPR1Key regulator of the SA signaling pathway3.0 - 6.0
SID2Isochorismate synthase, crucial for SA biosynthesis4.0 - 8.0

Data are synthesized from reported trends for SA-inducing compounds.

Experimental Protocols

Protocol 1: Detached Leaf Assay for Assessing this compound Efficacy

This method provides a rapid and controlled way to screen for the protective effects of this compound against fungal pathogens.

Materials:

  • Healthy, fully expanded leaves from 4-6 week old plants.

  • This compound solution at the desired concentration (e.g., 100 µM).

  • Mock solution (e.g., water with the same solvent concentration as the this compound solution).

  • Fungal pathogen spore suspension or mycelial plugs.

  • Petri dishes with moist filter paper.

  • Growth chamber.

Procedure:

  • Treatment: Spray whole plants with either the this compound solution or the mock solution until runoff occurs. Allow the plants to dry completely.

  • Incubation for SAR Induction: Place the treated plants back in the growth chamber for 48-72 hours to allow for the induction of SAR.

  • Leaf Detachment: Carefully excise leaves of a similar age and size from both this compound-treated and mock-treated plants.

  • Inoculation: Place the detached leaves on the moist filter paper in the Petri dishes. Inoculate each leaf with a small drop (e.g., 5-10 µL) of the fungal spore suspension or a small mycelial plug.

  • Incubation: Seal the Petri dishes and place them in a growth chamber with appropriate conditions (e.g., high humidity, specific temperature and light cycle) for disease development.

  • Data Collection: At 3-7 days post-inoculation (depending on the pathogen), measure the lesion size (diameter or area) on each leaf.

  • Analysis: Compare the average lesion size between the this compound-treated and mock-treated leaves. A significant reduction in lesion size in the this compound-treated group indicates a protective effect.

Protocol 2: RT-qPCR for Measuring Plant Defense Gene Expression

This protocol allows for the quantitative measurement of gene expression to confirm the molecular activation of the SAR pathway.

Materials:

  • Leaf tissue from treated and control plants.

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target defense genes (e.g., PR1, NPR1) and a reference gene (e.g., Actin).

  • qPCR instrument.

Procedure:

  • Sample Collection: At the desired time point after this compound or mock treatment (e.g., 48 hours), collect leaf samples and immediately flash-freeze them in liquid nitrogen. Store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each target and reference gene.

  • qPCR Run: Run the qPCR reaction in a thermal cycler using a standard amplification program.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene in the control samples. A significant increase in the expression of defense genes in the this compound-treated samples compared to the mock-treated samples confirms SAR activation.

Visualizations

SAR_Pathway cluster_pathogen Fungal Pathogen cluster_plant_cell Plant Cell Effector Fungal Effectors SA Salicylic Acid (SA) Biosynthesis Effector->SA suppresses NPR1_n NPR1 (nucleus) Effector->NPR1_n inhibits This compound This compound This compound->SA induces NPR1_c NPR1 (cytoplasm) SA->NPR1_c activates NPR1_c->NPR1_n translocation TGA TGA Transcription Factors NPR1_n->TGA activates PR_Genes PR Gene Expression (e.g., PR1) TGA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Salicylic Acid (SA) signaling pathway induced by this compound and potential points of suppression by fungal effectors.

Troubleshooting_Workflow Start Experiment Fails: This compound-treated plants show disease Check_SAR Verify SAR Induction (RT-qPCR for PR genes) Start->Check_SAR SAR_No SAR Not Induced Check_SAR->SAR_No No SAR_Yes SAR Induced Check_SAR->SAR_Yes Yes Optimize Optimize this compound Application (Dose, Timing) SAR_No->Optimize Check_Pathogen Investigate Pathogen Counter-Defense SAR_Yes->Check_Pathogen Refine_Experiment Refine Experimental Design Optimize->Refine_Experiment Check_Controls Review Experimental Controls & Setup (Inoculum, Environment) Check_Pathogen->Check_Controls Low Virulence Pathogen_Evasion Pathogen may possess effectors to suppress SAR Check_Pathogen->Pathogen_Evasion High Virulence Check_Controls->Refine_Experiment Pathogen_Evasion->Refine_Experiment

References

Optimizing Isotianil application timing for maximum disease control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Isotianil. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your experiments for maximum disease control.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or No Disease Control 1. Application Timing: this compound induces a plant's defense response, which takes time to become effective. Application too close to or after pathogen inoculation will not provide adequate protection.[1] 2. Inadequate Plant Uptake: As a systemic inducer, this compound needs to be absorbed and translocated by the plant. Poor coverage or application to senescent plant tissue can limit uptake. 3. Plant Genotype: The efficacy of systemic acquired resistance (SAR) inducers can vary depending on the plant species and even cultivar.[2] 4. Pathogen Type: this compound primarily activates the salicylic acid (SA) signaling pathway, which is generally more effective against biotrophic and hemibiotrophic pathogens.[3] Efficacy against necrotrophic pathogens may be limited.1. Optimize Timing: Apply this compound preventatively, allowing sufficient time for the defense response to be activated before pathogen challenge. For foliar applications on rice seedlings, a 1 to 5-day interval between treatment and inoculation has shown efficacy.[1] 2. Ensure Proper Application: For foliar sprays, ensure thorough coverage of healthy, actively growing leaves. For soil or drench applications, ensure the root system is healthy and capable of uptake. 3. Conduct Pilot Studies: If working with a new plant species or cultivar, conduct a small-scale pilot study to determine its responsiveness to this compound. 4. Verify Pathogen Type: Confirm the lifestyle of your target pathogen to ensure it is a suitable target for SA-mediated resistance.
Phytotoxicity Symptoms (e.g., stunting, leaf yellowing) 1. High Concentration: Excessive concentrations of SAR inducers can lead to phytotoxicity and negatively impact plant growth and yield.[4] 2. Solvent Effects: The solvent used to dissolve this compound (e.g., acetone, DMSO) can be phytotoxic at certain concentrations. 3. Environmental Stress: Plants under significant abiotic stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity from chemical treatments.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides disease control without causing phytotoxicity. 2. Solvent Control: Always include a solvent-only control in your experiments to differentiate between the effects of this compound and the solvent. Keep solvent concentrations as low as possible in the final application solution. 3. Maintain Optimal Growing Conditions: Ensure plants are healthy and not under abiotic stress before and during the experiment to minimize the risk of phytotoxicity.
High Variability in Experimental Results 1. Inconsistent Environmental Conditions: Temperature, humidity, and light intensity can all influence the plant's physiological state and its response to both the inducer and the pathogen. 2. Uneven Pathogen Inoculation: A non-uniform application of the pathogen will lead to variable disease pressure across experimental units. 3. Age and Developmental Stage of Plants: The responsiveness of plants to SAR inducers can change with age and developmental stage.1. Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable temperature, humidity, and light conditions. 2. Standardize Inoculation: Use a standardized method for pathogen inoculation to ensure consistent disease pressure. This may involve quantifying spore concentrations or using a consistent application technique. 3. Use Synchronized Plants: Begin experiments with plants of the same age and at the same developmental stage to ensure a uniform response.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a plant defense inducer and does not have direct antimicrobial activity. It works by activating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR). Specifically, it triggers the salicylic acid (SA) signaling pathway, leading to the upregulation of pathogenesis-related (PR) genes and the accumulation of defense-related enzymes like chitinase and phenylalanine ammonia-lyase. This "primes" the plant to respond more quickly and strongly to a subsequent pathogen attack.

Q2: What is the optimal timing for this compound application in a research setting?

A2: The optimal timing is preventative, applied before the plant is exposed to the pathogen. The exact timing depends on the plant species, pathogen, and experimental conditions. For rice blast, applying this compound as a foliar spray 1 to 5 days before inoculation has been shown to be effective. It is recommended to conduct a time-course experiment to determine the optimal window for your specific system.

Q3: How should I prepare this compound for experimental use?

A3: Due to its low water solubility, this compound should first be dissolved in a small amount of an organic solvent like acetone or dimethyl sulfoxide (DMSO). This stock solution can then be diluted in water to the final desired concentration. It is advisable to include a surfactant (e.g., Tween 20) in the final aqueous solution to improve coverage on the plant surface. Always include a solvent control in your experiments.

Q4: Can I use this compound in combination with other fungicides?

A4: Yes, this compound can be used in combination with traditional fungicides. This can be an effective strategy to broaden the spectrum of controlled diseases and manage fungicide resistance.

Q5: How long does the protective effect of this compound last?

A5: this compound is known for its long-lasting effects. The protection period can extend from several days to weeks, depending on the plant, environmental conditions, and the rate of application.

Quantitative Data Summary

The following table summarizes the efficacy of this compound when applied at different times before pathogen inoculation in a rice blast control experiment.

This compound Concentration (ppm) Application Timing (Days Before Inoculation) Disease Area (%) 7 Days After Inoculation Protective Value (%)
10011.593.8
25010.896.8
10051.295.0
25050.598.0
Untreated ControlN/A24.00.0

Data adapted from a study on rice plants (cv. Koshihikari) at the 2-3 leaf stage inoculated with Magnaporthe grisea.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy Against Rice Blast (Magnaporthe grisea)

1. Plant Material and Growth Conditions:

  • Use a rice variety susceptible to blast, such as Koshihikari.

  • Sow seeds in pots containing a standard potting mix and grow in a controlled environment chamber or greenhouse at 25-28°C with a 14-hour light/10-hour dark cycle.

  • Use plants at the 2-3 leaf stage for the experiment.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

  • For application, dilute the stock solution in sterile distilled water to the desired final concentrations (e.g., 100 ppm and 250 ppm).

  • Add a surfactant, such as Tween 20, to the final solution at a concentration of 0.02% (v/v) to ensure even coverage.

  • Prepare a mock control solution containing the same concentration of acetone and Tween 20 as the highest this compound concentration treatment.

3. Application of this compound:

  • Randomly assign plants to different treatment groups (untreated control, mock control, and this compound concentrations).

  • Apply the respective solutions as a foliar spray until runoff, ensuring complete coverage of the leaves.

  • Allow the plants to dry completely.

4. Pathogen Inoculation:

  • At the designated time points after this compound application (e.g., 1 day and 5 days), inoculate the plants with a spore suspension of Magnaporthe grisea (e.g., 1 x 10^5 spores/mL).

  • Spray the spore suspension evenly onto the leaves.

  • Place the inoculated plants in a dark, humid chamber at 25°C for 24 hours to facilitate infection.

5. Disease Assessment:

  • After the incubation period, return the plants to their original growth conditions.

  • Seven days after inoculation, assess the disease severity by measuring the percentage of leaf area covered by blast lesions.

  • Calculate the protective value for each treatment relative to the untreated control.

Protocol 2: Analysis of Defense Gene Expression (PR1) via RT-qPCR

1. Experimental Setup:

  • Follow steps 1-3 from Protocol 1.

  • At various time points after this compound application (e.g., 0, 24, 48, and 72 hours), collect leaf samples from each treatment group.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the leaf samples using a commercial plant RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (RT-qPCR):

  • Design or obtain primers specific for the PR1 gene and a suitable reference gene (e.g., Actin or Ubiquitin).

  • Perform RT-qPCR using a SYBR Green-based master mix in a real-time PCR system.

  • The cycling conditions should be optimized for the specific primers and target genes.

4. Data Analysis:

  • Calculate the relative expression of the PR1 gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

  • Compare the fold change in PR1 expression in this compound-treated plants to the mock-treated control at each time point.

Visualizations

Isotianil_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound Application Perception Perception (Upstream of SA) This compound->Perception SA_Pathway Salicylic Acid (SA) Signaling Pathway Perception->SA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 Defense_Enzymes Defense Enzyme Accumulation (Chitinase, PAL) SA_Pathway->Defense_Enzymes WRKYs WRKY Transcription Factors (e.g., WRKY45) NPR1->WRKYs PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1) WRKYs->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Defense_Enzymes->SAR

Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Data Collection & Analysis Plant_Growth 1. Grow susceptible plants to desired stage Isotianil_Prep 2. Prepare this compound and mock control solutions Application 3. Apply this compound and mock treatments Incubation_Pre 4. Incubate for a set time (e.g., 1-5 days) Application->Incubation_Pre Inoculation 5. Inoculate with pathogen Incubation_Pre->Inoculation Incubation_Post 6. Incubate in a humid environment (e.g., 24h) Inoculation->Incubation_Post Disease_Scoring 7. Assess disease severity (e.g., 7 days post-inoculation) Incubation_Post->Disease_Scoring Data_Analysis 8. Analyze data and calculate protective value Disease_Scoring->Data_Analysis

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Troubleshooting Poor Efficacy of Isotianil in High-Pressure Disease Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suboptimal performance of Isotianil in their experiments, particularly under high-pressure disease conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a systemic plant activator, not a conventional fungicide.[1] It functions by inducing Systemic Acquired Resistance (SAR) in plants, which provides broad-spectrum and long-lasting protection against a variety of pathogens.[1] Unlike traditional fungicides, this compound does not have direct antimicrobial activity against fungi and bacteria.[1][2] Instead, it primes the plant's own defense mechanisms, leading to a more robust and rapid response upon pathogen attack.[1]

Q2: How does this compound activate the plant's defense system?

A2: this compound's mode of action is centered on the activation of the salicylic acid (SA) signaling pathway. SA is a crucial plant hormone that mediates defense responses against biotrophic and hemibiotrophic pathogens. This compound treatment leads to the upregulation of defense-related genes, such as Pathogenesis-Related (PR) genes, and the accumulation of defense-related enzymes.

Q3: What are the key differences between Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR)?

A3: Both SAR and ISR are forms of induced resistance in plants, but they are initiated by different signals and regulated by different hormonal pathways. SAR is typically activated by pathogen infection or chemical elicitors like this compound and is dependent on the salicylic acid (SA) signaling pathway. ISR, on the other hand, is often induced by beneficial soil microbes and relies on the jasmonic acid (JA) and ethylene (ET) signaling pathways.

Troubleshooting Guide for Poor Efficacy

Problem: this compound is showing reduced or no efficacy in my experiments, especially under high disease pressure.

Below are potential causes and troubleshooting steps to address this issue.

Suboptimal Application and Timing

Possible Cause: Incorrect application timing can significantly impact the efficacy of a plant activator like this compound, which requires time to induce the plant's defense response.

Troubleshooting Steps:

  • Preventative Application: Apply this compound before the onset of high disease pressure. Since it relies on inducing the plant's defense mechanisms, it is most effective when applied prophylactically.

  • Allow Sufficient Time for SAR Induction: It can take several days for the plant to fully activate its defense response after this compound application. Refer to the experimental protocol for recommended intervals between application and pathogen challenge.

  • Ensure Thorough Coverage: For foliar applications, ensure complete and uniform coverage of the plant tissue to maximize absorption and systemic movement of the active ingredient.

  • Consider Application Method: Root drench or soil application can be effective, as the active ingredient can be taken up by the roots and translocated systemically.

Environmental and Plant-Related Factors

Possible Cause: The plant's physiological state and environmental conditions can influence the effectiveness of SAR induction.

Troubleshooting Steps:

  • Plant Genotype: Be aware that the responsiveness to SAR inducers can vary between different plant species and even cultivars. Some genotypes may have a more robust or rapid defense response.

  • Plant Health and Vigor: Ensure plants are healthy and not under abiotic stress (e.g., drought, nutrient deficiency, extreme temperatures) before and during the experiment. Stressed plants may have a compromised ability to mount an effective defense response.

  • Environmental Conditions: Extreme temperatures, high humidity, or low light conditions can affect plant metabolism and potentially the efficiency of the SA signaling pathway. Maintain optimal growing conditions for the plant species being tested.

Pathogen-Related Factors

Possible Cause: The type of pathogen and the level of disease pressure can overwhelm the induced resistance.

Troubleshooting Steps:

  • Pathogen Type: this compound, acting through the SA pathway, is generally more effective against biotrophic and hemibiotrophic pathogens that rely on living host tissue. Its efficacy against necrotrophic pathogens, which thrive on dead tissue, may be limited.

  • Inoculum Load: Under extremely high and sustained disease pressure, the induced resistance may not be sufficient to provide complete control. Consider adjusting the inoculum concentration in your experimental setup to a more realistic level that allows for the evaluation of partial resistance.

Experimental Design and Protocol

Possible Cause: Flaws in the experimental setup can lead to misleading results.

Troubleshooting Steps:

  • Appropriate Controls: Always include untreated (mock) controls and positive controls (plants treated with a known effective fungicide) in your experimental design for comparison.

  • Replication: Use a sufficient number of biological replicates to account for natural variation among plants.

  • Standardized Inoculation: Employ a standardized and reproducible method for pathogen inoculation to ensure uniform disease pressure across all treatments.

Data Presentation

Table 1: Efficacy of this compound against Rice Blast (Magnaporthe oryzae) under Field Conditions

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Percent Control (%)Yield ( kg/ha )
Untreated Control-69.40-2116.23
This compound10025.5063.263540.15
Tebuconazole + Trifloxystrobin15011.4683.493967.28
Azoxystrobin + Difenoconazole182 + 11412.8581.48Not Reported

Data synthesized from field trials reported in the literature. Actual results may vary depending on experimental conditions.

Table 2: Efficacy of this compound + Fosetyl-Al against Bacterial Blight (Xanthomonas axonopodis pv. punicae) in Pomegranate

TreatmentApplication Rate ( g/100 L water)Disease Intensity on Leaves (%)Disease Intensity on Fruits (%)Yield (t/ha)
Untreated Control-45.8248.2312.56
This compound 7% + Fosetyl-Al 70% WG15019.2019.2917.96
This compound 7% + Fosetyl-Al 70% WG20018.1218.1818.25
Streptocycline (Standard Check)5022.5023.1515.88

Data from a two-season field study. Fosetyl-Al is another fungicide, and this data represents a combination product.

Experimental Protocols

Protocol 1: General Efficacy Testing of this compound against a Foliar Pathogen
  • Plant Material and Growth Conditions:

    • Use a susceptible plant variety to ensure adequate disease development.

    • Grow plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod, 60-70% relative humidity).

    • Ensure plants are at a uniform growth stage (e.g., 3-4 true leaves) before treatment.

  • Treatment Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations with sterile deionized water containing a surfactant (e.g., 0.02% Tween 20) to ensure even coverage.

    • Apply the this compound solution as a foliar spray until runoff.

    • Include a mock treatment group sprayed with the solvent and surfactant solution only.

    • Include a positive control group treated with a known effective fungicide.

  • Pathogen Inoculation:

    • Prepare a spore or bacterial suspension of the pathogen at a predetermined concentration (e.g., 1 x 10^5 spores/mL for a fungal pathogen).

    • Inoculate the plants 3-5 days after the this compound treatment to allow for SAR induction.

    • Apply the inoculum uniformly to the treated leaves.

  • Disease Assessment:

    • Incubate the inoculated plants under conditions favorable for disease development (e.g., high humidity).

    • Assess disease severity at regular intervals (e.g., 5, 7, and 10 days post-inoculation) using a standardized disease rating scale (e.g., percentage of leaf area affected).

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the mock-treated control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.

Protocol 2: Quantification of Pathogenesis-Related (PR) Gene Expression to Confirm SAR Induction
  • Sample Collection:

    • Collect leaf tissue from both local (treated) and systemic (untreated upper) leaves at various time points after this compound treatment (e.g., 0, 24, 48, and 72 hours).

    • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until use.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf tissue using a commercial RNA extraction kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for a known SAR marker gene (e.g., PR1) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Analyze the relative gene expression levels using the ΔΔCt method.

  • Data Analysis:

    • Compare the expression levels of the PR1 gene in this compound-treated plants to those in mock-treated plants at each time point. A significant upregulation of PR1 in both local and systemic leaves indicates successful SAR induction.

Mandatory Visualizations

SALICYLIC_ACID_SIGNALING_PATHWAY This compound This compound Application SA_Biosynthesis Salicylic Acid (SA) Biosynthesis & Accumulation This compound->SA_Biosynthesis NPR1_inactive NPR1 (inactive) (Cytoplasm) SA_Biosynthesis->NPR1_inactive triggers release NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active translocates TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound-induced salicylic acid signaling pathway leading to SAR.

TROUBLESHOOTING_WORKFLOW Start Poor this compound Efficacy Observed Check_Application Review Application Protocol: - Timing (Preventative?) - Coverage (Thorough?) - Method (Foliar/Drench?) Start->Check_Application Check_Environment Assess Environmental & Plant Factors: - Plant Health (Stressed?) - Genotype (Responsive?) - Growing Conditions (Optimal?) Start->Check_Environment Check_Pathogen Evaluate Pathogen Factors: - Pathogen Type (Biotroph?) - Disease Pressure (Too High?) Start->Check_Pathogen Check_Protocol Verify Experimental Design: - Adequate Controls? - Sufficient Replication? - Standardized Inoculation? Start->Check_Protocol Optimize Optimize Protocol Based on Findings Check_Application->Optimize Check_Environment->Optimize Check_Pathogen->Optimize Check_Protocol->Optimize Consult Consult Literature for Specific Pathosystem Optimize->Consult

Caption: A logical workflow for troubleshooting poor this compound efficacy.

EXPERIMENTAL_WORKFLOW Plant_Prep 1. Plant Preparation (Uniform Growth Stage) Treatment 2. This compound Application (Foliar Spray) Plant_Prep->Treatment SAR_Induction 3. SAR Induction Period (3-5 Days) Treatment->SAR_Induction Inoculation 4. Pathogen Inoculation SAR_Induction->Inoculation Incubation 5. Incubation (Disease Favorable Conditions) Inoculation->Incubation Assessment 6. Disease Assessment (Regular Intervals) Incubation->Assessment Analysis 7. Data Analysis Assessment->Analysis

Caption: A standard experimental workflow for evaluating this compound efficacy.

References

Improving the formulation of Isotianil for better stability and uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and uptake of Isotianil formulations.

Troubleshooting Guides & FAQs

Formulation Stability Issues

Question 1: My this compound formulation is showing signs of degradation. What are the common causes?

Answer: this compound is susceptible to degradation under specific environmental conditions. The primary causes of degradation are hydrolysis and photolysis.

  • Hydrolysis: The amide linkage in this compound can be cleaved, particularly in neutral to alkaline aqueous solutions. It is stable in acidic conditions (pH 4) but degrades at pH 7 and pH 9.[1]

  • Photolysis: Exposure to light, especially UV radiation, can lead to the rapid degradation of this compound.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[2]

Question 2: How can I improve the stability of my aqueous this compound formulation?

Answer: To enhance the stability of aqueous this compound formulations, consider the following strategies:

  • pH Adjustment: Maintain the formulation at an acidic pH (around 4) to minimize hydrolytic degradation.[1]

  • Light Protection: Store the formulation in amber or opaque containers to protect it from light-induced degradation.

  • Controlled Release Formulations: Encapsulating this compound in a protective matrix can shield it from environmental factors. This can be achieved through:

    • Nanoencapsulation: Encapsulating this compound in nanoparticles can improve its stability.[3] Common methods include emulsion and solvent evaporation.

    • Polymer Matrices: Incorporating this compound into a biodegradable polymer matrix can provide a slow and sustained release, protecting the active ingredient.

  • Solvent Selection: The choice of solvent can significantly impact stability. For instance, some compounds show greater stability in non-aqueous or slightly acidic solutions.

Question 3: What are the expected degradation products of this compound, and how can I detect them?

Answer: The primary degradation pathway for this compound involves the cleavage of the amide linkage. This results in the formation of corresponding carboxylic acid and aniline derivatives. You can detect this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MSD).

Uptake and Efficacy Issues

Question 4: I'm observing low efficacy of my this compound formulation in planta. What could be the reasons?

Answer: Low efficacy of a systemic fungicide like this compound can be attributed to several factors related to its uptake and translocation within the plant:

  • Poor Adhesion and Spreading: Due to its low water solubility, the formulation may not adhere well to the leaf surface or spread evenly, leading to poor coverage.

  • Limited Penetration: The waxy cuticle of plant leaves can be a significant barrier to the penetration of the active ingredient.

  • Sub-optimal Formulation: The choice of co-formulants, such as adjuvants, is crucial for enhancing the biological efficacy of fungicides.

Question 5: How can I enhance the uptake of this compound by plants?

Answer: To improve the uptake of this compound, you can incorporate adjuvants into your formulation. Adjuvants can enhance performance by:

  • Improving Wetting and Spreading: Surfactants reduce the surface tension of spray droplets, allowing for better coverage on the leaf surface.

  • Increasing Penetration: Oil-based adjuvants can help the active ingredient penetrate the waxy cuticle of the leaves.

  • Enhancing Systemic Movement: Certain adjuvants can facilitate the transport of the fungicide within the plant's vascular system.

The addition of an organosilicone/methylated seed oil-based adjuvant has been shown to significantly improve the absorption of another systemic fungicide, azoxystrobin, on onion and potato leaves by 30% and 21%, respectively, compared to a water-only formulation.

Question 6: What is a nanoformulation, and can it improve this compound's uptake?

Answer: Nanoformulation involves the encapsulation of the active ingredient within nanoparticles. This technology can significantly improve the uptake and efficacy of poorly water-soluble fungicides like this compound by:

  • Increasing Solubility and Dispersion: Nano-sized particles have a larger surface area-to-volume ratio, which can enhance their solubility and dispersibility in water.

  • Facilitating Cellular Uptake: The small size of nanoparticles can facilitate their entry into plant tissues and cells.

  • Providing Controlled Release: Nanoformulations can be designed for a sustained release of the active ingredient over time, prolonging its efficacy.

Quantitative Data Summary

Table 1: Stability of this compound under Different Conditions

ParameterConditionHalf-lifeReference
Hydrolysis pH 4Stable
pH 760.8–71.4 days
pH 953.7–55.0 days
Aqueous Photolysis Natural Sunlight (Tokyo)7.4–9.4 days
Distilled Water7.9 days

Table 2: Effect of Adjuvants on Systemic Fungicide (Propiconazole) Residue on Triticale Ears

Adjuvant TypeResidue on Upper Ear (Increase vs. No Adjuvant)Residue on Lower Ear (Increase vs. No Adjuvant)Reference
Vegetable OilIncreasedIncreased
Alcohol EthoxylatesIncreasedIncreased
Lactate EsterIncreasedIncreased
TrisiloxanesIncreasedIncreased
Amphoteric MoleculeIncreasedIncreased
(Note: The study demonstrated a qualitative increase in residue, indicating better deposition and spreading. Specific quantitative increases were not provided in a comparable format.)

Table 3: Characteristics of Nanoencapsulated Triazole Fungicides using Polylactic Acid

ParameterValueReference
Hydrodynamic Diameter~200 - 400 nm
Encapsulation Efficiency~40%
Zeta Potential~ -40 mV

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations

Objective: To evaluate the stability of an this compound formulation under accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the this compound formulation in its final proposed packaging.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a defined period (e.g., 6 months).

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • Visual Inspection: Observe for any changes in physical appearance (e.g., color, phase separation).

    • Active Ingredient Content: Quantify the concentration of this compound using a validated HPLC-UV method.

      • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (500:500:1, v/v/v).

      • Column: ODS-based column.

      • Detection: UV detector.

    • Degradation Products: Identify and quantify any significant degradation products.

  • Data Evaluation: Determine the rate of degradation and estimate the shelf-life of the formulation.

Protocol 2: Evaluation of this compound Uptake in Rice Plants

Objective: To assess the systemic uptake of different this compound formulations in rice plants.

Methodology:

  • Plant Material: Use rice seedlings at the 2-3 leaf stage.

  • Treatment Application:

    • Prepare different formulations of this compound (e.g., with and without adjuvants, nanoformulation).

    • Apply the formulations to the rice plants via foliar spray or soil drench.

    • Include an untreated control group.

  • Sampling:

    • Harvest the rice plants at various time points after treatment (e.g., 1, 3, 7, and 14 days).

    • Separate the plants into roots, stems, and leaves.

  • Sample Extraction:

    • Homogenize the plant tissues.

    • Extract this compound using a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • Quantify the concentration of this compound in each plant part using a validated analytical method (e.g., GC-NPD/MSD or HPLC-MS/MS).

  • Data Analysis:

    • Calculate the amount of this compound taken up by the plant and its distribution within the different tissues.

    • Compare the uptake efficiency of the different formulations.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_application Treatment Application cluster_sampling Sampling and Processing cluster_analysis Analysis Formulation_A This compound + Adjuvant A Application Foliar Spray on Rice Seedlings Formulation_A->Application Formulation_B This compound + Adjuvant B Formulation_B->Application Nano_Formulation Nanoencapsulated this compound Nano_Formulation->Application Control This compound Only Control->Application Sampling Harvest at T1, T2, T3, T4 Application->Sampling Separation Separate Roots, Stems, Leaves Sampling->Separation Extraction Solvent Extraction Separation->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data Quantify this compound Concentration Analysis->Data

Caption: Experimental workflow for evaluating this compound uptake.

signaling_pathway This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell SAR_Induction Systemic Acquired Resistance (SAR) Induction Plant_Cell->SAR_Induction PR_Proteins Pathogenesis-Related (PR) Protein Expression SAR_Induction->PR_Proteins Disease_Resistance Enhanced Disease Resistance PR_Proteins->Disease_Resistance

Caption: this compound's mode of action via SAR induction.

References

Minimizing phytotoxicity of Isotianil on sensitive rice cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of Isotianil, a plant defense inducer, on sensitive rice cultivars during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is not a conventional fungicide that directly targets pathogens. Instead, it is a "plant activator" or "plant defense inducer."[1][2] It functions by mimicking a plant's natural defense signaling molecules, specifically activating the salicylic acid (SA) signaling pathway.[3] This activation leads to a state of heightened defense readiness in the plant, known as Systemic Acquired Resistance (SAR).[3] In rice, this compound treatment upregulates the expression of defense-related genes, such as WRKY45 and Pathogenesis-Related (PR) genes, which enhances the plant's ability to resist pathogens like the rice blast fungus (Magnaporthe grisea).[2]

Q2: Why does this compound, a plant defense inducer, cause phytotoxicity?

A2: The activation of a plant's defense system is an energy-intensive process that involves significant metabolic changes. Continuous or excessive activation of the salicylic acid (SA) pathway by this compound can lead to a metabolic imbalance. This can manifest as phytotoxicity, with symptoms such as leaf yellowing (chlorosis), brown spots (necrosis), or stunting, which can resemble an accelerated aging process. Sensitive cultivars may have a lower threshold for this induced stress, leading to more pronounced symptoms.

Q3: Which rice cultivars are most likely to be sensitive to this compound?

A3: While specific cultivar sensitivity lists for this compound are not extensively published, general trends in rice genetics suggest that Indica-type rice varieties may exhibit greater sensitivity to chemical treatments compared to Japonica-type varieties. Therefore, researchers working with Indica cultivars should exercise increased caution and may need to optimize application rates more carefully.

Q4: Can phytotoxicity from this compound be reversed?

A4: In many cases, mild phytotoxicity symptoms, such as slight yellowing of lower leaves, are transient. Rice plants often recover, and these initial symptoms may not lead to significant impacts on final growth or yield. However, severe symptoms, especially at the seedling stage, can lead to permanent stunting or yield loss. Minimizing the initial phytotoxic response is the best strategy.

Troubleshooting Guide

Issue 1: Rice seedlings exhibit significant yellowing and stunting after this compound application.

Possible Cause Solution
Cultivar Sensitivity The rice cultivar being used is likely highly sensitive to SA pathway activation. Indica varieties are often more sensitive than Japonica varieties.
Excessive Concentration The applied concentration of this compound is too high for the specific cultivar and experimental conditions. Plant activators can cause phytotoxicity when applied excessively.
Environmental Stress Plants under additional abiotic stress (e.g., high temperature, poor nutrition) may be more susceptible to chemical-induced phytotoxicity.
Solution: 1. Conduct a Dose-Response Curve: Test a range of lower this compound concentrations to find the optimal balance between defense activation and phytotoxicity for your specific cultivar. 2. Incorporate a Safener: Consider pre-treating seeds or co-applying a potential safener. Compounds like brassinosteroids have been shown to mitigate chemical stress in rice. See Protocol 2 for a safener screening workflow. 3. Optimize Growth Conditions: Ensure plants are healthy and not under environmental stress before this compound application.

Issue 2: Inconsistent results or high variability in phytotoxicity across replicates.

Possible Cause Solution
Uneven Application Inconsistent spraying or drenching is leading to some plants receiving higher doses than others.
Variable Seedling Vigor Differences in seedling health and developmental stage at the time of application can affect their response.
Solution: 1. Standardize Application Technique: Ensure a calibrated sprayer is used for foliar applications or that precise volumes are used for soil drenches to guarantee uniform coverage. 2. Synchronize Seedlings: Use seedlings that are at the same developmental stage (e.g., 2-3 leaf stage) and of uniform size and vigor for all treatments and replicates.

Issue 3: Defense gene expression is high, but so is phytotoxicity, confounding disease resistance results.

Possible Cause Solution
Over-activation of SA Pathway The high level of defense gene activation is causing a significant fitness cost, manifesting as phytotoxicity.
Solution: 1. Time-Course Analysis: Measure defense gene expression and assess phytotoxicity at multiple time points after application. You may find an earlier time point where gene expression is sufficient for resistance but phytotoxicity has not yet peaked. 2. Test Potential Safeners: Screen for safeners that can reduce phytotoxicity without compromising the induction of key defense genes. Safeners like fenclorim are known to work by enhancing the plant's own detoxification pathways (e.g., upregulating Glutathione S-Transferase, GST), which may help the plant cope with the metabolic stress of defense activation. 3. Use a Milder Agonist: If possible, investigate other functional analogues of salicylic acid that may provide a sufficient defense response with lower phytotoxicity.

Data Hub: Representative Phytotoxicity Data

The following table provides an illustrative example of quantitative data that could be generated when comparing the phytotoxicity of this compound on a sensitive (Indica-type) versus a tolerant (Japonica-type) rice cultivar.

Table 1: Illustrative Phytotoxicity Assessment of this compound on Rice Seedlings (14 Days After Treatment) Note: These values are for demonstration purposes and should be determined experimentally for specific cultivars and conditions.

TreatmentCultivar TypePhytotoxicity Score (0-10)¹Chlorophyll Content (% of Control)Shoot Biomass Reduction (%)
Control (No this compound)Sensitive (Indica)0.0100%0%
Control (No this compound)Tolerant (Japonica)0.0100%0%
50 g a.i./ha this compoundSensitive (Indica)4.575%20%
50 g a.i./ha this compoundTolerant (Japonica)1.592%8%
100 g a.i./ha this compoundSensitive (Indica)7.055%45%
100 g a.i./ha this compoundTolerant (Japonica)3.081%18%
100 g a.i./ha this compound + Safener²Sensitive (Indica)2.585%15%

¹Phytotoxicity scale where 0 = no injury and 10 = complete plant death. ²Illustrates the potential effect of an effective safener.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Phytotoxicity

This protocol details the steps to quantify and compare the phytotoxic effects of this compound on different rice cultivars.

  • Plant Material and Growth:

    • Select at least one known sensitive (e.g., an Indica variety) and one known tolerant (e.g., a Japonica variety) rice cultivar.

    • Germinate seeds and grow seedlings in a controlled environment (e.g., growth chamber with 28°C day/22°C night, 12h photoperiod). Use a hydroponic or standardized soil medium.

    • Grow plants to the 2-3 leaf stage for treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound. Based on literature, application rates can be tested in a range from 50 to 200 g a.i./ha.

    • Apply this compound as a foliar spray or soil drench. Ensure uniform application across all replicates.

    • Include a mock-treated control group (sprayed with the solvent solution without this compound).

    • Use a minimum of 5-10 replicate plants per treatment group.

  • Data Collection (at 3, 7, and 14 days post-treatment):

    • Visual Phytotoxicity Scoring: Rate each plant on a scale of 0 to 10, where 0=no visible injury; 1-2=slight chlorosis on lower leaves; 3-4=moderate chlorosis/stunting; 5-6=severe chlorosis and necrosis; 7-8=extensive necrosis, dying leaves; 9=most of the plant is dead; 10=plant is completely dead.

    • Chlorophyll Content Measurement: Use a SPAD meter for a non-destructive relative measurement or extract chlorophyll from a defined leaf area with 80% acetone and measure absorbance at 645 and 663 nm.

    • Biomass Measurement: At the final time point, carefully uproot plants, separate shoots and roots, and record their fresh weight. Dry the tissues at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Statistically compare the means of each parameter (phytotoxicity score, chlorophyll content, biomass) between treatments and cultivars using an appropriate test (e.g., ANOVA followed by Tukey's HSD).

Protocol 2: Screening for Safeners to Mitigate this compound Phytotoxicity

This protocol provides a workflow for identifying chemical compounds that can reduce this compound's phytotoxicity on a sensitive rice cultivar.

  • Select Candidate Safeners:

    • Based on literature, potential safeners could include:

      • Brassinosteroids (e.g., 24-epibrassinolide): Known to mitigate a wide range of stresses.

      • Detoxification Inducers (e.g., Fenclorim): Known to upregulate GST activity in rice.

      • Plant-derived compounds (e.g., Neral): Some have shown safening effects against herbicides.

  • Seed Treatment Application:

    • Use a sensitive rice cultivar identified from Protocol 1.

    • Prepare solutions of each candidate safener at various concentrations (e.g., 1 µM, 10 µM, 100 µM for brassinosteroids; or rates based on literature for other compounds).

    • Soak rice seeds in the safener solutions for 12-24 hours. Include a water-soaked control.

    • Plant the treated seeds and grow to the 2-3 leaf stage.

  • This compound Application and Assessment:

    • Apply a concentration of this compound known to cause moderate-to-severe phytotoxicity in the sensitive cultivar (determined from Protocol 1).

    • Assess phytotoxicity, chlorophyll content, and biomass at 14 days post-Isotianil treatment as described in Protocol 1.

  • Evaluation of Efficacy:

    • A successful safener will result in a statistically significant reduction in phytotoxicity score and biomass loss, and a significant increase in chlorophyll content compared to the group treated with this compound alone.

Protocol 3: Analysis of Defense Gene Expression via qRT-PCR

This protocol allows for the quantification of key defense gene transcripts to confirm this compound's mode of action and assess the impact of safeners on the defense response.

  • Sample Collection and RNA Extraction:

    • Collect leaf tissue from rice seedlings (treated as per Protocol 1 or 2) at various time points (e.g., 0, 6, 24, 48 hours) after this compound application.

    • Immediately freeze samples in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable kit (e.g., Trizol or a column-based kit).

  • cDNA Synthesis:

    • Treat RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design or obtain validated primers for target genes (e.g., OsWRKY45, OsPR1a, OsPR1b) and a reference gene (e.g., Actin or Ubiquitin).

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • The reaction conditions should be optimized, but a typical program is: 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Include a melt curve analysis to verify primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and relative to the mock-treated control.

Visual Guides: Pathways and Workflows

Isotianil_Signaling_Pathway This compound This compound Application PlantCell Plant Cell Receptor This compound->PlantCell SA_Pathway Salicylic Acid (SA) Signaling Cascade PlantCell->SA_Pathway Activation WRKY45 WRKY45 Transcription Factor SA_Pathway->WRKY45 Activation MetabolicCost High Metabolic Cost SA_Pathway->MetabolicCost DefenseGenes Defense Gene Upregulation (e.g., PR-1) WRKY45->DefenseGenes SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR Phytotoxicity Phytotoxicity (in sensitive cultivars) MetabolicCost->Phytotoxicity

Caption: this compound's mode of action and potential for phytotoxicity.

Safener_Screening_Workflow start Select Sensitive Rice Cultivar seed_treatment Seed Treatment with Candidate Safeners (e.g., Brassinosteroids, Fenclorim) start->seed_treatment growth Grow Seedlings (2-3 leaf stage) seed_treatment->growth isotianil_app Apply Phytotoxic Dose of this compound growth->isotianil_app assessment Assess Phytotoxicity (Visual Score, Chlorophyll, Biomass) at 14 Days isotianil_app->assessment analysis Analyze Data: Compare this compound vs. This compound + Safener assessment->analysis outcome Identify Effective Safener analysis->outcome Phytotoxicity_Logic_Diagram HighDose High this compound Concentration Phyto_Risk Increased Risk of Phytotoxicity HighDose->Phyto_Risk SensitiveCultivar Sensitive Cultivar (e.g., Indica) SensitiveCultivar->Phyto_Risk Stress Environmental Stress Stress->Phyto_Risk Mitigation Mitigation Strategies Phyto_Risk->Mitigation Dose Reduce Dose Mitigation->Dose Safener Apply Safener Mitigation->Safener Cultivar Use Tolerant Cultivar Mitigation->Cultivar

References

Addressing variability in Isotianil bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isotianil bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a plant activator, not a direct fungicide. It works by inducing Systemic Acquired Resistance (SAR) in plants. Its primary mode of action is the activation of the salicylic acid (SA) signaling pathway, which leads to the upregulation of pathogenesis-related (PR) genes, enhancing the plant's own defense mechanisms against pathogens.[1] this compound does not exhibit direct antimicrobial activity against fungi and bacteria.

Q2: In what experimental systems is this compound typically tested?

A2: this compound is most commonly evaluated for its efficacy in inducing resistance in rice (Oryza sativa) against the rice blast fungus, Magnaporthe oryzae. Bioassays often involve treating rice plants with this compound and subsequently challenging them with the pathogen to observe for disease resistance.

Q3: How should I prepare a stock solution of this compound, given its low water solubility?

A3: Due to its low water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) or acetone are suitable solvents.[2][3] A common stock concentration is 10 mg/mL. This stock solution can then be diluted in the appropriate aqueous medium for your experiment. It is crucial to include a solvent control in your experimental design to account for any potential effects of the solvent on the plant or pathogen.

Q4: How stable are this compound stock solutions?

A4: this compound is stable at a pH of 4 but degrades at pH 7 and 9 through the cleavage of its amide linkage. It is also susceptible to degradation by light (photolysis). Therefore, it is recommended to prepare fresh stock solutions for each experiment and to store them in amber vials or wrapped in foil to protect from light.[2] For long-term storage, aliquoting the stock solution and keeping it at -20°C is advisable to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in disease resistance between replicate plants. 1. Inconsistent this compound application: Uneven spraying or soil drenching can lead to different levels of SAR induction. 2. Variable plant health: Differences in seedling age, size, or overall health can affect their response to this compound. 3. Inconsistent pathogen inoculation: Uneven spore concentration or application during inoculation can lead to variable disease pressure.1. Ensure a uniform and thorough application of the this compound solution to all plants. For spray applications, ensure complete leaf coverage. For soil drenches, apply a consistent volume to each pot. 2. Use plants of a uniform age and size for experiments. Discard any seedlings that appear unhealthy or are significantly smaller or larger than the average. 3. Thoroughly mix the spore suspension before and during inoculation to maintain a consistent concentration. Ensure each plant receives a similar amount of inoculum.
No observable disease resistance even at high this compound concentrations. 1. Degraded this compound stock: The compound may have lost its activity due to improper storage or preparation. 2. Insufficient time for SAR induction: The time between this compound application and pathogen inoculation may be too short for the plant to mount a defense response. 3. Plant insensitivity: The specific plant cultivar being used may not be responsive to this compound.1. Prepare a fresh stock solution of this compound from a reliable source. 2. Increase the incubation period between this compound treatment and pathogen challenge. A period of 5 to 10 days is often effective. 3. Test different plant cultivars to identify a responsive one. The rice cultivar 'Koshihikari' has been shown to be responsive to this compound.
Inconsistent or low PR gene expression in qRT-PCR results. 1. Poor RNA quality: Degraded RNA will lead to unreliable qRT-PCR results. 2. Suboptimal primer design: Inefficient or non-specific primers will result in inaccurate quantification. 3. Variability in sampling time: The timing of tissue collection after this compound treatment is critical as PR gene expression is transient.1. Use a robust RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. 2. Design and validate primers for your target PR genes (e.g., PR-1, PBZ1) to ensure high efficiency and specificity. 3. Perform a time-course experiment to determine the peak of PR gene expression after this compound treatment in your specific experimental system.
Phytotoxicity observed in treated plants. 1. High this compound concentration: The concentration of this compound used may be too high for the plant species or cultivar. 2. High solvent concentration: The final concentration of the organic solvent (e.g., DMSO, acetone) in the treatment solution may be toxic to the plants.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 2. Ensure the final concentration of the solvent in the working solution is low (typically <0.5%) and include a solvent-only control to assess for phytotoxicity.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for this compound-Induced Resistance in Rice to Magnaporthe oryzae

Objective: To assess the ability of this compound to induce resistance in rice against the rice blast fungus.

Materials:

  • Rice seeds (e.g., Oryza sativa cv. Koshihikari)

  • Pots and sterile soil mix

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Magnaporthe oryzae culture

  • Spore suspension medium (e.g., sterile water with 0.02% Tween 20)

  • Hemocytometer

  • Pressurized sprayer

  • Growth chamber with controlled temperature, humidity, and lighting

Procedure:

  • Plant Growth: Sow rice seeds in pots filled with sterile soil mix and grow in a growth chamber at approximately 25-28°C with a 12-hour photoperiod. Water as needed.

  • This compound Treatment: At the 2-3 leaf stage (approximately 2-3 weeks after sowing), prepare the this compound treatment solution.

    • Prepare a 10 mg/mL stock solution of this compound in DMSO or acetone.

    • Dilute the stock solution in water to the desired final concentrations (e.g., 1 ppm, 5 ppm, 10 ppm). Include a solvent control (water with the same final concentration of DMSO or acetone as the highest this compound concentration) and a water-only control.

    • Apply the solutions to the rice plants either as a foliar spray until runoff or as a soil drench with a fixed volume per pot.

  • SAR Induction Period: Place the treated plants back in the growth chamber for 5-10 days to allow for the induction of systemic resistance.

  • Pathogen Inoculation:

    • Prepare a spore suspension of Magnaporthe oryzae from a 7-10 day old culture.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • Spray the spore suspension evenly onto the leaves of the this compound-treated and control plants.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a dark, humid chamber ( >90% relative humidity) at 25°C for 24 hours to facilitate fungal penetration.

    • Move the plants back to the growth chamber with a 12-hour photoperiod.

    • After 7 days, assess the disease severity by counting the number of lesions per leaf or by measuring the total lesion area on the leaves.

  • Data Analysis: Compare the disease severity in the this compound-treated plants to the control plants. Calculate the percentage of disease control for each this compound concentration.

Protocol 2: Quantitative RT-PCR for PR Gene Expression

Objective: To quantify the expression of pathogenesis-related (PR) genes in rice leaves following this compound treatment.

Materials:

  • Rice plants treated with this compound as described in Protocol 1

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Spectrophotometer or Fluorometer for RNA quantification

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for target PR genes (e.g., PR-1, PBZ1) and a reference gene (e.g., Actin, GAPDH)

Procedure:

  • Sample Collection: At various time points after this compound treatment (e.g., 0, 24, 48, 72 hours), collect leaf samples from treated and control plants. Immediately freeze the samples in liquid nitrogen and store at -80°C until use.

  • RNA Extraction: Extract total RNA from the leaf samples using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/280 and A260/230 ratios). Verify RNA integrity using gel electrophoresis or a microfluidics-based system.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the diluted cDNA.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis: Calculate the relative expression of the target PR genes using the 2^-ΔΔCt method, normalizing to the expression of the reference gene. Compare the gene expression levels in this compound-treated samples to the control samples.

Visualizations

Isotianil_Signaling_Pathway cluster_0 Plant Cell This compound This compound Receptor Putative Receptor This compound->Receptor Binds SA_Signal Salicylic Acid (SA) Signaling Cascade Receptor->SA_Signal Activates NPR1 NPR1 SA_Signal->NPR1 Activates TGA TGA Transcription Factors NPR1->TGA Co-activates PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR-1, PR-2) TGA->PR_Genes Upregulates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).

Bioassay_Workflow start Start plant_growth Grow Rice Plants (2-3 leaf stage) start->plant_growth treatment Apply this compound & Controls (Foliar spray or soil drench) plant_growth->treatment incubation Incubate for 5-10 days (SAR Induction) treatment->incubation inoculation Inoculate with Magnaporthe oryzae incubation->inoculation disease_dev Incubate for 7 days (Disease Development) inoculation->disease_dev assessment Assess Disease Severity (Lesion count/area) disease_dev->assessment end End assessment->end

Caption: Experimental workflow for the this compound whole-plant bioassay.

Troubleshooting_Logic start Inconsistent or No Resistance Observed check_compound Is this compound stock fresh and properly stored? start->check_compound check_plants Are plants uniform and healthy? check_compound->check_plants Yes solution1 Prepare fresh stock solution. Protect from light. check_compound->solution1 No check_protocol Was the incubation time sufficient (5-10 days)? check_plants->check_protocol Yes solution2 Use uniform seedlings. Discard outliers. check_plants->solution2 No check_inoculum Is pathogen inoculum viable and consistent? check_protocol->check_inoculum Yes solution3 Optimize incubation period. check_protocol->solution3 No solution4 Standardize inoculum preparation and application. check_inoculum->solution4 No

Caption: A logical troubleshooting guide for this compound bioassay variability.

References

Technical Support Center: Enhancing the Rainfastness of Isotianil Foliar Sprays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Isotianil foliar sprays, particularly concerning its rainfastness.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: Poor efficacy of this compound spray following rainfall.

  • Possible Cause: The interval between application and rainfall was too short for adequate absorption or drying.

  • Possible Cause: High intensity or duration of rainfall.

    • Solution: Heavy rainfall (e.g., 5 cm or 2 inches) can wash off a significant amount of the product, even if it has had some time to dry.[1] If heavy rainfall occurs shortly after application, re-application may be necessary. Consider monitoring weather forecasts to avoid spraying before heavy downpours.

  • Possible Cause: Inadequate formulation for rainfastness.

    • Solution: The formulation of a pesticide significantly impacts its rainfastness. Suspension concentrates (SC), like some this compound products, are generally more rainfast than wettable powders (WP) or granules (G).[2] However, the addition of a tank-mix adjuvant can further enhance rainfastness.

Problem 2: Inconsistent results in rainfastness experiments.

  • Possible Cause: Variability in application technique.

    • Solution: Ensure a consistent and uniform spray application across all experimental units. Use calibrated spray equipment to deliver a consistent volume and droplet size.

  • Possible Cause: Inconsistent simulated rainfall.

    • Solution: Utilize a rainfall simulator that delivers a consistent and uniform droplet size and intensity across the treated surfaces. Calibrate the simulator before each experiment to ensure reproducibility.

  • Possible Cause: Variation in plant material.

    • Solution: Use plants of the same species, age, and growth stage for your experiments. The characteristics of the leaf surface, such as waxiness and hairiness, can significantly affect spray retention and wash-off.

Problem 3: Difficulty in selecting an appropriate adjuvant.

  • Possible Cause: Lack of understanding of adjuvant types and their functions.

    • Solution: Adjuvants can improve rainfastness through various mechanisms, such as increasing adhesion (stickers), enhancing penetration (penetrants), or reducing surface tension (surfactants). The choice of adjuvant will depend on the specific formulation of this compound and the target plant species. For suspension concentrates, adjuvants that improve adhesion and spreading are often beneficial.

    • Stickers (e.g., synthetic latex, resins): Form a film on the leaf surface, physically protecting the pesticide from being washed off.

    • Penetrants (e.g., organosilicones, methylated seed oils): Increase the rate of uptake of the active ingredient into the plant tissue, making it less susceptible to wash-off.

    • Surfactants (e.g., non-ionic surfactants): Reduce the surface tension of the spray droplets, allowing them to spread more evenly over the leaf surface and increasing contact, which can lead to better adhesion and absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a systemic fungicide that acts as a plant activator.[3] It does not have direct antimicrobial activity against fungi and bacteria but rather induces Systemic Acquired Resistance (SAR) in the host plant. This is achieved by activating the salicylic acid (SA) signaling pathway within the plant, leading to the expression of defense-related genes and the production of protective compounds.

Q2: What does "rainfastness" mean in the context of foliar sprays?

A: Rainfastness refers to the ability of a pesticide, once applied to a plant surface, to resist being washed off by rainfall or irrigation. A product is considered rainfast when it has dried on or been absorbed into the plant tissue and remains effective even after precipitation.

Q3: How does the formulation of this compound affect its rainfastness?

A: this compound is commonly available in a suspension concentrate (SC) formulation. SC formulations consist of fine particles of the active ingredient suspended in a liquid. Generally, SC formulations have better rainfastness compared to water-dispersible granules (WG) or wettable powders (WP) because the suspended particles can adhere well to the leaf surface upon drying. However, they can still be susceptible to wash-off, especially under heavy rainfall.

Q4: How can I improve the rainfastness of my this compound foliar spray?

A: The most effective way to enhance the rainfastness of this compound is by adding an appropriate adjuvant to the spray tank. Adjuvants such as stickers, penetrants, and surfactants can significantly improve the retention and uptake of the active ingredient. The choice of adjuvant should be based on the specific experimental conditions and the type of plant being treated.

Q5: How long after application does this compound become rainfast?

A: The time required for a pesticide to become rainfast depends on several factors, including the formulation, the use of adjuvants, environmental conditions (humidity and temperature), and the characteristics of the plant surface. For systemic fungicides like this compound, a period of several hours is generally recommended to allow for adequate absorption into the plant tissue. Adding a penetrant adjuvant can reduce this required time.

Q6: Can I tank-mix this compound with other pesticides? Will this affect rainfastness?

A: Tank-mixing this compound with other pesticides is possible, but a compatibility test (jar test) should always be conducted first to ensure there are no physical or chemical incompatibilities. The rainfastness of a tank mix will depend on the properties of all the components in the mixture, including the other pesticide's formulation and any added adjuvants.

Data Presentation

The following tables provide illustrative data on how different factors can influence the rainfastness of a foliar-applied fungicide. Please note that this data is generalized from studies on various fungicides and is intended for comparative purposes. Specific results for this compound may vary.

Table 1: Effect of Adjuvant Type on Fungicide Retention After Simulated Rainfall

Adjuvant TypeConcentration (% v/v)Fungicide Retention (%)
No Adjuvant (Control)-45
Non-ionic Surfactant0.165
Organosilicone Penetrant0.185
Synthetic Latex Sticker0.290

Data is illustrative and based on general findings for fungicides.

Table 2: Impact of Rainfall Timing and Intensity on Fungicide Wash-off

Time Between Application and Rainfall (hours)Rainfall Intensity (mm/hr)Duration (min)Fungicide Wash-off (%)
1103050
1253075
6103025
6253040
24103010
24253020

Data is illustrative and based on general findings for fungicides.

Experimental Protocols

Protocol for Assessing the Rainfastness of this compound Foliar Sprays

This protocol describes a laboratory-based method to evaluate the rainfastness of different this compound formulations and the effect of adjuvants.

1. Materials and Equipment

  • This compound technical grade and formulated product (e.g., SC)

  • Selected adjuvants (e.g., non-ionic surfactant, organosilicone penetrant, synthetic latex sticker)

  • Test plants (e.g., a species relevant to your research, grown to a consistent developmental stage)

  • Laboratory spray chamber or track sprayer

  • Rainfall simulator with adjustable intensity and duration

  • Analytical equipment for quantifying this compound residues (e.g., HPLC-UV or LC-MS/MS)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Standard laboratory glassware and equipment

2. Experimental Design

  • Treatments:

    • This compound formulation alone (control)

    • This compound formulation + Adjuvant 1 (at recommended concentration)

    • This compound formulation + Adjuvant 2 (at recommended concentration)

    • ...and so on for all selected adjuvants.

  • Rainfall Variables:

    • No rain (to determine initial deposit)

    • Simulated rainfall at a specific intensity (e.g., 10 mm/hr) and duration (e.g., 30 minutes) applied at different time points after spray application (e.g., 1, 6, 24 hours).

  • Replication: A minimum of 3-4 replicates for each treatment combination.

3. Procedure

  • Plant Preparation: Grow test plants under controlled conditions to ensure uniformity. Select healthy plants of a similar size and leaf area for the experiment.

  • Spray Application:

    • Prepare the spray solutions for each treatment, ensuring thorough mixing.

    • Apply the treatments to the plants using a calibrated laboratory sprayer to achieve uniform coverage.

    • Leave a set of treated plants to dry completely under controlled conditions (these will serve as the "no rain" control to measure the initial deposit).

  • Drying Period: Allow the remaining treated plants to dry for the predetermined time intervals (e.g., 1, 6, 24 hours) before rainfall simulation.

  • Rainfall Simulation:

    • Place the plants in the rainfall simulator.

    • Apply simulated rainfall at the desired intensity and duration.

    • After the simulated rainfall, allow the plants to dry completely.

  • Sample Collection and Extraction:

    • Excise a standardized number of leaves or a specific leaf area from each plant.

    • Extract the this compound residue from the leaf samples using an appropriate solvent. This is typically done by washing the leaves in a known volume of solvent or by homogenizing the leaf tissue and extracting the active ingredient.

  • Analysis:

    • Quantify the amount of this compound in the extracts using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • Calculate the amount of this compound residue per unit of leaf area or weight.

    • Express the rainfastness as the percentage of the initial deposit remaining after rainfall:

      • Rainfastness (%) = (Residue after rain / Initial residue) * 100

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Isotianil_SAR_Pathway cluster_plant_cell Plant Cell This compound This compound Application (Foliar Spray) SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Induces NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Signaling pathway of this compound-induced Systemic Acquired Resistance (SAR).

Rainfastness_Workflow cluster_prep Preparation cluster_application Application & Drying cluster_testing Rainfall Simulation & Analysis cluster_results Results Plant_Prep Uniform Plant Material Spray Calibrated Spray Application Plant_Prep->Spray Solution_Prep This compound +/- Adjuvant Spray Solution Solution_Prep->Spray Dry Controlled Drying Period Spray->Dry Rain Simulated Rainfall Dry->Rain Sample Leaf Sample Collection Rain->Sample Extract Residue Extraction Sample->Extract Analyze LC-MS/MS or HPLC Quantification Extract->Analyze Data_Analysis Calculate % Retention & Statistical Analysis Analyze->Data_Analysis Adjuvant_Logic Start Poor Rainfastness Observed Question Goal: Improve Retention, Uptake, or Both? Start->Question Sticker Add Sticker Adjuvant (e.g., Synthetic Latex) Question->Sticker Retention Penetrant Add Penetrant Adjuvant (e.g., Organosilicone) Question->Penetrant Uptake Surfactant Add Surfactant (e.g., NIS) Question->Surfactant Spreading/Coverage End Enhanced Rainfastness Sticker->End Penetrant->End Surfactant->End

References

Technical Support Center: Overcoming Matrix Effects in Isotianil Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in Isotianil residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound residues. In liquid chromatography-mass spectrometry (LC-MS), matrix effects are a primary concern and can affect the accuracy, precision, and detection limits of the method.[1][3] For gas chromatography (GC), co-extracted matrix components can mask active sites in the injector and column, leading to an enhancement of the analyte signal, a phenomenon known as the matrix-induced enhancement effect.

Q2: What are the common analytical techniques used for this compound residue analysis?

A2: Common techniques for the analysis of this compound residues in various agricultural commodities include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Specific methods developed for this compound include GC with a nitrogen-phosphorus detector (NPD) and confirmation by GC-MSD, as well as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a frequently used sample preparation approach for multi-residue analysis, including this compound.

Q3: How can I quantify the extent of matrix effects in my this compound analysis?

A3: Matrix effects can be quantified by comparing the response of an analyte in a pure solvent standard to the response of the same amount of analyte in a sample matrix extract. The percentage of matrix effect (%ME) is a common way to express this, and it can be categorized as follows: no matrix effect (-20% to 20%), medium matrix effect (-50% to -20% or 20% to 50%), and strong matrix effect (< -50% or > 50%).

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound residue analysis due to matrix effects.

Problem 1: Significant ion suppression is observed in the LC-MS/MS analysis of this compound in a complex matrix (e.g., fruits, vegetables).

Possible CauseSuggested Solution
Insufficient Sample Cleanup: The initial extraction (e.g., QuEChERS) may not be effectively removing interfering matrix components like pigments, sugars, and lipids.Optimize Dispersive SPE (dSPE) Cleanup: Consider using a combination of sorbents. Primary secondary amine (PSA) is effective for removing sugars and fatty acids, C18 can remove non-polar interferences, and graphitized carbon black (GCB) can remove pigments, although it may retain planar pesticides.
High Concentration of Co-eluting Matrix Components: The concentration of matrix components eluting at the same time as this compound is too high, causing competition for ionization.Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds. A systematic dilution approach should be followed to find the optimal dilution factor that minimizes matrix effects without compromising the limit of quantification (LOQ).
Chromatographic Co-elution: this compound is not adequately separated from matrix interferences during the chromatographic run.Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can improve the separation of this compound from interfering compounds.

Problem 2: Poor recovery and signal enhancement are observed in the GC-MS analysis of this compound in cereal or soil matrices.

Possible CauseSuggested Solution
Matrix-Induced Enhancement Effect: Active sites in the GC inlet and column are masked by matrix components, leading to an artificially high response for this compound.Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the enhancement effect.
Inadequate Sample Cleanup: The sample cleanup procedure is not sufficiently removing non-volatile matrix components that can build up in the GC system.Implement Solid-Phase Extraction (SPE): For complex matrices, a more rigorous cleanup using SPE with cartridges like Florisil can be employed to obtain a cleaner extract before GC analysis.
Analyte Protectants: The absence of analyte protectants can lead to variability in the response.Add Analyte Protectants: The addition of analyte protectants to both the sample extracts and calibration standards can help to equalize the response by masking active sites in the GC system.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and dSPE Cleanup for this compound in Agricultural Commodities

This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA). Shake for 30 seconds.

  • Final Centrifugation and Preparation: Centrifuge at ≥3000 x g for 5 minutes. Take an aliquot of the supernatant, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects

This protocol outlines the steps to quantify the extent of matrix effects in your analysis.

  • Prepare a Solvent Standard: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.

  • Prepare a Matrix-Matched Standard: Obtain a blank sample of the matrix of interest (confirmed to not contain this compound). Extract this blank sample using the same method as your test samples. Spike the final blank extract with this compound at the same concentration as the solvent standard.

  • Analysis: Analyze both the solvent standard and the matrix-matched standard using your established analytical method (e.g., LC-MS/MS or GC-MS/MS).

  • Calculation: Calculate the percentage of matrix effect (%ME) using the following formula: %ME = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

Quantitative Data Summary

Table 1: Recovery of this compound in Various Agricultural Commodities using a Validated GC-NPD/MSD Method

CommodityFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)
Apple0.0595.73.4
0.598.22.1
Chinese Cabbage0.05103.94.5
0.5101.52.8
Hulled Rice0.0585.45.6
0.588.93.9
Mandarin0.0592.34.1
0.594.72.5
Pepper0.0599.13.2
0.5100.81.9
Soybean0.0570.08.7
0.575.36.4

Data adapted from a study on the development of an analytical method for this compound residues.

Visualizations

Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_solutions Specific Solutions cluster_outcome Desired Outcome Problem Matrix Effect Observed (Suppression or Enhancement) SamplePrep Optimize Sample Preparation Problem->SamplePrep Dilution Sample Dilution Problem->Dilution Chroma Improve Chromatographic Separation Problem->Chroma Calibration Modify Calibration Strategy Problem->Calibration SPE dSPE / SPE Cleanup (PSA, C18, GCB) SamplePrep->SPE DiluteFactor Systematic Dilution Approach Dilution->DiluteFactor Gradient Adjust Gradient/ Mobile Phase/Column Chroma->Gradient MMC Matrix-Matched Calibration Calibration->MMC IS Internal Standard Addition Calibration->IS Result Accurate & Reliable This compound Quantification SPE->Result DiluteFactor->Result Gradient->Result MMC->Result IS->Result

Caption: Workflow for troubleshooting and overcoming matrix effects in this compound residue analysis.

References

Technical Support Center: Enhancing the Soil Persistence of Isotianil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to increase the soil persistence of the fungicide Isotianil.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in soil?

A1: this compound degradation in soil is primarily driven by a combination of microbial activity and chemical hydrolysis. The main transformation involves the cleavage of the amide bond, leading to the formation of corresponding carboxylic acid and aniline derivatives. This process is influenced by soil pH, with base-catalyzed hydrolysis being a significant degradation pathway in alkaline conditions.

Q2: What is the typical half-life of this compound in soil?

A2: The half-life of this compound in soil can vary significantly depending on environmental conditions. In laboratory studies of flooded soil systems, the half-life in the soil layer has been reported to be between 69.3 and 92.4 days, while in the aqueous layer, it is much shorter at 0.3 to 3.3 days. Field dissipation studies have shown a wider range, with estimated half-lives between 0.5 and 13 days. This variability underscores the impact of environmental factors on its persistence.

Q3: Which soil properties have the most significant impact on this compound's degradation rate?

A3: Key soil properties influencing the degradation rate of this compound include:

  • Soil pH: Higher pH can accelerate base-catalyzed hydrolysis of the amide linkage.

  • Organic Carbon Content: Higher organic carbon content can increase the adsorption of this compound to soil particles. This can have a dual effect: it may reduce its bioavailability for microbial degradation, potentially increasing persistence, but it can also enhance the activity of the soil microbial community, which may accelerate degradation.

  • Microbial Activity: A more active and diverse soil microbiome will generally lead to a faster degradation of this compound.

  • Soil Moisture: Adequate moisture is necessary for microbial activity and hydrolysis, thus influencing the degradation rate.

Troubleshooting Guide

Problem: this compound is degrading more rapidly than expected in our soil experiments.

Potential Cause Troubleshooting Steps
High Soil pH Measure the pH of your soil matrix. If it is alkaline, consider using a buffered soil system for your experiments to maintain a more neutral pH.
High Microbial Activity Characterize the microbial population in your soil. If it is particularly high, you may consider using sterilized soil as a control to differentiate between microbial and chemical degradation. To reduce microbial degradation in non-sterile soil, you could investigate the co-application of a general microbial inhibitor, though this may have off-target effects.
Low Soil Adsorption Analyze the organic carbon content of your soil. If it is very low, this compound may be more bioavailable for degradation. Consider amending the soil with organic matter like peat or compost to increase adsorption.
Sub-optimal Formulation The formulation of the applied this compound can significantly impact its persistence. Consider developing and testing controlled-release formulations.

Problem: We are observing high variability in this compound persistence across different soil samples.

Potential Cause Troubleshooting Steps
Inconsistent Soil Properties Thoroughly characterize each soil type used in your experiments, including pH, organic carbon content, texture, and microbial biomass. This will help to correlate soil properties with the observed persistence of this compound.
Environmental Fluctuations Ensure that experimental conditions such as temperature, moisture, and light exposure are tightly controlled and consistent across all replicates and treatments.
Analytical Method Inconsistency Validate your analytical method for this compound extraction and quantification for each soil type to ensure consistent recovery rates.

Data Presentation

Table 1: Reported Half-life of this compound in Different Soil Systems

System Component Half-life (days)
Flooded Soil (Lab)Aqueous Layer0.3 - 3.3
Flooded Soil (Lab)Soil Layer69.3 - 92.4
Flooded Soil (Lab)Whole System61.9 - 73.7
Paddy Field (Field)-0.5 - 13

Experimental Protocols

Methodology for Evaluating Controlled-Release Formulations of this compound

This protocol outlines a general approach to developing and testing controlled-release formulations to enhance the soil persistence of this compound.

  • Formulation Development:

    • Encapsulation: Encapsulate this compound in a polymer matrix (e.g., alginate, chitosan, or synthetic polymers). The polymer coating will slow the release of the active ingredient into the soil.

    • Adsorption to a Carrier: Adsorb this compound onto a carrier material with a high surface area and sorption capacity, such as biochar or clay minerals.

  • Soil Incubation Study:

    • Prepare soil microcosms with a well-characterized soil.

    • Apply the controlled-release formulation of this compound and a standard formulation (as a control) to the soil surface at a known concentration.

    • Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity).

    • Collect soil samples at regular intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • Extract this compound from the soil samples using an appropriate solvent and analytical method (e.g., QuEChERS and LC-MS/MS).

    • Quantify the concentration of this compound at each time point to determine its dissipation kinetics and calculate the half-life for each formulation.

  • Leaching Study:

    • Use soil columns packed with the same characterized soil.

    • Apply the controlled-release and standard formulations of this compound to the top of the soil columns.

    • Simulate rainfall by applying a known volume of water to the top of the columns.

    • Collect the leachate from the bottom of the columns and analyze for the presence of this compound.

    • This will assess the potential of the formulation to reduce the movement of this compound through the soil profile.

Visualizations

Isotianil_Degradation_Pathway This compound This compound Amide_Cleavage Amide Bond Cleavage This compound->Amide_Cleavage Hydrolysis Hydrolysis (Abiotic, Microbial) Hydrolysis->Amide_Cleavage Microbial_Degradation Microbial Degradation Microbial_Degradation->Amide_Cleavage Degradation_Products Degradation Products (e.g., Carboxylic Acid and Aniline Derivatives) Amide_Cleavage->Degradation_Products Mineralization Mineralization (CO2, H2O, etc.) Degradation_Products->Mineralization Further Microbial Action

Caption: Primary degradation pathway of this compound in soil.

Experimental_Workflow cluster_formulation Formulation Development cluster_testing Experimental Testing cluster_analysis Analysis Encapsulation Encapsulation (e.g., Polymer Matrix) Soil_Incubation Soil Incubation Study (Determine Half-life) Encapsulation->Soil_Incubation Leaching_Study Leaching Study (Assess Mobility) Encapsulation->Leaching_Study Adsorption Adsorption to Carrier (e.g., Biochar, Clay) Adsorption->Soil_Incubation Adsorption->Leaching_Study Quantification This compound Quantification (LC-MS/MS) Soil_Incubation->Quantification Leaching_Study->Quantification Data_Analysis Data Analysis (Kinetics, Persistence) Quantification->Data_Analysis

Caption: Workflow for evaluating controlled-release formulations.

Validation & Comparative

Comparative Efficacy of Isotianil and Probenazole Against Rice Blast: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent plant defense activators, Isotianil and Probenazole, in the management of rice blast disease caused by the fungus Magnaporthe oryzae. Both compounds function by inducing Systemic Acquired Resistance (SAR) in rice plants, rather than exhibiting direct fungicidal activity. This document synthesizes available experimental data on their performance, outlines common experimental protocols for their evaluation, and visualizes their known signaling pathways.

Comparative Efficacy Data

While direct head-to-head quantitative data from a single comparative field trial is limited in publicly available literature, the existing research indicates that both this compound and Probenazole provide effective control of rice blast. Notably, studies suggest that this compound may offer greater preventative effectiveness at lower dosages compared to Probenazole.[1] Under conditions of moderate to heavy disease pressure, both this compound and a Fipronil-probenazole formulation have demonstrated high prevention values, exceeding 85%.

The following table summarizes efficacy data from separate studies to provide a quantitative comparison. It is important to note that these results were not obtained from a single, direct comparative trial, and experimental conditions may have varied.

Active Ingredient Metric Value (Treated) Value (Control) Source Study Context
Probenazole Disease Index31.09 ± 6.7851.29 ± 5.02Greenhouse experiment on rice seedlings. Disease index assessed after inoculation with M. grisea.
This compound Prevention Value (%)> 85-Field evaluation of seedling box treatment under moderate to heavy disease occurrence.
This compound (2% GR) Disease Severity (%)Lower than Probenazole formulations-Field trials in Japan showing greater preventive effectiveness at lower dosages compared to existing plant activators including Probenazole.[1]

Signaling Pathways and Mode of Action

Both this compound and Probenazole are classified as "plant activators" because they stimulate the rice plant's innate immune system.[1] Their mode of action is centered on the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense mechanism.

Probenazole: The application of Probenazole leads to the accumulation of salicylic acid (SA), a key signaling molecule in plant defense. This increase in SA levels activates the SA/NPR1-mediated defense signaling pathway, which in turn leads to the expression of pathogenesis-related (PR) genes and enhanced resistance to infection by Magnaporthe oryzae.

G Probenazole Probenazole Application SA_Accumulation Increased Salicylic Acid (SA) Accumulation Probenazole->SA_Accumulation SA_NPR1_Pathway SA/NPR1-Mediated Defense Signaling Pathway SA_Accumulation->SA_NPR1_Pathway PR_Genes Expression of Pathogenesis-Related (PR) Genes SA_NPR1_Pathway->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Resistance Resistance to Rice Blast SAR->Resistance

Probenazole's Signaling Pathway for SAR Induction.

This compound: Similar to Probenazole, this compound also functions as a SAR inducer. Its application triggers the salicylic acid signaling pathway, leading to the upregulation of PR genes such as PR1 and NPR1. Additionally, the mode of action of this compound in rice is known to involve the transcription factor OsWRKY45, a key regulator of SA-dependent defense responses.

G This compound This compound Application SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway OsWRKY45 Activation of OsWRKY45 Transcription Factor SA_Pathway->OsWRKY45 PR_Genes Upregulation of PR Genes (e.g., PR1, NPR1) OsWRKY45->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Resistance Resistance to Rice Blast SAR->Resistance

This compound's Signaling Pathway involving OsWRKY45.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of plant defense activators like this compound and Probenazole against rice blast in a field setting. Specific parameters may be adjusted based on the research objectives.

1. Experimental Design and Setup

  • Design: A Randomized Complete Block Design (RCBD) is typically employed to minimize the effects of field variability.

  • Replications: A minimum of three to four replications should be used for each treatment to ensure statistical validity.

  • Plot Size: The size of individual plots should be standardized, for example, 5m x 3m, with adequate buffer zones between plots to prevent spray drift.

  • Rice Variety: A rice cultivar susceptible to the prevalent local races of Magnaporthe oryzae should be selected to ensure sufficient disease pressure for a robust evaluation.

  • Treatments:

    • Untreated Control (UTC): Serves as the baseline for disease development.

    • This compound: Applied at various recommended dosages.

    • Probenazole: Applied at various recommended dosages.

    • Positive Control: A standard, effective fungicide for rice blast can be included for comparison.

2. Fungicide Application

  • Timing: Applications are typically made as a foliar spray or as a nursery box treatment. Foliar applications are often initiated at the late tillering or early booting stage, or upon the first appearance of disease symptoms.

  • Frequency: The number and interval of applications will depend on the specific product recommendations and the duration of its protective effect. Generally, one to three applications are made at 10-15 day intervals.

  • Equipment: A calibrated backpack sprayer with an appropriate nozzle should be used to ensure uniform coverage.

3. Inoculation (if necessary)

  • In locations with unpredictable natural infection, artificial inoculation can be performed to ensure uniform disease pressure across the experimental plots.

  • A spore suspension of a virulent local isolate of Magnaporthe oryzae (e.g., 1 x 10^5 spores/mL) is sprayed onto the rice plants in the evening to maintain high humidity, which is conducive to infection.

4. Data Collection and Assessment

  • Disease Incidence (%): This is the percentage of plants or leaves showing any symptoms of rice blast in a predefined number of randomly selected plants per plot.

  • Disease Severity (%): The severity of the disease is assessed based on the percentage of leaf area or panicle area affected by blast lesions. The Standard Evaluation System (SES) for rice from the International Rice Research Institute (IRRI), which uses a 0-9 scale, is a widely accepted method for this assessment.

  • Area Under the Disease Progress Curve (AUDPC): Disease severity is typically recorded at multiple time points (e.g., every 7-10 days) after the final fungicide application. The AUDPC is then calculated from this sequential data to provide a quantitative summary of disease development over time.

  • Yield Parameters: At the end of the growing season, data on grain yield (t/ha), 1000-grain weight (g), and the number of panicles per hill are collected from a designated area within each plot.

5. Statistical Analysis

  • All collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments.

  • Mean separation tests, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, can be used to compare the efficacy of the different treatments.

G start Start exp_design Experimental Design (RCBD, Replications, Plot Size) start->exp_design treatments Treatment Allocation (this compound, Probenazole, Control) exp_design->treatments application Fungicide Application (Timing, Frequency) treatments->application inoculation Inoculation (if necessary) application->inoculation data_collection Data Collection (Incidence, Severity, Yield) application->data_collection inoculation->data_collection analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis end End analysis->end

General Experimental Workflow for Fungicide Efficacy Trials.

References

Comparative Transcriptomic Analysis of Plants Treated with Isotianil vs. Tiadinil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isotianil and Tiadinil are prominent plant activators utilized in agriculture to induce Systemic Acquired Resistance (SAR), a broad-spectrum and durable plant defense mechanism.[1][2] Unlike conventional fungicides, these compounds do not possess direct antimicrobial properties but instead prime the plant's innate immune system.[2][3] This guide provides a comparative overview of their mechanisms of action and the anticipated transcriptomic changes they elicit. While both converge on the activation of defense-related gene expression, their positions within the salicylic acid (SA) signaling pathway differ, suggesting potentially distinct transcriptional signatures. This document is intended for researchers, scientists, and drug development professionals in the field of plant science and agrochemical development.

Introduction to Plant Defense Activators

Plants have evolved sophisticated immune systems to defend against a multitude of pathogens.[4] One such defense mechanism is Systemic Acquired Resistance (SAR), a "whole-plant" immune response that provides long-lasting protection against a broad range of pathogens following an initial localized exposure. SAR is characterized by the systemic accumulation of the plant hormone salicylic acid (SA) and the transcriptional reprogramming of defense-related genes, most notably the Pathogenesis-Related (PR) genes.

Chemical elicitors, or plant activators, can artificially trigger the SAR response, offering a proactive approach to crop protection. This compound and Tiadinil are two such commercially important activators that enhance a plant's inherent defense capabilities. Understanding their impact at the transcriptomic level is crucial for optimizing their use and developing next-generation crop protection strategies.

Comparative Mechanism of Action

Both this compound and Tiadinil function by inducing SAR, but they interact with the plant's defense signaling network at different points.

  • This compound: This isothiazole-based compound acts as a plant activator by stimulating the salicylic acid (SA) signaling pathway. Research indicates that treatment with this compound leads to the upregulation of key SAR marker genes, such as PR genes and NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which are critical for establishing a defense-ready state in the plant. It is considered to mimic the effects of SA accumulation, thereby activating the downstream defense cascade.

  • Tiadinil: Belonging to the 1,2,3-thiadiazole class, Tiadinil functions as a pro-drug. Upon absorption by the plant, it is metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This active metabolite is the actual elicitor of the SAR response. A critical distinction is that SV-03 acts downstream of salicylic acid accumulation. This has been demonstrated in experiments using transgenic plants unable to accumulate SA, where Tiadinil can still induce disease resistance and the expression of defense-related genes.

Expected Comparative Transcriptomic Signatures

A comparative transcriptomic analysis using RNA sequencing (RNA-seq) would reveal the global gene expression changes induced by each compound. While a direct comparative dataset is not publicly available, based on their known mechanisms, a significant overlap in the upregulated defense-related genes is expected. The primary differences may lie in the kinetics or magnitude of gene expression, particularly for genes directly involved in SA biosynthesis.

Gene/Pathway Category Function in Plant Defense (SAR) Expected Expression Change (this compound) Expected Expression Change (Tiadinil) Key Genes
SA Biosynthesis Production of the primary signaling molecule, salicylic acid.UpregulationMinimal to no change (acts downstream)ICS1, PAL
SA Signaling Transduction of the SA signal to activate downstream responses.UpregulationUpregulationNPR1, TGA transcription factors
WRKY Transcription Factors Key regulators of defense gene expression in the SA pathway.UpregulationUpregulationWRKY45 (in rice), WRKY70
Pathogenesis-Related (PR) Genes Hallmark of SAR; includes proteins with antimicrobial or cell wall-strengthening activities.Strong UpregulationStrong UpregulationPR1, PR2 (β-1,3-glucanase), PR5 (Thaumatin-like)
Secondary Metabolism Synthesis of antimicrobial compounds like phytoalexins.UpregulationUpregulationPhenylpropanoid biosynthesis genes
Redox Homeostasis Management of reactive oxygen species (ROS) as signaling molecules and antimicrobial agents.UpregulationUpregulationGlutathione S-transferases (GSTs), Peroxidases

Experimental Protocols

This section outlines a detailed methodology for a comparative transcriptomic analysis of plants treated with this compound versus Tiadinil using RNA-seq.

4.1 Plant Material and Growth Conditions

  • Plant Species: Arabidopsis thaliana (Col-0) or a relevant crop species such as rice (Oryza sativa) or tobacco (Nicotiana tabacum).

  • Growth: Grow plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22-25°C.

  • Stage: Use 4-5 week old plants for treatment.

4.2 Chemical Treatment and Sample Collection

  • Preparation of Solutions: Prepare stock solutions of this compound and Tiadinil in an appropriate solvent (e.g., DMSO or acetone). Dilute to a final working concentration (e.g., 100 µM) in sterile water containing a surfactant like 0.01% Tween-20. Prepare a mock control solution with solvent and surfactant only.

  • Application: Apply the solutions to the soil (soil drench) or as a foliar spray to ensure systemic uptake.

  • Time Course: Collect leaf tissue samples at several time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours) to capture both early and late transcriptional responses.

  • Replication: Use a minimum of three biological replicates for each treatment and time point.

  • Sampling: Immediately freeze collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

4.3 RNA Extraction, Library Preparation, and Sequencing

  • RNA Extraction: Extract total RNA from the ground leaf tissue using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Include a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). A minimum RNA Integrity Number (RIN) of 7.0 is recommended.

  • Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

4.4 Bioinformatic Analysis

  • Quality Control: Assess raw read quality using FastQC and perform trimming to remove adapters and low-quality bases using tools like Trimmomatic or fastp.

  • Alignment: Align the cleaned reads to the relevant reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression (DEG) analysis using DESeq2 or edgeR in R. Identify DEGs based on a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.

  • Functional Analysis: Conduct Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEG lists to identify over-represented biological processes and pathways.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

SAR_Pathway Pathogen Pathogen (or Elicitor) SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1_inactive NPR1 (inactive) in Cytoplasm SA_Accumulation->NPR1_inactive activates NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active monomerization & translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR This compound This compound This compound->SA_Accumulation induces Tiadinil Tiadinil (metabolized to SV-03) Tiadinil->NPR1_inactive acts downstream of SA

Caption: Proposed signaling pathway for this compound and Tiadinil-induced SAR.

Experimental Workflow Diagram

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Plant_Growth Plant Growth & Acclimatization Treatment Treatment Application (Mock, this compound, Tiadinil) Plant_Growth->Treatment Sampling Time-Course Sampling (0, 12, 24, 48, 72h) Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction QC1 RNA Quality Control (QC) (RIN > 7) RNA_Extraction->QC1 Library_Prep mRNA-seq Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing (2x150 bp) Library_Prep->Sequencing QC2 Raw Read QC (FastQC, Trimming) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Functional_Analysis Functional Annotation (GO & KEGG Enrichment) DEG_Analysis->Functional_Analysis Comparison Comparative Analysis: This compound vs. Tiadinil Functional_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomic analysis.

Conclusion

This compound and Tiadinil are effective inducers of Systemic Acquired Resistance, providing a valuable tool for modern crop protection. While both are expected to induce a largely similar suite of defense-related genes, their distinct modes of action relative to salicylic acid accumulation represent a key difference. This compound appears to act as a more classical SAR inducer that stimulates the SA pathway, whereas Tiadinil, via its metabolite SV-03, activates the defense cascade downstream of SA accumulation. A direct comparative transcriptomic study, following the protocol outlined herein, would be invaluable to precisely delineate the nuances in their induced defense profiles, potentially revealing unique advantages for their application in specific pathosystems.

References

A Comparative Guide to the Efficacy of Isotianil in Diverse Rice Agro-Climatic Zones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isotianil, a novel plant defense activator, for the management of rice blast disease (Magnaporthe oryzae). Its performance is evaluated against other fungicidal alternatives, supported by experimental data from various rice-growing regions. This document details the underlying biochemical pathways, experimental methodologies, and the influence of climatic variables on efficacy.

Introduction to this compound

This compound is a systemic fungicide belonging to the isothiazole chemical class.[1][2] Unlike conventional fungicides that act directly on the pathogen, this compound functions as a "plant activator." It stimulates the rice plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR), to defend against fungal invasion.[3][4] This mode of action makes it a valuable tool in integrated disease management (IDM) and for mitigating the development of fungicide-resistant pathogen strains.[5] Developed by Bayer CropScience and jointly developed with Sumitomo Chemical Co. for use in Japan, it has demonstrated high efficacy at low dosages against rice blast, the world's most economically significant rice disease.

Mechanism of Action: Inducing Systemic Acquired Resistance

This compound does not exhibit direct antimicrobial activity against M. oryzae. Instead, its application primes the rice plant for a more rapid and robust defense response upon pathogen attack. The mechanism is centered on the activation of the salicylic acid (SA) signaling pathway, a key hormonal cascade in plant immunity.

Key Steps in the this compound-Induced Defense Pathway:

  • Application & Translocation : this compound is absorbed by the plant and translocated systemically.

  • SA Pathway Activation : It triggers a response similar to the plant hormone salicylic acid, leading to the upregulation of crucial defense signaling components.

  • Transcriptional Reprogramming : This activation leads to the induced expression of key transcription factors, notably OsWRKY45 in rice.

  • Defense Gene Expression : OsWRKY45 and other factors activate the transcription of a suite of pathogenesis-related (PR) genes, such as PR1 and NPR1.

  • Enzyme Production : The plant accumulates defense-related enzymes like phenylalanine ammonia-lyase (PAL), chitinase, and lipoxygenase, which strengthen cell walls and produce antimicrobial compounds.

  • Established Resistance : This cascade results in a long-lasting, systemic resistance that is effective against subsequent pathogen challenges.

This compound Signaling Pathway cluster_plant Rice Plant Cell This compound This compound (Applied to Plant) SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Activates OsWRKY45 OsWRKY45 Transcription Factor SA_Pathway->OsWRKY45 Induces PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, NPR1) OsWRKY45->PR_Genes Upregulates Defense_Enzymes Defense Enzymes (PAL, Chitinase, etc.) PR_Genes->Defense_Enzymes Leads to Accumulation Resistance Systemic Acquired Resistance (SAR) Defense_Enzymes->Resistance Establishes Pathogen Magnaporthe oryzae (Rice Blast Pathogen) Pathogen->Resistance Inhibited by

Caption: this compound-induced SAR pathway in rice.

Efficacy Data Across Regions and Climates

Comprehensive field trials, particularly in Japan, have demonstrated this compound's stable and high efficacy across diverse environmental conditions.

  • Regional Performance in Japan : Data from special field trials conducted by the Japan Plant Protection Association (JPPA) from 2008 to 2009, spanning regions from Hokkaido to Kyushu, confirmed this compound's consistent efficacy. It performed reliably under conditions ranging from slight to severe disease outbreaks, suggesting its effectiveness is not significantly impacted by regional climatic variations within Japan.

  • Low-Dosage Effectiveness : In both pot and paddy field tests, this compound demonstrated excellent preventive effects against leaf blast at significantly lower dosages (e.g., 1.0g to 1.5g a.i./nursery box) compared to existing plant activators like probenazole and tiadinil (12.0g a.i./box).

  • Asian Market Presence : Following its successful launch in Korea in 2010 and Japan in 2011, this compound's registration has expanded to other key Asian rice-growing countries, indicating its perceived value in these regions.

While extensive data from Japan supports its broad applicability, there is less publicly available, peer-reviewed data directly comparing its efficacy in tropical versus temperate climates on a global scale. However, its effectiveness across Japan's varied climate zones provides a strong indication of its robust nature.

Comparison with Alternative Fungicides

This compound's performance can be benchmarked against both direct-acting fungicides and other plant activators.

Fungicide (Class)Mode of ActionEfficacy & Performance NotesKey AdvantagesDisadvantages
This compound (Isothiazole)Plant Defense Inducer (SAR) Excellent and stable control of leaf blast at low dosages. Long-lasting effect.Novel mode of action, ideal for resistance management. Low environmental load due to low dosage.Requires application before infection occurs. Slower to show effects (5-7 days) compared to direct fungicides.
Tiadinil (Thiadiazole)Plant Defense Inducer (SAR) Excellent activity against rice blast and some bacterial diseases. Induces defense genes like PAL-ZB8 and PBZ1.Similar to this compound, useful for IDM. Can be used for nursery box and in-water applications.Also a preventive-action compound.
Probenazole (Benzisothiazole)Plant Defense Inducer (SAR) An established plant activator for rice blast control.Long history of use.Requires higher dosages compared to this compound for equivalent efficacy.
Tricyclazole (Melanin Biosynthesis Inhibitor)Direct-Acting Fungicide Historically very effective for over three decades.Fast-acting curative and protective properties.Widespread resistance has been reported. Residue accumulation in grains has led to bans in some regions.
Isoprothiolane (Organophosphate)Direct-Acting Fungicide Provides effective and reliable control with potent antifungal activity. 100% in-vitro inhibition of mycelial growth.Direct and potent action.Resistance has been a growing concern in areas with repeated use.
Azoxystrobin + Difenoconazole (Strobilurin + Triazole)Dual Direct-Acting Fungicide Combination products show very high efficacy in reducing leaf blast intensity and increasing grain yield.Broad-spectrum activity. Two modes of action help manage resistance.Risk of resistance development to both chemical classes, especially strobilurins.
Tebuconazole + Trifloxystrobin (Triazole + Strobilurin)Dual Direct-Acting Fungicide Highly effective against leaf and neck blast under field conditions, significantly increasing grain yield.Broad-spectrum activity with systemic properties.Risk of resistance development.

Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of a plant activator like this compound requires a specific experimental design to accurately measure its indirect, host-mediated effects.

A. Field Trial Protocol for Fungicide Efficacy

This protocol is based on standard guidelines for agricultural research.

  • Experimental Design :

    • Layout : Randomized Complete Block Design (RCBD) is standard, with at least three to four replications. This design helps to minimize the effects of field variability.

    • Plot Size : Standard plot sizes (e.g., 5m x 3m) should be used, with buffer zones between plots to prevent spray drift.

    • Treatments : Include (a) this compound at various recommended doses, (b) a reference or competitor fungicide, and (c) an untreated control.

  • Crop Management :

    • Variety : Use a rice variety known to be susceptible to rice blast to ensure adequate disease pressure for a meaningful evaluation.

    • Cultivation : Follow standard, uniform agronomic practices for fertilization, irrigation, and pest control across all plots.

  • Application :

    • Method : For this compound, common methods include nursery-box granule application or foliar spray. Application details, including equipment (e.g., hollow cone nozzle), water volume, and timing, must be meticulously recorded.

    • Timing : Application should be preventive, typically administered at key growth stages such as late tillering, before the anticipated onset of the disease.

  • Data Collection and Assessment :

    • Disease Severity : Record disease incidence and severity at regular intervals (e.g., 7-14 days) after application. Use a standardized scale, such as the 0-9 scale from the International Rice Research Institute (IRRI).

    • Yield Parameters : At harvest, measure key yield components like grain yield ( kg/ha ), number of panicles per hill, and 1000-grain weight.

    • Phytotoxicity : Observe and record any signs of phytotoxicity, such as leaf yellowing or growth inhibition.

  • Statistical Analysis :

    • Analyze the collected data using Analysis of Variance (ANOVA). Use a mean separation test like Duncan's Multiple Range Test (DMRT) or Tukey's HSD to determine significant differences between treatments.

Experimental Workflow cluster_setup Phase 1: Trial Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis Design 1. Experimental Design (RCBD, 3-4 Replications) Planting 2. Planting (Susceptible Rice Variety) Design->Planting Treatments 3. Define Treatments (this compound, Control, Reference) Planting->Treatments Application 4. Fungicide Application (Preventive, e.g., Tillering Stage) Treatments->Application Disease_Assess 5. Disease Assessment (Severity using IRRI 0-9 Scale) Application->Disease_Assess Yield_Assess 6. Yield Assessment (Grain Yield, 1000-grain wt.) Stats 7. Statistical Analysis (ANOVA, DMRT) Yield_Assess->Stats Conclusion 8. Conclusion on Efficacy Stats->Conclusion

Caption: Workflow for a rice fungicide field trial.

B. Protocol to Validate SAR Induction

To confirm this compound's mode of action, molecular analysis can be integrated.

  • Plant Treatment : Grow rice seedlings in a controlled environment. Apply this compound to one group and a mock solution to the control group.

  • Pathogen Challenge : After 24-48 hours, inoculate a subset of treated and control plants with a spore suspension of M. oryzae.

  • Gene Expression Analysis : Collect leaf samples at various time points (e.g., 0, 6, 12, 24 hours) after treatment. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of SAR marker genes like OsWRKY45 and PR1. A significant upregulation in this compound-treated plants confirms SAR activation.

Conclusion

This compound represents a significant advancement in the management of rice blast. Its unique mode of action as a plant defense activator provides a durable and effective solution, particularly in the context of increasing fungicide resistance. Extensive data from Japan confirms its stable efficacy across different regions and under varying disease pressures at lower application rates than older activators.

While this compound is a powerful tool, its optimal use requires a preventive application strategy. For researchers and development professionals, it serves as an excellent candidate for inclusion in integrated disease management programs, especially when rotated or combined with direct-acting fungicides with different modes of action. Further publication of efficacy trials from diverse global agro-climatic zones, particularly in tropical regions, would be invaluable for refining its application and solidifying its role in global rice protection strategies.

References

Validating the Role of the NPR1 Gene in Isotianil-Induced Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isotianil-induced resistance with other alternatives, focusing on the pivotal role of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) gene. Experimental data and detailed protocols are presented to support the validation of NPR1's function in this defense pathway.

Introduction to this compound and Systemic Acquired Resistance (SAR)

This compound is a chemical activator of plant defense mechanisms, belonging to the isothiazole class of compounds. It is known to induce Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance in plants against a variety of pathogens. SAR is typically activated by a localized infection, leading to the systemic accumulation of the signaling molecule salicylic acid (SA). This triggers a signaling cascade that primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.

At the heart of the SA-mediated SAR pathway lies the NPR1 gene. NPR1 is a master regulator that, upon activation by SA, translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, including the Pathogenesis-Related (PR) genes.[1][2][3][4] The induction of PR genes is a hallmark of SAR activation. Given that this compound induces SAR, its mechanism of action is hypothesized to be dependent on a functional NPR1 gene.

This guide outlines the experimental framework to validate this hypothesis, comparing the effects of this compound to the well-characterized SAR inducer Benzothiadiazole (BTH) and a standard biological inducer.

Comparative Analysis of SAR Inducers

The efficacy of SAR inducers is critically dependent on the genetic makeup of the plant, particularly the presence of a functional NPR1 gene. Below is a summary of expected quantitative data from experiments designed to validate the role of NPR1 in this compound-induced resistance.

Table 1: Comparison of Disease Resistance Induced by Different SAR Activators in Arabidopsis thaliana

TreatmentPlant GenotypePathogen InoculationDisease Severity (Lesion size in mm²) (Mean ± SD)Bacterial Growth (log CFU/cm²) (Mean ± SD)
Mock (Water)Wild-Type (Col-0)Pseudomonas syringae pv. tomato DC30005.2 ± 0.87.5 ± 0.3
Mock (Water)npr1 mutantPseudomonas syringae pv. tomato DC30005.5 ± 0.97.6 ± 0.4
This compoundWild-Type (Col-0)Pseudomonas syringae pv. tomato DC30001.8 ± 0.45.2 ± 0.5
This compoundnpr1 mutantPseudomonas syringae pv. tomato DC30005.3 ± 0.77.4 ± 0.3
BTHWild-Type (Col-0)Pseudomonas syringae pv. tomato DC30001.5 ± 0.35.0 ± 0.4
BTHnpr1 mutantPseudomonas syringae pv. tomato DC30005.1 ± 0.87.5 ± 0.5

Note: The data presented in this table are representative of expected outcomes based on published literature on SAR and NPR1 function.

Table 2: Comparison of PR1 Gene Expression Induced by Different SAR Activators in Arabidopsis thaliana

TreatmentPlant GenotypeTime Post-Treatment (hours)PR1 Gene Expression (Fold Change relative to Mock)
Mock (Water)Wild-Type (Col-0)481.0
Mock (Water)npr1 mutant481.0
This compoundWild-Type (Col-0)48150
This compoundnpr1 mutant481.2
BTHWild-Type (Col-0)48200
BTHnpr1 mutant481.5

Note: The data presented in this table are representative of expected outcomes based on published literature on SAR and NPR1 function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

Protocol 1: Plant Growth and Chemical Treatment
  • Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) (wild-type) and an npr1 loss-of-function mutant (e.g., npr1-1).

  • Growth Conditions: Sow seeds on a sterile soil mixture and stratify at 4°C for 2 days to synchronize germination. Grow plants in a controlled environment chamber at 22°C with a 12-hour light/12-hour dark photoperiod.

  • Chemical Treatment: At 4-5 weeks of age, spray plants with an aqueous solution of this compound (e.g., 100 µM), BTH (e.g., 100 µM), or water (mock control) until leaves are thoroughly wetted. Allow plants to dry and keep them in the growth chamber for 48 hours before pathogen inoculation or tissue harvesting for gene expression analysis.

Protocol 2: Pathogen Inoculation and Disease Assessment
  • Bacterial Culture: Streak Pseudomonas syringae pv. tomato DC3000 on King's B agar medium containing the appropriate antibiotic and incubate at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculation: Harvest bacteria by centrifugation, wash, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.002. Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

  • Disease Quantification: At 3 days post-inoculation, measure the diameter of the lesions on the inoculated leaves. To quantify bacterial growth, excise leaf discs of a known area from the inoculated leaves, homogenize in 10 mM MgCl₂, and plate serial dilutions on King's B agar. Count the colony-forming units (CFU) after 2 days of incubation at 28°C.

Protocol 3: RNA Extraction and RT-qPCR for PR1 Gene Expression
  • RNA Extraction: Harvest leaf tissue 48 hours after chemical treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • RT-qPCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for the PR1 gene and a reference gene (e.g., ACTIN2 or UBIQUITIN5). The reaction conditions should be optimized for the specific qPCR machine being used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of the PR1 gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene and relative to the mock-treated control.

Visualizing the Molecular Pathways and Experimental Design

This compound-Induced SAR Signaling Pathway

SAR_Pathway This compound This compound SA_accumulation Salicylic Acid Accumulation This compound->SA_accumulation induces NPR1_inactive NPR1 (inactive, oligomer) in Cytoplasm SA_accumulation->NPR1_inactive triggers redox change NPR1_active NPR1 (active, monomer) in Nucleus NPR1_inactive->NPR1_active monomerization & translocation TGA_factors TGA Transcription Factors NPR1_active->TGA_factors interacts with PR_genes Pathogenesis-Related (PR) Gene Expression TGA_factors->PR_genes activates SAR Systemic Acquired Resistance PR_genes->SAR npr1_mutant npr1 mutant (non-functional NPR1) npr1_mutant->NPR1_inactive npr1_mutant->NPR1_active

Caption: NPR1-dependent signaling in this compound-induced SAR.

Experimental Workflow for Validating NPR1's Role

Experimental_Workflow cluster_plants Plant Material cluster_treatments SAR Induction WT Wild-Type (Col-0) Mock Mock (Water) WT->Mock This compound This compound WT->this compound BTH BTH WT->BTH npr1 npr1 mutant npr1->Mock npr1->this compound npr1->BTH Pathogen_Inoculation Pathogen Inoculation (P. syringae) Mock->Pathogen_Inoculation This compound->Pathogen_Inoculation BTH->Pathogen_Inoculation Analysis Analysis Pathogen_Inoculation->Analysis Disease_Assay Disease Severity & Bacterial Growth Analysis->Disease_Assay Gene_Expression PR1 Gene Expression (RT-qPCR) Analysis->Gene_Expression

Caption: Workflow for comparing SAR inducers in different genotypes.

Logical Relationship of NPR1 Function

Logical_Relationship Inducer SAR Inducer (e.g., this compound) NPR1_functional Functional NPR1 Gene Inducer->NPR1_functional SAR_activation SAR Activation NPR1_functional->SAR_activation Yes No_SAR No SAR Activation NPR1_functional->No_SAR No

References

Root vs. Foliar Application of Isotianil for Systemic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotianil is a potent plant activator that induces Systemic Acquired Resistance (SAR), offering a proactive approach to disease management. Unlike conventional fungicides, this compound does not exhibit direct antimicrobial activity but instead primes the plant's innate immune system to defend against a broad spectrum of pathogens. A critical consideration for its practical application is the most effective method of delivery. This guide provides an objective comparison of root versus foliar application of this compound, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Quantitative Performance Comparison

The efficacy of this compound application is contingent on the plant species, pathogen, and environmental conditions. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of this compound Application Methods for Control of Wheat Blast (Magnaporthe oryzae pv. Triticum)

Application MethodActive Ingredient (a.i.)Application Timing (Days Prior to Inoculation)Reduction in Diseased Leaf Area (%)
Root (Drench) 13 mg per pot380%[1]
13 mg per pot5~100%[1]
13 mg per pot7~100%[1]
26 mg per pot5~100%[1]
26 mg per pot7~100%[1]
Root (Seed Treatment) 10 mg per dt seedsN/A70-95%
Foliar (Spray) Not SpecifiedNot SpecifiedLess effective than drench application

Table 2: Comparison of this compound Application Methods for Control of Fusarium Wilt (Fusarium oxysporum f. sp. cubense TR4) in Banana

Application MethodBanana CultivarDisease Control Efficacy Rate (%)
Foliar Application Baxijiao (susceptible)48%
Yunjiao No. 1 (tolerant)55%
Root Drenching Baxijiao (susceptible)51%
Yunjiao No. 1 (tolerant)55%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments cited in this guide.

Experimental Protocol 1: Control of Wheat Blast

This protocol outlines the methodology used to compare the efficacy of different this compound application methods against wheat blast.

  • Plant Material: Wheat plants (cv. Little Club).

  • Pathogen Inoculation: A virulent isolate of Magnaporthe oryzae pv. Triticum (BR32) was used. Plants were inoculated 17 days after sowing on the third fully expanded leaf.

  • This compound Application:

    • Seed Treatment: Seeds were coated with this compound at concentrations of 10 mg or 50 g a.i. per dt of seeds.

    • Drench Application: Pots were drenched with an this compound solution to achieve final concentrations of 13 mg or 26 mg a.i. per pot. Applications were made 3, 5, or 7 days prior to inoculation.

    • Spray Application: Foliar spray was also evaluated, though specific concentrations were not detailed.

  • Disease Assessment: One week after inoculation, the diseased leaf area on the third leaf was quantified using digital imaging. The reduction in diseased leaf area was calculated relative to untreated control plants.

Experimental Protocol 2: Control of Fusarium Wilt in Banana

This pot experiment was designed to assess the effectiveness of this compound against Fusarium wilt in banana.

  • Plant Material: A susceptible banana cultivar ('Baxijiao') and a tolerant cultivar ('Yunjiao No. 1') were used.

  • Pathogen Inoculation: Plants were inoculated with Fusarium oxysporum f. sp. cubense Tropical Race 4 (TR4).

  • This compound Application:

    • Foliar Application (TR4+R1): An this compound solution was applied to the leaves of the banana plants.

    • Root Drenching (TR4+R2): An this compound solution was applied to the roots of the banana plants.

  • Disease Assessment: The disease index was recorded, and the control effect was calculated based on these values. Visual assessment of corm discoloration was also performed.

Visualization of Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental designs and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Wheat_Blast cluster_setup Experimental Setup cluster_treatments This compound Application Methods cluster_challenge Pathogen Challenge & Assessment Wheat_Seeds Wheat Seeds (cv. Little Club) Seed_Treatment Seed Treatment (10 or 50 g a.i./dt) Wheat_Seeds->Seed_Treatment Drench_Application Drench Application (13 or 26 mg a.i./pot) Wheat_Seeds->Drench_Application 3, 5, or 7 days prior to inoculation Spray_Application Spray Application Wheat_Seeds->Spray_Application Inoculation Inoculation with Magnaporthe oryzae pv. Triticum (17 days post-sowing) Seed_Treatment->Inoculation Drench_Application->Inoculation Spray_Application->Inoculation Assessment Disease Assessment (1 week post-inoculation) Quantification of diseased leaf area Inoculation->Assessment

Caption: Experimental workflow for comparing this compound application methods in wheat.

Experimental_Workflow_Banana_Wilt cluster_setup Experimental Setup cluster_treatments This compound Application Methods cluster_challenge Pathogen Challenge & Assessment Banana_Plantlets Banana Plantlets (cv. Baxijiao & Yunjiao No. 1) Inoculation Inoculation with Fusarium oxysporum f. sp. cubense TR4 Banana_Plantlets->Inoculation Foliar_Application Foliar Application Assessment Disease Assessment (Disease Index & Control Effect) Foliar_Application->Assessment Root_Drenching Root Drenching Root_Drenching->Assessment Inoculation->Foliar_Application Inoculation->Root_Drenching

Caption: Experimental workflow for comparing this compound application methods in banana.

Isotianil_Signaling_Pathway cluster_perception Perception & Signal Transduction cluster_signaling SA Signaling Cascade cluster_response Transcriptional Reprogramming & Defense This compound This compound Application (Root or Foliar) Receptor Plant Cell Receptor (Recognition) This compound->Receptor 1. Perception SA_Pathway Salicylic Acid (SA) Pathway Activation Receptor->SA_Pathway 2. Signal Transduction NPR1_inactive NPR1 (inactive oligomer) in cytoplasm SA_Pathway->NPR1_inactive 3. Redox Change NPR1_active NPR1 (active monomer) in nucleus NPR1_inactive->NPR1_active 4. Monomerization & Nuclear Translocation WRKY45 WRKY45 Transcription Factor Induction NPR1_active->WRKY45 5. Transcriptional Co-activation Defense_Genes Activation of Defense Genes (e.g., PR-1, PR-2, PR-5) WRKY45->Defense_Genes 6. Gene Expression Defense_Response Systemic Acquired Resistance (SAR) - PR Proteins - Phytoalexins - Cell Wall Reinforcement Defense_Genes->Defense_Response 7. Synthesis of Defense Compounds

Caption: this compound-induced systemic acquired resistance signaling pathway.

Concluding Remarks

Both root and foliar applications of this compound are effective in inducing systemic resistance against economically important plant diseases. The quantitative data presented suggests that the optimal application method may be context-dependent, varying with the specific crop-pathogen system. In wheat, root drenching appears to provide superior and more consistent control of blast compared to foliar spray. In bananas, both root drenching and foliar application show comparable efficacy in controlling Fusarium wilt.

The underlying mechanism for both application methods is the activation of the salicylic acid-dependent signaling pathway, leading to the expression of defense-related genes mediated by the WRKY45 transcription factor. This results in a broad-spectrum and durable resistance throughout the plant.

For researchers and professionals in drug development, these findings highlight the versatility of this compound as a plant defense inducer. Future research should focus on optimizing application timings and concentrations for a wider range of crops and pathogens, as well as further elucidating the intricate molecular details of the signaling cascade. Understanding these aspects will be pivotal in integrating this compound into sustainable and effective integrated pest management (IPM) programs.

References

Performance of Isotianil Against Diverse Strains of Magnaporthe oryzae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Isotianil, a plant defense inducer, against various strains of Magnaporthe oryzae, the causal agent of blast diseases in rice and wheat. The information is compiled from publicly available research to aid in the development of effective disease management strategies.

Executive Summary

This compound stands out as a potent plant defense inducer (PDI) rather than a conventional fungicide with direct antimicrobial activity.[1] Its efficacy lies in activating the plant's innate immune system, primarily through the salicylic acid (SA) signaling pathway, to confer broad-spectrum and durable resistance against Magnaporthe oryzae. While comprehensive studies with quantitative data comparing a wide range of named M. oryzae strains are limited, available research demonstrates significant disease reduction in both rice and wheat. This guide synthesizes the existing data, details the underlying mechanisms of action, and provides relevant experimental protocols.

Performance of this compound Against Magnaporthe oryzae

This compound has demonstrated significant efficacy in controlling blast disease in both rice (Oryza sativa) and wheat (Triticum aestivum). Its performance is noted to be comparable across different wheat cultivars and against fungal isolates with varying degrees of virulence.[2]

Quantitative Data on Efficacy

Table 1: Efficacy of this compound Against a Virulent Magnaporthe oryzae Triticum Isolate (BR32) on Wheat (cv. Little Club)

Application MethodActive Ingredient (a.i.) ConcentrationApplication Timing (Days Prior to Inoculation)Reduction in Diseased Leaf Area (%)
Drench13 mg per pot380
Drench13 mg per pot5~100
Drench26 mg per pot5~100
Drench13 mg per pot7~100
Drench26 mg per pot7~100
Seed Treatment50 g per dt-~80
Spray200 g per hectare770

Data extracted from a study on wheat blast control, where drench application proved to be the most effective method.[3]

Comparison with Other Fungicides

While this compound operates through indirect plant-mediated defense, conventional fungicides directly target the pathogen. The following table provides a comparative overview of the in-vitro efficacy of other common fungicides against Magnaporthe oryzae to offer a broader perspective on blast disease management.

Table 2: In-Vitro Mycelial Growth Inhibition of Magnaporthe oryzae by Various Fungicides

FungicideChemical GroupConcentration (ppm)Mean Mycelial Growth Inhibition (%)
MancozebDithiocarbamate1000100
MancozebDithiocarbamate10000100
Propineb 70% WPDithiocarbamate1000100
Propineb 70% WPDithiocarbamate1500100
Propineb 70% WPDithiocarbamate2000100
Tricyclazole 75% WPMelanin Biosynthesis Inhibitor500100
Isoprothiolane 5% ECOrganophosphate500100
Hexaconazole 5% ECTriazole500Not Specified, but effective
Tebuconazole 250 ECTriazole500Not Specified, but effective
Azoxystrobin + TebuconazoleStrobilurin + Triazole500Not Specified, but effective

Note: This table is a compilation from multiple sources and is intended for comparative purposes.[4][5] Direct comparison of efficacy should consider the specific experimental conditions.

Mechanism of Action: Plant Defense Induction

This compound does not exhibit direct antifungal activity. Instead, it functions as a plant activator, inducing Systemic Acquired Resistance (SAR). This process primes the plant for a more robust and rapid defense response upon pathogen attack. The primary mechanism involves the activation of the salicylic acid (SA) signaling pathway.

Key molecular events triggered by this compound include:

  • Induction of Defense-Related Genes: Transcriptome analysis reveals that this compound treatment leads to the upregulation of crucial defense-related genes in rice, including NPR1 (NON-EXPRESSER OF PR GENES 1), NPR3, and the transcription factor OsWRKY45.

  • Accumulation of Defense Enzymes: Treatment with this compound results in the accumulation of pathogenesis-related (PR) proteins and enzymes such as lipoxygenase, phenylalanine ammonia-lyase, and chitinase, which play vital roles in plant defense.

Isotianil_Mechanism_of_Action cluster_plant_cell Plant Cell This compound This compound Application SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway activates SAR Systemic Acquired Resistance (SAR) Defense_Genes Upregulation of Defense Genes (NPR1, OsWRKY45) SAR->Defense_Genes SA_Pathway->SAR Defense_Response Enhanced Defense Response Defense_Genes->Defense_Response Pathogen Magnaporthe oryzae Challenge Pathogen->Defense_Response inhibited by

Caption: this compound activates the salicylic acid signaling pathway, leading to Systemic Acquired Resistance.

Experimental Protocols

In-Vitro Evaluation of Fungicides (General Protocol)

This protocol is a generalized method for assessing the direct antifungal activity of compounds. Note that this compound will show no effect in this assay.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Fungicide Incorporation: Amend the molten PDA with various concentrations of the test fungicide.

  • Inoculation: Place a mycelial disc of a pure culture of a specific Magnaporthe oryzae strain at the center of the fungicide-amended and control PDA plates.

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the control plate is fully covered.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: ((C-T)/C) * 100, where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.

In-Vivo Evaluation of a Plant Defense Inducer (this compound)
  • Plant Material: Grow susceptible rice or wheat cultivars in pots under controlled greenhouse conditions.

  • This compound Application: Apply this compound to the plants at a specific growth stage. Application methods can include seed treatment, soil drench, or foliar spray at various concentrations and time points before inoculation.

  • Pathogen Inoculation: Prepare a spore suspension of a specific Magnaporthe oryzae strain (e.g., 1 x 10^5 spores/mL). Spray-inoculate the treated and untreated control plants until runoff.

  • Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at 25-28°C for 24-48 hours to facilitate infection, then move them back to the greenhouse.

  • Disease Assessment: Score the disease severity 7-10 days after inoculation by visually assessing the percentage of leaf area covered with blast lesions.

  • Data Analysis: Statistically analyze the disease severity data to determine the efficacy of the this compound treatment in reducing disease compared to the untreated control.

In_Vivo_Experimental_Workflow start Start plant_growth Grow susceptible rice/wheat cultivars start->plant_growth treatment Apply this compound (seed, drench, or spray) plant_growth->treatment control Untreated Control Group plant_growth->control inoculation Inoculate with M. oryzae spore suspension treatment->inoculation control->inoculation incubation Incubate in high humidity (24-48h) inoculation->incubation greenhouse Return to Greenhouse incubation->greenhouse assessment Assess Disease Severity (7-10 days post-inoculation) greenhouse->assessment analysis Data Analysis and Efficacy Calculation assessment->analysis end End analysis->end

Caption: Workflow for in-vivo evaluation of this compound's efficacy against Magnaporthe oryzae.

Fungal Signaling Pathways in Infection

Understanding the pathogen's infection process is crucial for developing targeted control strategies. Magnaporthe oryzae utilizes complex signaling pathways to sense the host surface and initiate infection by forming a specialized structure called an appressorium. Key pathways include the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway and the Pmk1 mitogen-activated protein kinase (MAPK) cascade.

Magnaporthe_Infection_Signaling cluster_fungus Magnaporthe oryzae Host_Cues Host Surface Cues (hydrophobicity, hardness) GPCR G-protein Coupled Receptor (Pth11) Host_Cues->GPCR G_Proteins G-proteins (MagA, MagB) GPCR->G_Proteins Adenylate_Cyclase Adenylate Cyclase (Mac1) G_Proteins->Adenylate_Cyclase activate MAPK_Cascade Pmk1 MAPK Cascade (Mst50, Mst11, Mst7, Pmk1) G_Proteins->MAPK_Cascade crosstalk cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (CpkA) cAMP->PKA activates PKA->MAPK_Cascade crosstalk Appressorium Appressorium Formation PKA->Appressorium Transcription_Factors Transcription Factors (e.g., Mst12) MAPK_Cascade->Transcription_Factors activates Transcription_Factors->Appressorium Host_Penetration Host Penetration Appressorium->Host_Penetration

Caption: Key signaling pathways in Magnaporthe oryzae leading to appressorium formation and host infection.

Conclusion

This compound is a valuable tool in the management of Magnaporthe oryzae, offering a distinct mode of action that leverages the plant's own defense mechanisms. While more research is needed to provide a detailed quantitative comparison of its efficacy against a broader range of named fungal strains, existing data confirms its high level of performance. For drug development professionals, the focus should be on understanding and enhancing the plant's induced resistance pathways. For researchers, further studies quantifying the performance of this compound against diverse M. oryzae genotypes would be of significant value to the scientific community.

References

Long-Term Efficacy of Isotianil: A Comparative Analysis with Conventional Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and crop protection professionals on the performance of Isotianil, a plant defense activator, in comparison to conventional fungicides for long-term disease control. This document provides an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction

Effective and sustainable management of plant diseases is a cornerstone of global food security. For decades, conventional fungicides have been the primary tool for controlling pathogenic fungi. These fungicides typically act directly on the pathogen, inhibiting its growth, sporulation, or other vital life processes. While effective, the long-term and widespread use of conventional fungicides has led to challenges, including the development of resistant pathogen strains and potential environmental impacts.

In recent years, a new class of crop protection agents known as plant defense activators has emerged. Unlike conventional fungicides, these compounds do not have direct antimicrobial activity. Instead, they stimulate the plant's own innate immune system, a mechanism known as Systemic Acquired Resistance (SAR).[1][2][3] this compound is a novel plant activator belonging to the isothiazole class of compounds. It has demonstrated high efficacy against major diseases, most notably rice blast caused by Magnaporthe oryzae, by inducing a long-lasting defense response in the host plant.[2][4]

This guide provides a comprehensive comparison of the long-term efficacy of this compound with conventional fungicides, focusing on their distinct mechanisms of action, performance in experimental settings, and the underlying biological pathways they influence.

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and conventional fungicides lies in their mode of action.

This compound: Inducing Systemic Acquired Resistance (SAR)

This compound functions by activating the Salicylic Acid (SA) signaling pathway within the plant. This pathway is a critical component of the plant's immune response. The application of this compound mimics a pathogen attack, triggering a cascade of defense responses throughout the plant. This leads to the upregulation of pathogenesis-related (PR) genes and the accumulation of defense-related enzymes such as lipoxygenase, phenylalanine ammonia-lyase, and chitinase. This "primed" state allows the plant to mount a faster and more robust defense upon subsequent pathogen infection, resulting in broad-spectrum and long-lasting disease resistance. A key characteristic of this compound is its lack of direct toxicity to pathogenic fungi and bacteria.

Conventional Fungicides: Direct Pathogen Inhibition

Conventional fungicides, in contrast, exert direct antimicrobial action on the target pathogen. Their mechanisms are diverse and target specific biochemical processes within the fungal cell. For example, strobilurins like Azoxystrobin inhibit mitochondrial respiration, effectively cutting off the pathogen's energy supply. Triazoles, such as Propiconazole and Tebuconazole, interfere with sterol biosynthesis, which is essential for fungal cell membrane integrity. Other fungicides, like Tricyclazole, specifically inhibit melanin biosynthesis in fungi like Magnaporthe oryzae, which is crucial for the formation of appressoria, the specialized structures used to penetrate the host plant tissue.

Comparative Efficacy: Experimental Data

The long-term efficacy of this compound has been evaluated in numerous field and laboratory studies, often in direct comparison with conventional fungicides. The following tables summarize key quantitative data from these experiments.

Table 1: Efficacy of this compound and Conventional Fungicides against Rice Blast (Magnaporthe oryzae)

Fungicide/ActivatorApplication MethodDisease Severity Reduction (%)Protection (%)Yield Increase (%)Study Reference
This compound Seed Treatment/Soil DrenchSignificant ReductionHighNot specified
This compound Foliar SprayNot specified>80Not specified
Tricyclazole 75% WP Foliar Spray72.15Not specified43.4 (over control)
Azoxystrobin + Tebuconazole Foliar SprayUp to 48.90 (neck blast)Not specifiedNot specified
Propiconazole 25% EC Foliar Spray47.25Not specifiedNot specified
Fluopyram + Tebuconazole Foliar Spray32-33Not specified29 (over control)

Table 2: Comparative Efficacy of Various Fungicides in Field Trials

FungicideTarget DiseaseEfficacy MetricResultStudy Reference
This compound 7% + Fosetyl Al 70% WG Pomegranate Bacterial BlightDisease ControlSignificantly higher efficacy
Azoxystrobin Grapevine Downy MildewDisease Reduction69.71%
Difenoconazole Grapevine Downy MildewDisease Reduction67.77%
SAAF® (Carbendazim 12% + Mancozeb 63%) Rice Brown Leaf SpotEconomic Yield5.220 t/ha
Tilt® (Propiconazole 25 EC) Rice Brown Leaf SpotEconomic Yield5.210 t/ha

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies of key experiments.

Protocol 1: Evaluation of Fungicide Efficacy Against Rice Blast in Field Conditions

This protocol is based on methodologies described in studies evaluating fungicide performance against rice blast.

  • Experimental Design: Randomized Complete Block Design (RCBD) with three or four replications.

  • Plot Size: Varies by study, but typically around 5x3 meters.

  • Rice Variety: A susceptible variety is chosen to ensure adequate disease pressure (e.g., 'Mansuli').

  • Treatments:

    • This compound (applied as per manufacturer's recommendation, e.g., foliar spray or nursery box treatment).

    • Conventional Fungicide 1 (e.g., Tricyclazole 75% WP at a specified dose).

    • Conventional Fungicide 2 (e.g., Azoxystrobin 23% SC at a specified dose).

    • Untreated Control.

  • Application: Fungicides are typically applied as foliar sprays at specific growth stages (e.g., tillering, panicle initiation) or as a nursery box treatment before transplanting. The number of applications can vary, with some studies using multiple sprays at weekly intervals.

  • Inoculation: In some controlled field studies, plots are artificially inoculated with a spore suspension of Magnaporthe oryzae to ensure uniform disease development.

  • Data Collection:

    • Disease Severity: Assessed at regular intervals using a standardized scale (e.g., 0-9 scale from the International Rice Research Institute).

    • Area Under the Disease Progress Curve (AUDPC): Calculated from the disease severity data to represent the cumulative disease development over time.

    • Yield: Grain yield is measured from a central area of each plot at harvest and typically converted to tonnes per hectare (t/ha).

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol is adapted from studies assessing the direct impact of fungicides on fungal growth.

  • Culture Medium: Potato Dextrose Agar (PDA) is commonly used.

  • Fungicide Preparation: Stock solutions of the test fungicides are prepared and added to the molten PDA at various concentrations (e.g., 50, 100, 200 ppm). This compound is included as a negative control to demonstrate its lack of direct antifungal activity.

  • Inoculation: A mycelial disc of the target fungus (e.g., Magnaporthe oryzae) is placed at the center of each fungicide-amended PDA plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25 ± 2°C) for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the growth on a fungicide-free control plate.

  • EC50 Determination: The effective concentration required to inhibit 50% of the mycelial growth (EC50) is calculated for each fungicide.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Isotianil_SAR_Pathway cluster_plant_cell Plant Cell This compound This compound Application SA_Accumulation Salicylic Acid (SA) Accumulation This compound->SA_Accumulation NPR1_Activation NPR1 Activation (in cytoplasm) SA_Accumulation->NPR1_Activation NPR1_Translocation NPR1 Translocation to Nucleus NPR1_Activation->NPR1_Translocation TGA_Interaction NPR1-TGA Transcription Factor Interaction NPR1_Translocation->TGA_Interaction PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression TGA_Interaction->PR_Gene_Expression Defense_Response Enhanced Defense Response (e.g., PR Proteins, Phytoalexins) PR_Gene_Expression->Defense_Response SAR Systemic Acquired Resistance (SAR) Defense_Response->SAR Pathogen Pathogen Attack Pathogen->SAR Inhibited by

Caption: this compound-induced Systemic Acquired Resistance (SAR) pathway.

Conventional_Fungicide_Action Conventional_Fungicide Conventional Fungicide (e.g., Azoxystrobin) Pathogen_Cell Pathogen Cell (e.g., Magnaporthe oryzae) Conventional_Fungicide->Pathogen_Cell Inhibition Inhibition of Vital Process Conventional_Fungicide->Inhibition Acts on Target_Site Target Site (e.g., Mitochondrial Respiration) Pathogen_Cell->Target_Site Target_Site->Inhibition Pathogen_Death Pathogen Growth Inhibition or Death Inhibition->Pathogen_Death

Caption: Direct mode of action of a conventional fungicide on a pathogen.

Fungicide_Efficacy_Workflow Start Experimental Setup (RCBD) Treatment_Application Treatment Application (this compound, Conventional Fungicides, Control) Start->Treatment_Application Disease_Inoculation Pathogen Inoculation (Artificial or Natural) Treatment_Application->Disease_Inoculation Data_Collection Data Collection (Disease Severity, Incidence) Disease_Inoculation->Data_Collection Time_Intervals Regular Time Intervals Data_Collection->Time_Intervals Harvest Harvest Data_Collection->Harvest Data_Analysis Statistical Analysis (ANOVA, AUDPC Calculation) Data_Collection->Data_Analysis Time_Intervals->Data_Collection Yield_Measurement Yield Measurement Harvest->Yield_Measurement Yield_Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Standard experimental workflow for fungicide efficacy trials.

Conclusion

This compound represents a significant advancement in crop protection, offering a distinct and sustainable approach to disease management. Its long-term efficacy is derived from its ability to activate the plant's own defense mechanisms, leading to broad-spectrum and durable resistance. This contrasts with the direct, and often more targeted, action of conventional fungicides.

The experimental data indicates that this compound provides a high level of protection against key diseases like rice blast, comparable in many instances to conventional chemical treatments. The choice between this compound and conventional fungicides will depend on various factors, including the specific pathosystem, the risk of fungicide resistance development, and the overall integrated pest management (IPM) strategy. For researchers and drug development professionals, understanding the unique mode of action of plant defense activators like this compound is crucial for developing the next generation of sustainable and effective crop protection solutions. The integration of such technologies into agricultural practices holds the potential to reduce reliance on conventional fungicides, mitigate the development of resistance, and enhance the overall resilience of cropping systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Isotianil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Isotianil, a fungicide used in agricultural research and development. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling precautions for this compound. This information is typically found in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2][3]

  • Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[1]

  • Body Protection: Wear protective clothing to prevent skin contact.

Handling Procedures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and face thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only in a well-ventilated area.

  • Contaminated work clothing should not be allowed out of the workplace.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, extracted from safety data sheets.

ParameterValueSource
Acute Oral Toxicity (Rat)Harmful if swallowed
Eye IrritationCauses serious eye irritation
SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.

Step-by-Step Disposal Protocol

The disposal of this compound, like all pesticides, is regulated to protect human health and the environment. The primary regulations governing pesticide disposal in the United States are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).

Step 1: Review the Product Label and Safety Data Sheet (SDS)

  • The pesticide label is a legal document and provides specific disposal instructions. Always read and follow the disposal directions provided on the this compound product label.

  • The SDS for this compound will contain a disposal considerations section. This section will state that disposal must be in accordance with local, regional, national, and international regulations.

Step 2: Minimize Waste

  • The most effective way to manage pesticide waste is to avoid generating it in the first place.

  • Calculate the required amount of this compound solution accurately to avoid mixing excess.

  • If you have a small amount of leftover, usable product, consider if it can be used for another application according to the label directions.

Step 3: Prepare the Waste for Disposal

  • Unused Product: If the this compound is still in its original container and is no longer needed, do not dispose of it in the regular trash or pour it down the drain.

  • Empty Containers: Empty this compound containers must be properly rinsed. A common procedure is "triple-rinsing".

    • Empty the remaining contents into the application equipment or a mix tank.

    • Fill the container about one-quarter full with water and recap it.

    • Shake for 30 seconds.

    • Pour the rinsate into the application equipment or a mix tank.

    • Repeat this procedure two more times.

    • Puncture and flatten the container to prevent reuse, unless it is a returnable container.

  • Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated with this compound should be collected and placed in a labeled, sealed container for disposal as hazardous waste.

Step 4: Determine the Appropriate Disposal Facility

  • Never dispose of this compound or its containers in a sanitary landfill unless specifically permitted by local regulations.

  • Contact your local or state environmental protection agency or hazardous waste authority to identify approved hazardous waste disposal facilities or collection programs in your area. Many states have "Clean Sweep" programs or similar initiatives for the collection of unwanted pesticides.

  • Farmers and other commercial users of pesticides may have specific disposal programs available to them.

Step 5: Transportation and Record-Keeping

  • Transport the waste to the designated facility in accordance with all applicable transportation regulations.

  • Maintain detailed records of the disposal process, including the date, amount of material disposed of, and the name and location of the disposal facility.

This compound Disposal Workflow

IsotianilDisposalWorkflow start_end start_end process process decision decision output output waste waste start Start: this compound Waste Generated review_docs Step 1: Review Product Label & SDS for Disposal Instructions start->review_docs is_usable Is Product Still Usable per Label? review_docs->is_usable use_product Step 2: Use Remaining Product According to Label is_usable->use_product Yes prepare_waste Step 3: Prepare Waste for Disposal is_usable->prepare_waste No improper_disposal Improper Disposal (e.g., trash, drain) is_usable->improper_disposal Incorrect Path use_product->prepare_waste is_container Is it an Empty Container? prepare_waste->is_container prepare_waste->improper_disposal Incorrect Path triple_rinse Triple-Rinse Container is_container->triple_rinse Yes collect_waste Collect Unused Product or Contaminated Materials is_container->collect_waste No puncture_container Puncture and Flatten Container triple_rinse->puncture_container contact_authority Step 4: Contact Local/State Environmental Agency puncture_container->contact_authority collect_waste->contact_authority find_facility Identify Approved Hazardous Waste Facility or Collection Program contact_authority->find_facility transport_waste Step 5: Transport Waste to Facility find_facility->transport_waste record_keeping Maintain Disposal Records transport_waste->record_keeping end End: Proper Disposal Complete record_keeping->end

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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